p-Nitrophenyl myristate
Beschreibung
The exact mass of the compound Tetradecanoic acid, 4-nitrophenyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122044. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(4-nitrophenyl) tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(22)25-19-16-14-18(15-17-19)21(23)24/h14-17H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBNFJIVAHGZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074530 | |
| Record name | Tetradecanoic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074530 | |
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Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14617-85-7 | |
| Record name | p-Nitrophenyl myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14617-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitrophenyl myristate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014617857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14617-85-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanoic acid, 4-nitrophenyl ester | |
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| Record name | p-nitrophenyl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
p-Nitrophenyl Myristate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, experimental applications, and relevant protocols for p-Nitrophenyl myristate (pNPM), a crucial chromogenic substrate in biochemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals engaged in enzyme kinetics, inhibitor screening, and related fields.
Core Chemical and Physical Properties
This compound, also known as 4-nitrophenyl tetradecanoate, is a synthetic ester widely utilized as a substrate for various lipases and esterases.[1] Its structure consists of a myristate fatty acid chain linked to a p-nitrophenol group. The enzymatic hydrolysis of this ester bond releases p-nitrophenol, a yellow-colored chromophore that can be quantified spectrophotometrically, providing a convenient method for measuring enzyme activity.[2]
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| IUPAC Name | (4-nitrophenyl) tetradecanoate |
| CAS Number | 14617-85-7[1][3][4][5][6][7][8] |
| Molecular Formula | C₂₀H₃₁NO₄[1][3][7][9] |
| Synonyms | 4-Nitrophenyl tetradecanoate, this compound, Tetradecanoic acid 4-nitrophenyl ester[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 349.46 g/mol | [3][4][5][6][7] |
| Appearance | Typically exists as a solid powder at room temperature. | [3][4] |
| Melting Point | 55 °C (lit.) | [3][5] |
| Boiling Point | 458.5 °C at 760 mmHg | [3] |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and chloroform.[1][3][4] May require sonication or the use of detergents like Triton X-100 for dissolution in aqueous buffers. | |
| Storage Temperature | -20°C | [4] |
Enzymatic Hydrolysis of this compound
The primary application of pNPM is in enzyme assays. Lipases and esterases catalyze the hydrolysis of the ester bond in pNPM, yielding myristic acid and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-410 nm.
Experimental Protocol: Lipase/Esterase Activity Assay
This protocol provides a generalized method for determining lipase or esterase activity using pNPM as a substrate. Optimization of buffer pH, temperature, and substrate concentration may be necessary for specific enzymes.
Reagent Preparation
-
Assay Buffer: Prepare a suitable buffer at the optimal pH for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.0-9.0).
-
Substrate Stock Solution: Dissolve this compound in an appropriate organic solvent (e.g., isopropanol (B130326) or DMSO) to a concentration of 10-20 mM. Sonication may be required to aid dissolution.
-
Working Substrate Solution: Prepare the working substrate solution by diluting the stock solution in the assay buffer. To prevent precipitation and ensure a clear solution, a detergent such as Triton X-100 (e.g., 0.4% v/v) can be included in the buffer before adding the substrate. The final concentration of pNPM in the assay will typically be in the range of 0.5-2 mM.
-
Enzyme Solution: Prepare a dilution of the enzyme to be tested in the assay buffer. The appropriate concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Stop Solution (for endpoint assays): 0.5 M Sodium Carbonate (Na₂CO₃) or 1 M Sodium Hydroxide (NaOH).
Assay Procedure (96-well plate format)
-
Add Assay Buffer: To each well of a 96-well microplate, add the appropriate volume of assay buffer.
-
Add Enzyme: Add the diluted enzyme solution to the wells.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 5 minutes to allow for temperature equilibration.
-
Initiate Reaction: Add the working substrate solution to each well to start the enzymatic reaction.
-
Monitor Reaction:
-
Kinetic Assay: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405-410 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 5-10 minutes).
-
Endpoint Assay: Incubate the reaction for a fixed period (e.g., 10-30 minutes). Stop the reaction by adding the stop solution. Measure the final absorbance at 405-410 nm.
-
-
Controls: Include appropriate controls, such as a blank with no enzyme (to measure substrate auto-hydrolysis) and a control with no substrate (to measure background absorbance from the enzyme solution).
Data Analysis
The rate of p-nitrophenol production is directly proportional to the enzyme activity. For kinetic assays, the rate is determined from the slope of the linear portion of the absorbance versus time plot. For endpoint assays, the net absorbance change (sample minus blank) is used. The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (which needs to be determined experimentally or obtained from the literature), c is the concentration, and l is the path length.
One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.
Application in Drug Development and Research
This compound is a valuable tool in drug discovery and development, primarily for the characterization of target enzymes and for high-throughput screening (HTS) of potential inhibitors.
Enzyme Characterization
Before initiating large-scale screening campaigns, it is essential to characterize the target enzyme. pNPM can be used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information is crucial for designing effective screening assays.
High-Throughput Screening of Inhibitors
The colorimetric assay using pNPM is readily adaptable for HTS platforms. Potential inhibitor compounds can be added to the reaction mixture, and their effect on enzyme activity can be rapidly assessed by measuring the reduction in p-nitrophenol formation. This allows for the screening of large compound libraries to identify potential drug candidates that modulate the activity of a specific lipase or esterase.
Safety and Handling
This compound may cause skin irritation. It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and indispensable tool for researchers in biochemistry and drug development. Its properties as a chromogenic substrate enable the straightforward and efficient measurement of lipase and esterase activity. The protocols and workflows described in this guide provide a solid foundation for the application of pNPM in enzyme characterization and inhibitor screening, facilitating the discovery and development of new therapeutic agents.
References
- 1. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 2. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nrel.colostate.edu [nrel.colostate.edu]
- 4. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. Screening of selected food and medicinal plant extracts for pancreatic lipase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 8. 4-Nitrophenyl myristate | 14617-85-7 | EN15364 | Biosynth [biosynth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Application of p-Nitrophenyl Myristate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrophenyl myristate (PNPM), with the chemical formula C₂₀H₃₁NO₄, is a synthetic ester compound that serves as a critical tool in biochemistry and pharmaceutical research.[1][2] It is a chromogenic substrate specifically designed for the continuous monitoring of enzyme activity.[1] The core structure consists of a 14-carbon myristate chain linked to a p-nitrophenyl group.[1]
The utility of PNPM lies in its mechanism of action. When an appropriate enzyme, such as a lipase (B570770) or an esterase, catalyzes the hydrolysis of the ester bond in PNPM, it releases myristic acid and p-nitrophenol.[1] In an aqueous solution with a neutral to alkaline pH, the liberated p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution.[1][3][4] This color change can be accurately quantified by measuring the absorbance of light at a wavelength between 405 and 415 nm.[1][3][5] The rate of p-nitrophenol formation is directly proportional to the enzymatic activity, allowing for precise kinetic analysis.[4]
Core Applications
The primary application of this compound is in the detection and quantification of hydrolytic enzyme activity. Its long 14-carbon acyl chain makes it a particularly suitable substrate for enzymes that act on long-chain fatty acid esters.[1]
Characterization of Lipase and Esterase Activity
PNPM is widely employed as a substrate to measure the activity of various lipases and esterases.[1][6] This includes:
-
True Lipases (Triacylglycerol Lipases, EC 3.1.1.3): These enzymes are defined by their ability to hydrolyze long-chain triacylglycerols.[5] PNPM's structure mimics a monoacylglycerol with a long fatty acid chain, making it an excellent substrate for characterizing lipases from microbial (e.g., fungi, bacteria), plant, and animal sources.[1][5] Its preference for longer chain lengths helps distinguish true lipases from esterases.[5]
-
Carboxylesterases (CES, EC 3.1.1.1): This family of enzymes is crucial for the metabolism of various xenobiotics, including many prodrugs that are activated via hydrolysis. While shorter-chain p-nitrophenyl esters (like acetate (B1210297) or butyrate) are more common for general CES assays, PNPM can be used to probe the substrate specificity of CES isozymes for longer-chain esters.[7]
-
Hormone-Sensitive Lipase (HSL, EC 3.1.1.79): HSL is a key intracellular enzyme that mobilizes stored fats by hydrolyzing triacylglycerols and cholesteryl esters.[8][9] Although HSL hydrolyzes a wide range of substrates, p-nitrophenyl esters are frequently used to measure its "esterase" activity for purification and characterization.[8][10]
-
Bile Salt-Activated Lipase (BSAL): PNPM has been used as a substrate to measure the activity of this digestive enzyme.[6]
Enzyme Kinetics and Inhibition Studies
In drug development, PNPM is an invaluable reagent for high-throughput screening (HTS) of enzyme inhibitors. The simple and continuous colorimetric readout makes it ideal for automated microplate-based assays.[4][11]
-
Determination of Kinetic Parameters: PNPM is used to determine key Michaelis-Menten kinetic constants, such as Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction velocity), which are fundamental for characterizing an enzyme's efficiency.[1][12]
-
Inhibitor Screening: By measuring the reduction in the rate of p-nitrophenol release in the presence of a test compound, researchers can identify and quantify the potency (e.g., IC₅₀) of enzyme inhibitors. This is particularly relevant for developing drugs that target lipases or esterases involved in disease pathways. Human serum albumin (HSA) has been shown to have pseudo-enzymatic activity on PNPM, and this hydrolysis can be competitively inhibited by drugs like diazepam, demonstrating the utility of PNPM in studying drug-protein interactions.[13][14]
Quantitative Data Presentation
The following table summarizes kinetic parameters for enzymes assayed with p-nitrophenyl (pNP) esters. Data for PNPM is limited; therefore, data for p-nitrophenyl palmitate (C16), a structurally similar substrate, is included for comparison.
| Enzyme | Source Organism/Tissue | Substrate | Kₘ (mM) | Vₘₐₓ (μmol/min/mg or U/mg) | Optimal pH | Optimal Temp. (°C) | Ref. |
| Lipase | Rhizomucor pusillus | p-Nitrophenyl palmitate (pNPP) | 0.2 ± 0.0 | 12.6 ± 0.5 (mmoles/min) | 8.5 | 55 | [15] |
| Lipase (LipC12) | Metagenomic Library | p-Nitrophenyl palmitate (pNPP) | Not Reported | 196.5 U/mg | 7.5 - 10.0 | 30 | [5] |
| Carboxylesterase (E93) | Altererythrobacter | p-Nitrophenyl hexanoate (B1226103) (C6) | Not Reported | Not Reported | 7.5 | 45 | [16] |
| Suberinase (Sub1) | Streptomyces scabies | p-Nitrophenyl butyrate (B1204436) (pNPB) | 0.57 | 2.36 (mol/g/min) | Not Reported | Not Reported |
Experimental Protocols
General Protocol for Lipase/Esterase Activity Assay
This protocol provides a general framework for a continuous spectrophotometric assay in a 96-well plate format. It must be optimized for the specific enzyme being studied.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the enzyme of interest (e.g., 50 mM Tris-HCl or sodium phosphate). The pH should be optimized for maximal enzyme activity, typically between 7.0 and 9.0.[5][17]
-
PNPM Stock Solution: this compound has poor water solubility.[18][19] Prepare a concentrated stock solution (e.g., 10-20 mM) in a suitable organic solvent like isopropanol (B130326), acetonitrile (B52724), or a mixture of isopropanol and acetonitrile (4:1 v/v).[5][19][20]
-
Substrate Working Solution: This step is critical to avoid substrate precipitation. Gently warm the assay buffer (e.g., to 60°C). Under vigorous agitation, slowly add an aliquot of the PNPM stock solution to the buffer.[5] The solution often requires a detergent like Triton X-100 (final concentration ~0.3-0.4% v/v) to form a stable emulsion or clear solution.[5][19] The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid denaturing the enzyme.[5]
-
Enzyme Solution: Dilute the purified enzyme or biological sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5 with 1 mM CaCl₂) to a concentration that yields a linear reaction rate for at least 5-10 minutes.[5]
-
p-Nitrophenol Standard Curve: Prepare a series of p-nitrophenol standards (e.g., 0-200 µM) in the final assay buffer to convert absorbance values to moles of product formed.[11]
2. Assay Procedure:
-
Pipette the Substrate Working Solution into the wells of a 96-well microplate (e.g., 180 µL per well).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.
-
Initiate the reaction by adding a small volume of the Enzyme Solution (e.g., 20 µL) to each well.
-
Immediately place the plate in a microplate spectrophotometer pre-set to the same temperature.
-
Measure the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 10 minutes).[5]
-
Include appropriate controls:
-
Blank (No Enzyme): Substrate Working Solution + enzyme dilution buffer to measure the rate of non-enzymatic substrate hydrolysis.
-
Negative Control (No Substrate): Assay Buffer + Enzyme Solution to control for any background absorbance from the enzyme sample.
-
3. Data Analysis:
-
Subtract the rate of the "No Enzyme" blank from all experimental rates.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Use the p-nitrophenol standard curve and the Beer-Lambert law to convert the rate from ΔAbs/min to µmol/min.
-
Calculate the specific activity of the enzyme in units such as U/mg (µmol/min/mg of protein).[5]
Visualizations
Signaling Pathway: Hormonal Activation of Lipolysis
Hormone-Sensitive Lipase (HSL), an enzyme assayed by PNPM substrates, is a key regulator of fat breakdown (lipolysis). Its activity is controlled by a well-defined signaling cascade.
Caption: Signaling cascade for hormone-stimulated lipolysis via HSL activation.
Experimental Workflow: Enzyme Kinetics Assay
The following diagram outlines the typical workflow for determining enzyme kinetic parameters (Kₘ and Vₘₐₓ) using PNPM.
Caption: Workflow for determining enzyme kinetic parameters using PNPM.
Logical Relationship: Enzyme Inhibitor Screening
This diagram illustrates the fundamental principle of using a PNPM-based assay to screen for potential enzyme inhibitors.
Caption: Principle of a competitive enzyme inhibition assay using PNPM.
References
- 1. This compound | 14617-85-7 | Benchchem [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Nitrophenyl myristate = 95.0 HPLC 14617-85-7 [sigmaaldrich.com]
- 7. A radiochemical assay method for carboxylesterase, and comparison of enzyme activity towards the substrates methyl [1-14C] butyrate and 4-nitrophenyl butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p-nitrophenyl butyrate hydrolyzing activity of hormone-sensitive lipase from bovine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudo-enzymatic hydrolysis of 4-nitrophenyl myristate by human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Structural insights into catalytical capability for CPT11 hydrolysis and substrate specificity of a novel marine microbial carboxylesterase, E93 [frontiersin.org]
- 17. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 18. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 19. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 20. researchgate.net [researchgate.net]
p-Nitrophenyl myristate principle of action
An In-depth Technical Guide on the Principle of Action of p-Nitrophenyl Myristate
For Researchers, Scientists, and Drug Development Professionals
Core Principle of Action
This compound (pNPM) is a chromogenic substrate extensively utilized in biochemical assays to determine the activity of lipases and esterases.[1][2] The fundamental principle of its action lies in the enzymatic hydrolysis of the ester bond linking myristic acid and p-nitrophenol. When an active lipase (B570770) or esterase is present, it catalyzes the cleavage of this bond, releasing myristic acid and p-nitrophenol (pNP).
The released p-nitrophenol is the key to the assay's utility. In an aqueous solution, particularly under neutral to alkaline conditions (pH > 7), p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution.[3] This color change can be quantitatively measured by spectrophotometry at a wavelength of approximately 405-415 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzymatic activity.
The myristate moiety, a 14-carbon saturated fatty acid, makes pNPM a suitable substrate for true lipases, which preferentially act on longer-chain fatty acid esters.
Enzymatic Reaction
The enzymatic hydrolysis of this compound can be represented as follows:
This compound + H₂O ---(Lipase/Esterase)--> Myristic Acid + p-Nitrophenol
Quantitative Data Summary
The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for characterizing enzyme-substrate interactions. Below is a summary of reported kinetic data for various lipases and esterases with p-nitrophenyl esters. Note that data for this compound is specifically highlighted where available.
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg or µmol/mL/min) | Reference |
| Acinetobacter sp. AU07 Lipase | p-Nitrophenyl palmitate | 0.51 | 16.98 U/mg | [2] |
| Extremophilic Bacterial Lipase | p-Nitrophenyl palmitate | 4.76 µmol (0.00476 mM) | 400 µmol/mL/min | [4] |
| Sorghum bicolor Esterase | p-Nitrophenyl butyrate | 0.67 | 125 U/mg | [5] |
| Honey Bee Esterases | p-Nitrophenyl acetate | 0.0227 | 0.001488 (2.48 x 10⁻⁸ mol/s per mg) | [6] |
| Lipoprotein Lipase (human) | p-Nitrophenyl butyrate | 0.77 | 14.84 nmol/min/mg | [7] |
Experimental Protocols
General Assay for Esterase/Lipase Activity using this compound
This protocol is a synthesis of methodologies described in the literature.[1][8][9]
1. Materials and Reagents:
-
This compound (pNPM)
-
Triton X-100 or Sodium Deoxycholate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.2 - 9.0)
-
Enzyme solution (purified or crude extract)
-
Spectrophotometer capable of reading at 405-415 nm
-
96-well microplate or cuvettes
2. Preparation of Substrate Emulsion:
Due to the poor aqueous solubility of pNPM, a stable emulsion must be prepared.
-
Stock Solution (Solution A): Dissolve this compound in isopropanol or a 1:1 (v/v) mixture of isopropanol and acetonitrile to a concentration of 10-20 mM.[8][9] Gentle warming and sonication for 5-10 minutes may be required to fully dissolve the substrate.[8]
-
Buffer Solution (Solution B): Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0) containing a detergent. Common choices include 0.4% (v/v) Triton X-100 or a combination of gum arabic and sodium deoxycholate.[8]
-
Working Substrate Emulsion: To prepare the final substrate emulsion, slowly add one part of Solution A to nine parts of Solution B with vigorous stirring or vortexing. This should result in a stable, milky emulsion. Prepare this emulsion fresh before each experiment.
3. Enzymatic Assay Procedure:
-
Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 37°C or 50°C).
-
In a microplate well or cuvette, add the reaction buffer.
-
Add a specific volume of the enzyme solution to the buffer.
-
To initiate the reaction, add the pNPM substrate emulsion. The final concentration of pNPM in the reaction mixture typically ranges from 0.2 to 2 mM.[2]
-
Immediately start monitoring the increase in absorbance at 405-415 nm over a set period (e.g., 5-10 minutes). Record readings at regular intervals (e.g., every 30 seconds).
-
Control: A blank reaction containing the substrate emulsion and buffer but no enzyme should be run to account for any spontaneous hydrolysis of pNPM.
4. Calculation of Enzyme Activity:
-
Determine the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Calculate the concentration of p-nitrophenol released using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (a value of ~18,000 M⁻¹cm⁻¹ at pH 8.0 and 410 nm is often cited), c is the concentration, and l is the path length of the cuvette or well.
-
One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[1]
Visualizations
Signaling Pathway
Caption: Activation pathway of Hormone-Sensitive Lipase (HSL).
Experimental Workflow
Caption: Workflow for a this compound (pNPM) based enzyme assay.
References
- 1. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 2. elsevier.es [elsevier.es]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. p-Nitrophenylacetate hydrolysis by honey bee esterases: kinetics and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 9. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
p-Nitrophenyl Myristate: A Comprehensive Technical Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – p-Nitrophenyl myristate (p-NPM), a versatile chromogenic substrate, is a pivotal tool in biochemical and pharmaceutical research. This technical guide provides an in-depth overview of its properties, applications, and the methodologies for its use, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
This compound, also known as 4-nitrophenyl tetradecanoate, is an ester of myristic acid and p-nitrophenol. Its chemical structure allows for the colorimetric detection of enzymatic activity, as the hydrolysis of the ester bond by enzymes such as lipases and esterases releases the yellow-colored p-nitrophenolate ion under alkaline conditions.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₁NO₄ | [1] |
| Molecular Weight | 349.46 g/mol | [1][2] |
| CAS Number | 14617-85-7 | [1][2] |
| Appearance | Powder | [3] |
| Solubility | Chloroform: 50 mg/mL | [3] |
| Storage Temperature | -20°C | [3] |
Enzymatic Hydrolysis and Detection
The utility of p-NPM as a substrate lies in the straightforward spectrophotometric quantification of its hydrolysis product, p-nitrophenol. The enzymatic reaction cleaves the ester bond, releasing myristic acid and p-nitrophenol. In a solution with a pH above its pKa, p-nitrophenol forms the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 400-410 nm.
Experimental Protocols: Enzyme Activity Assays
p-NPM is a widely used substrate for determining the activity of lipases and esterases. Below are detailed methodologies for these assays.
Lipase Activity Assay
This protocol is adapted from established spectrophotometric methods for measuring lipase activity.
Materials:
-
This compound (p-NPM)
-
2-Propanol
-
50 mM Sodium phosphate (B84403) buffer (pH 7.2 or 8.0)
-
0.4% (v/v) Triton X-100
-
Lipase enzyme solution
-
Spectrophotometer
Procedure:
-
Substrate Solution Preparation (Solution A): Dissolve p-NPM in 2-propanol to a final concentration of 16.5 mM. Sonicate for 5 minutes at 30°C to aid dissolution.[4]
-
Buffer Solution Preparation (Solution B): Prepare a 50 mM sodium phosphate buffer at the desired pH (e.g., 7.2 or 8.0) containing 0.4% (v/v) Triton X-100.[4]
-
Working Substrate Solution: To prepare the working substrate solution, combine 1 mL of Solution A with 9 mL of Solution B. Note: This may form an emulsion or aggregates; the presence of a detergent like Triton X-100 and sonication can help to create a more uniform suspension.[4][5]
-
Enzyme Reaction:
-
Pipette 900 µL of the working substrate solution into a cuvette and pre-incubate at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding 100 µL of the lipase enzyme solution.
-
Immediately mix and monitor the increase in absorbance at 400-410 nm over time using a spectrophotometer.
-
-
Calculation of Activity: The rate of p-nitrophenol release is proportional to the lipase activity. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Esterase Activity Assay
This protocol provides a general framework for measuring esterase activity using p-NPM.
Materials:
-
This compound (p-NPM)
-
Methanol or other suitable organic solvent
-
0.1 M Sodium phosphate buffer (pH adjusted as needed)
-
Esterase enzyme solution
-
Spectrophotometer
Procedure:
-
Substrate Stock Solution: Prepare a stock solution of p-NPM in a minimal amount of a suitable organic solvent like methanol.
-
Working Substrate Solution: Dilute the stock solution in the reaction buffer to the desired final concentration.
-
Enzyme Reaction:
-
In a reaction vessel, combine the reaction buffer and the working substrate solution. For example, a standard reaction mixture could contain 100 μL of the substrate, 2,870 μL of reaction buffer (e.g., 50 mmol/L Tris-HCl pH 9.0), and 30 μL of the diluted enzyme.[6]
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C for 5 minutes).[6]
-
Measure the absorbance of the released p-nitrophenol at 347 nm (isosbestic point) or 410 nm.[7][8]
-
-
Control: A control reaction without the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.[6]
-
Calculation of Activity: Determine the concentration of p-nitrophenol released using a standard curve and calculate the enzyme activity, typically expressed in units (µmol of product formed per minute).
Applications in Research and Development
Enzyme Substrate and Diagnostic Tool
The primary application of p-NPM is as a chromogenic substrate for detecting and quantifying the activity of lipolytic enzymes.[3] It is also utilized as a diagnostic tool for detecting β-lactamase hydrolysis activities.[2]
Drug Delivery Systems
While less common, p-NPM has been explored in the context of drug delivery systems. Its amphipathic nature, arising from the hydrophobic myristate tail and the more polar p-nitrophenyl headgroup, makes it a candidate for incorporation into lipid-based drug delivery vehicles such as nanoparticles. The enzymatic cleavage of p-NPM within specific biological environments could potentially trigger the release of an encapsulated drug, offering a targeted delivery mechanism. Research in this area is ongoing, with a focus on creating enzyme-responsive drug carriers.
Biological Significance of Hydrolysis Products and Potential Signaling Implications
While p-NPM itself is not known to be directly involved in cellular signaling, its hydrolysis products, myristic acid and p-nitrophenol, have documented biological effects. The enzymatic release of these molecules in a cellular context could, therefore, have indirect downstream consequences on signaling pathways.
Myristic Acid: This saturated fatty acid is known to be incorporated into cellular proteins through a process called myristoylation, which can influence protein localization and function. Myristic acid has also been shown to possess anti-inflammatory and antinociceptive properties, in part by increasing the production of the anti-inflammatory cytokine IL-10.[9]
p-Nitrophenol: As a metabolite of various industrial compounds and pesticides, p-nitrophenol has been studied for its toxicological effects. It is considered an endocrine-disrupting compound and has been shown to induce oxidative stress and apoptosis in various cell types.[10][11][12] Long-term exposure can lead to hormonal imbalances and tissue damage.[11]
The localized production of myristic acid and p-nitrophenol from p-NPM hydrolysis could potentially modulate cellular processes. For instance, the anti-inflammatory effects of myristic acid might counteract the pro-inflammatory or toxic effects of p-nitrophenol. The precise interplay and net effect on cellular signaling would depend on the specific cellular context, enzyme concentration, and substrate availability.
Conclusion
This compound is a valuable and versatile tool for researchers in various scientific disciplines. Its well-characterized properties and the straightforward nature of its detection make it an excellent substrate for studying lipolytic enzymes. While its direct role in complex biological processes like cellular signaling is not established, the biological activities of its hydrolysis products suggest potential for indirect effects, warranting further investigation. The continued exploration of p-NPM in areas such as enzyme-responsive drug delivery systems holds promise for future therapeutic and diagnostic applications.
References
- 1. This compound | C20H31NO4 | CID 84555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrophenyl myristate | 14617-85-7 | EN15364 | Biosynth [biosynth.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 7. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 8. [PDF] Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol | Semantic Scholar [semanticscholar.org]
- 9. Myristic acid reduces skin inflammation and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suppressive effects of long-term exposure to P-nitrophenol on gonadal development, hormonal profile with disruption of tissue integrity, and activation of caspase-3 in male Japanese quail (Coturnix japonica) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
p-Nitrophenyl Myristate: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, p-Nitrophenyl myristate (pNPM) serves as a critical tool for the characterization of lipolytic enzymes. This in-depth technical guide provides a thorough overview of its properties, mechanism of action, and practical applications, with a focus on quantitative data and detailed experimental protocols.
Core Properties and Specifications
This compound (pNPM), with the chemical name (4-nitrophenyl) tetradecanoate, is a chromogenic substrate widely employed in biochemical assays to determine the activity of lipases and esterases.[1][2] Its structure consists of a 14-carbon myristate chain linked to a p-nitrophenyl group via an ester bond.[1] This long hydrophobic myristate chain makes it a suitable substrate for lipases, which are enzymes that hydrolyze fats.[1]
| Property | Value | Source |
| CAS Number | 14617-85-7 | [2][3][4] |
| Molecular Formula | C20H31NO4 | [2][3][4] |
| Molecular Weight | 349.46 g/mol | [3][5] |
| Appearance | Powder | [5] |
| Solubility | Soluble in chloroform (B151607) (50 mg/mL), 2-propanol, ethanol, and ethyl acetate.[5][6][7] Limited solubility in aqueous solutions. | |
| Storage Temperature | -20°C | [5] |
Mechanism of Action: A Chromogenic Transformation
The utility of pNPM as a substrate lies in its enzymatic hydrolysis, which results in a quantifiable color change. Lipases and esterases catalyze the cleavage of the ester bond in pNPM, releasing myristic acid and p-nitrophenol.[1] In an alkaline environment, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color.[8] The intensity of this color, measured spectrophotometrically at a wavelength of approximately 405-410 nm, is directly proportional to the amount of p-nitrophenol released and, consequently, to the enzymatic activity.[1][8]
The molar extinction coefficient of p-nitrophenol is crucial for calculating enzyme activity. Under alkaline conditions (pH 9-10), the molar extinction coefficient is approximately 17,500 to 18,000 M⁻¹cm⁻¹.[9][10][11]
Below is a diagram illustrating the enzymatic hydrolysis of this compound.
Caption: Enzymatic cleavage of pNPM.
Applications in Research and Drug Development
The primary application of pNPM is in the quantitative determination of lipase and esterase activity.[1][2] This is fundamental in various research areas:
-
Enzyme Characterization: Researchers use pNPM to study the kinetic parameters of lipases, such as Kₘ and Vₘₐₓ, providing insights into enzyme efficiency and substrate specificity.[1][12]
-
Drug Discovery: pNPM assays are employed to screen for inhibitors of lipases, which are potential therapeutic targets for conditions like obesity and hyperlipidemia.
-
Biocatalysis: In industrial biotechnology, pNPM is used to assess the activity of lipases used in various processes, including the production of biofuels and pharmaceuticals.
-
Diagnostics: Assays based on pNPM can be adapted for diagnostic purposes to detect abnormal levels of lipolytic enzymes in biological samples.[2]
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized protocol for a lipase/esterase assay using pNPM. It is important to note that optimal conditions (e.g., pH, temperature, substrate concentration) will vary depending on the specific enzyme being studied and should be determined empirically.
Reagent Preparation
-
Substrate Stock Solution: Due to the low aqueous solubility of pNPM, a stock solution is typically prepared in an organic solvent.[6][7]
-
Assay Buffer: A common buffer is Tris-HCl or sodium phosphate (B84403) buffer. The pH should be optimized for the specific enzyme, but a slightly alkaline pH (e.g., 7.2 - 9.0) is often used to ensure the formation of the colored p-nitrophenolate ion.[13][14]
-
Emulsifying Agent (Optional but Recommended): To improve the interaction between the water-soluble enzyme and the lipid-soluble substrate, a detergent such as Triton X-100 is often included in the assay buffer at a concentration of 0.1% to 0.5% (v/v).[6][7][15]
-
Enzyme Solution: Prepare a dilution of the enzyme in the assay buffer to a concentration that will yield a linear rate of product formation over the desired time course.
Assay Procedure
The following workflow outlines a typical spectrophotometric assay.
Caption: General workflow for a pNPM-based enzyme assay.
-
Reaction Mixture Preparation: In a microplate well or a cuvette, combine the assay buffer and the pNPM stock solution. A common approach is to add a small volume of the pNPM stock (e.g., 10 µL) to a larger volume of the assay buffer (e.g., 190 µL) to achieve the final desired substrate concentration. It is crucial to ensure the substrate remains in solution or forms a stable emulsion.[6][7]
-
Pre-incubation: Equilibrate the reaction mixture at the optimal temperature for the enzyme for a few minutes.
-
Initiation of Reaction: Add a small volume of the enzyme solution to the reaction mixture to start the reaction.
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm over time using a spectrophotometer.[13]
-
Data Analysis: Calculate the initial reaction velocity (rate of change of absorbance per unit time) from the linear portion of the progress curve. Enzyme activity can then be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol, c is the concentration of p-nitrophenol, and l is the path length of the cuvette.
Important Considerations and Troubleshooting
-
Substrate Solubility: The formation of aggregates or a turbid solution is a common issue that can interfere with spectrophotometric readings.[6][7] Using a minimal amount of organic solvent for the stock solution and incorporating detergents like Triton X-100 or bile salts can help maintain a clear reaction mixture.[6][7][16]
-
Spontaneous Hydrolysis: p-Nitrophenyl esters can undergo spontaneous hydrolysis, especially at higher pH and temperatures.[17] It is essential to run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis and subtract this from the rate observed in the presence of the enzyme.[11][17]
-
Enzyme Concentration: The concentration of the enzyme should be adjusted to ensure that the reaction rate is linear over the measurement period. If the rate is too high, the substrate may be depleted quickly, leading to non-linear kinetics.
-
Standard Curve: To ensure accurate quantification, it is advisable to prepare a standard curve of known concentrations of p-nitrophenol in the assay buffer and measure their absorbance at 405-410 nm.[17] This allows for the direct conversion of absorbance values to the concentration of the product formed.
Quantitative Data from Literature
The following table summarizes some reported kinetic parameters for the hydrolysis of p-nitrophenyl esters by various enzymes. It is important to note that these values are highly dependent on the specific enzyme and the assay conditions.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (U/ml) | k꜀ₐₜ (min⁻¹) | k꜀ₐₜ/Kₘ (min⁻¹mM⁻¹) | Source |
| EstOF4 | p-Nitrophenyl caproate (C6) | 60 | - | 329 | 5.5 | [12] |
| EstOF4 | p-Nitrophenyl butyrate (B1204436) (C4) | 22.756 | 164.47 | 59.6 | 2.619 | [12] |
Note: The table provides examples, and direct comparison requires consideration of the specific experimental conditions detailed in the cited literature.
Conclusion
This compound is an invaluable chromogenic substrate for the sensitive and continuous assay of lipase and esterase activity. Its ease of use and the straightforward spectrophotometric detection of the reaction product make it a staple in academic and industrial research. By understanding its properties, mechanism of action, and the nuances of the experimental protocol, researchers can effectively utilize pNPM to advance their studies in enzymology, drug discovery, and biotechnology.
References
- 1. This compound | 14617-85-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Biochemical Assay Reagents | 14617-85-7 | Invivochem [invivochem.com]
- 4. This compound | C20H31NO4 | CID 84555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lipase substrate, ≥95.0% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 7. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 8. mdpi.com [mdpi.com]
- 9. neb.com [neb.com]
- 10. The molar extinction coefficient of p-nitrophenol is | Chegg.com [chegg.com]
- 11. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 14. nrel.colostate.edu [nrel.colostate.edu]
- 15. sonics.com [sonics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
p-Nitrophenyl Myristate for Enzyme Activity Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of p-Nitrophenyl myristate (pNPM) as a chromogenic substrate for the determination of enzyme activity, with a primary focus on lipases and esterases. It details the underlying principles, experimental protocols, and data interpretation, tailored for professionals in research and drug development.
Core Principles of the pNPM-Based Enzyme Activity Assay
The enzymatic assay using this compound is a widely adopted method for measuring the activity of hydrolytic enzymes, particularly lipases and esterases. The principle of this assay is based on the enzymatic cleavage of the ester bond in pNPM. This hydrolysis reaction yields two products: myristic acid and p-nitrophenol (pNP).
While pNPM is a colorless substrate, the resulting p-nitrophenol product is chromogenic. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this yellow color, which can be quantified by measuring its absorbance at a wavelength between 405 and 420 nm, is directly proportional to the amount of p-nitrophenol released. Consequently, the rate of increase in absorbance is a direct measure of the enzyme's activity.[1] This method provides a simple, continuous, and sensitive means to determine enzyme kinetics.
The enzymatic reaction can be summarized as follows:
This compound (colorless) + H₂O ---(Lipase/Esterase)---> Myristic Acid + p-Nitrophenol (colorless at acidic/neutral pH)
p-Nitrophenol + OH⁻ (alkaline conditions) → p-Nitrophenolate ion (yellow) + H₂O
Physicochemical Properties of this compound
This compound, also known as tetradecanoic acid, 4-nitrophenyl ester, is a biochemical reagent with the following properties:
| Property | Value |
| Molecular Formula | C₂₀H₃₁NO₄ |
| Molecular Weight | 349.46 g/mol |
| CAS Number | 14617-85-7 |
| Appearance | Powder |
| Solubility | Soluble in organic solvents like chloroform (B151607) and isopropanol.[2][3] Poorly soluble in aqueous solutions. |
| Storage Temperature | -20°C |
Enzymes Assayed with this compound
This compound serves as a substrate for a variety of hydrolase enzymes, primarily:
-
Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3): These enzymes catalyze the hydrolysis of fats (triglycerides). pNPM is a suitable substrate for various lipases, including pancreatic lipase (B570770), bile salt-activated lipase, and neutral lipase.
-
Esterases (Carboxylic ester hydrolases, EC 3.1.1.1): This is a broader class of enzymes that split esters into an acid and an alcohol. pNPM is effectively hydrolyzed by various esterases.
The choice of p-nitrophenyl ester substrate can be tailored to the specific enzyme of interest, with longer acyl chains like myristate being particularly useful for characterizing lipases.
Detailed Experimental Protocol
This section provides a detailed methodology for performing a typical enzyme activity assay using this compound. It is important to note that specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for the particular enzyme under investigation.
Reagent Preparation
-
Assay Buffer: A common choice is a 50 mM Tris-HCl or phosphate (B84403) buffer. The pH of the buffer should be optimized for the specific enzyme being assayed, but a pH range of 7.0 to 9.0 is often used for lipases.
-
Substrate Stock Solution: Due to its poor aqueous solubility, a stock solution of pNPM should be prepared in an organic solvent. Isopropanol is a frequently used solvent. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of pNPM in isopropanol.
-
Substrate Emulsion: For the assay, the pNPM stock solution is typically diluted in the assay buffer containing a detergent or emulsifying agent to improve its solubility and accessibility to the enzyme. Triton X-100 (e.g., 0.4% v/v) and gum arabic are commonly used for this purpose.[2][4] The substrate solution should be freshly prepared.
-
Enzyme Solution: The enzyme should be diluted in the assay buffer to a concentration that results in a linear rate of p-nitrophenol production over the desired time course.
-
Stopping Reagent (for endpoint assays): A solution of sodium carbonate (e.g., 1 M) or sodium hydroxide (B78521) (e.g., 0.1 M) can be used to stop the enzymatic reaction and ensure the complete conversion of p-nitrophenol to the colored p-nitrophenolate ion.
Assay Procedure (96-well plate format)
-
Prepare the Reaction Mixture: In each well of a 96-well microplate, add the assay buffer.
-
Add Enzyme: Add a specific volume of the diluted enzyme solution to each well. Include a blank control with buffer instead of the enzyme solution to account for any non-enzymatic hydrolysis of the substrate.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the pNPM substrate emulsion to each well to start the reaction.
-
Monitor the Reaction:
-
Kinetic Assay: Immediately place the plate in a microplate reader and measure the absorbance at 405-410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
Endpoint Assay: After a specific incubation time, add the stopping reagent to each well to terminate the reaction. Then, measure the absorbance at 405-410 nm.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol production using a standard curve of known p-nitrophenol concentrations.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitrophenol per minute under the specified conditions.[1]
-
Quantitative Data Presentation
The following tables summarize key quantitative data for enzymes assayed with p-nitrophenyl esters. It is important to note that these values can vary depending on the specific enzyme source and assay conditions.
Table 1: Michaelis-Menten Kinetic Parameters for Lipases and Esterases with p-Nitrophenyl Esters
| Enzyme | Substrate | K_m (mM) | V_max (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Rhizomucor pusillus lipase | p-Nitrophenyl palmitate | 0.2 ± 0.0 | 12.6 ± 0.5 (mmoles/min) | 8.5 | 55 |
| Acinetobacter sp. lipase | This compound | Data not available | Data not available | - | - |
| Kocuria flava Y4 lipase | p-Nitrophenyl acetate | 4.625 | 125 (mol/min⁻¹mg⁻¹) | 8 | 35 |
| Burkholderia cepacia lipase | p-Nitrophenyl butyrate | Data not available | Data not available | 9.0 | 40 |
| Sub1 Esterase (Streptomyces scabies) | p-Nitrophenyl butyrate | 0.57 ± 0.04 | 2361 ± 84.5 (U/mg) | 7.5 | Room Temperature |
Note: Data for some entries were not available in the search results.
Table 2: IC₅₀ Values of Lipase Inhibitors using p-Nitrophenyl Ester Assays
| Inhibitor | Enzyme | Substrate | IC₅₀ |
| Orlistat | Pancreatic lipase | This compound | Specific value not provided, but demonstrated inhibition[5] |
| Phthalic acid ester | Pancreatic lipase | Not specified | 24.43 ± 0.096 µg/mL |
Visualizations: Diagrams of Key Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to the Hydrolysis of p-Nitrophenyl Myristate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of p-Nitrophenyl myristate (pNPM), a widely used chromogenic substrate for assaying lipase (B570770) and esterase activity. The document details the enzymatic kinetics, experimental protocols, and the broader context of myristoylation and de-myristoylation in cellular signaling, making it a valuable resource for professionals in drug development and biochemical research.
Introduction to this compound Hydrolysis
This compound is a synthetic ester that serves as a substrate for various hydrolytic enzymes, primarily lipases and esterases. The hydrolysis of pNPM by these enzymes cleaves the ester bond, releasing myristic acid and p-nitrophenol. The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 410 nm, which corresponds to the formation of the p-nitrophenolate ion under alkaline conditions. This assay provides a convenient and continuous method for determining enzyme activity.
The enzymatic hydrolysis of pNPM is a two-step process involving the formation of an acyl-enzyme intermediate followed by its hydrolysis to release the fatty acid and regenerate the free enzyme. The rate of this reaction is influenced by several factors, including pH, temperature, substrate concentration, and the presence of detergents or organic solvents to solubilize the hydrophobic pNPM.
Quantitative Data on this compound Hydrolysis
The kinetic parameters of pNPM hydrolysis are crucial for characterizing enzyme activity and for the development of enzyme inhibitors. The Michaelis-Menten constants, K_m_ (substrate concentration at half-maximal velocity) and V_max_ (maximum reaction velocity), as well as the turnover number (k_cat_), provide quantitative measures of enzyme efficiency and substrate affinity.
Below is a summary of reported kinetic constants for the hydrolysis of p-Nitrophenyl esters, including myristate, by various lipases. It is important to note that experimental conditions such as pH, temperature, and assay composition can significantly influence these values.
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mg protein) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Wild Type Lipase | p-Nitrophenyl acetate (B1210297) (C2) | - | 0.42 | - | - | [1][2] |
| Wild Type Lipase | p-Nitrophenyl butyrate (B1204436) (C4) | - | 0.95 | - | 0.83 (relative value) | [1][2] |
| Wild Type Lipase | p-Nitrophenyl octanoate (B1194180) (C8) | - | 1.1 | - | - | [1][2] |
| Wild Type Lipase | p-Nitrophenyl dodecanoate (B1226587) (C12) | - | 0.78 | - | - | [1][2] |
| Wild Type Lipase | p-Nitrophenyl palmitate (C16) | - | 0.18 | - | 0.063 (relative value) | [1][2] |
| Lipase (Hypothetical) | p-Nitrophenyl acetate (C2) | 1.2 | 150 (relative units) | 25 | 2.1 x 10⁴ | [3] |
| Lipase (Hypothetical) | p-Nitrophenyl butyrate (C4) | 0.8 | 250 (relative units) | 41.7 | 5.2 x 10⁴ | [3] |
| Lipase (Hypothetical) | p-Nitrophenyl decanoate (B1226879) (C10) | 0.3 | 400 (relative units) | 66.7 | 2.2 x 10⁵ | [3] |
| EstU1 | p-Nitrophenyl butyrate | 0.23 ± 0.02 | - | 1.1 x 10⁵ ± 2.8 x 10³ | 4.8 x 10⁸ | [4] |
| EstOF4 | p-Nitrophenyl caproate (C6) | 60 | - | 329 (min⁻¹) | 5.5 (min⁻¹mM⁻¹) | [5] |
Experimental Protocols for this compound Hydrolysis Assay
The following section provides a detailed methodology for a typical spectrophotometric assay for measuring pNPM hydrolysis.
Materials
-
This compound (pNPM)
-
Isopropanol or another suitable organic solvent
-
Triton X-100 or other non-ionic detergent
-
Buffer solution (e.g., Tris-HCl or sodium phosphate, pH 7.0-9.0)
-
Purified lipase or esterase solution
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-420 nm
-
96-well microplates or cuvettes
-
Incubator or water bath
Preparation of Reagents
-
Substrate Stock Solution: Prepare a stock solution of pNPM (e.g., 10-20 mM) in isopropanol. Due to the hydrophobicity of pNPM, it is crucial to ensure it is fully dissolved. Sonication may be required.
-
Assay Buffer: Prepare a buffer solution of desired pH (e.g., 50 mM Tris-HCl, pH 8.0).
-
Substrate Emulsion: To prepare the working substrate solution, mix the pNPM stock solution with the assay buffer containing a detergent. A common formulation involves diluting the pNPM stock solution into the assay buffer containing 0.2% to 0.5% (w/v) Triton X-100. The final concentration of the organic solvent should be kept low (typically <10%) to avoid enzyme denaturation. The mixture should be vortexed or sonicated to form a clear and stable emulsion.
-
Enzyme Solution: Prepare a dilution series of the enzyme in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
Assay Procedure
-
Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the pNPM substrate emulsion.
-
Pre-incubation: Equilibrate the substrate solution to the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiation of Reaction: Add a small volume of the enzyme solution to the substrate to initiate the reaction. The final volume should be consistent across all assays.
-
Measurement: Immediately begin monitoring the increase in absorbance at 410 nm over time using a microplate reader or spectrophotometer. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a period during which the reaction rate is linear.
-
Control: A blank reaction containing the substrate emulsion and buffer but no enzyme should be included to correct for any non-enzymatic hydrolysis of pNPM.
Data Analysis
-
Calculate the rate of reaction: Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot. The rate is the change in absorbance per unit time (ΔAbs/min).
-
Convert absorbance to concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of p-nitrophenol production. The molar extinction coefficient (ε) for p-nitrophenol is dependent on pH and temperature, but a commonly used value at pH 8.0 is around 18,000 M⁻¹cm⁻¹.
-
Determine kinetic parameters: To determine K_m_ and V_max_, perform the assay with varying concentrations of pNPM while keeping the enzyme concentration constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.[3][6]
Mandatory Visualizations
Experimental Workflow for pNPM Hydrolysis Assay
Caption: Workflow for pNPM Hydrolysis Assay.
Signaling Pathway of Protein Myristoylation and De-myristoylation
Protein myristoylation is a crucial lipid modification that influences protein localization and function in a multitude of signaling pathways.[7] This modification is catalyzed by N-myristoyltransferase (NMT) and can be reversed by the action of certain enzymes, creating a dynamic regulatory mechanism known as the "myristoyl switch."
The attachment of a myristoyl group to the N-terminal glycine (B1666218) of a protein enhances its hydrophobicity, promoting its association with cellular membranes.[8] This membrane targeting is essential for the function of many signaling proteins, including kinases and G-proteins. The reversibility of this process allows for the dynamic regulation of signaling events. For instance, the de-myristoylation of a protein can lead to its dissociation from the membrane and termination of its signaling activity.
One of the key enzymes identified to possess de-myristoylase activity is Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family.[7][9] SIRT2 can remove the myristoyl group from lysine (B10760008) residues, suggesting a role in reversing this lipid modification and thereby regulating the function of myristoylated proteins.[7][10]
The interplay between NMT and SIRT2 establishes a cycle of myristoylation and de-myristoylation that can modulate the activity of signaling pathways in response to cellular cues. This dynamic regulation is critical for processes such as cell growth, differentiation, and apoptosis.
Caption: Myristoylation/De-myristoylation Cycle.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Shedding light on structure, function and regulation of human sirtuins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 7. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Demyristoylase Activity of SIRT2 Revealed by Kinetic and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of p-Nitrophenyl Myristate
Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for p-Nitrophenyl myristate (CAS 14617-85-7). It is intended for researchers, scientists, and drug development professionals who utilize this compound, primarily as a chromogenic substrate for enzymes like lipases and esterases. This guide consolidates critical safety data, outlines recommended handling protocols, and provides clear workflows for emergency situations to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound, also known as 4-nitrophenyl tetradecanoate, is a biochemical reagent commonly used in enzyme assays.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage. The compound is a powder that is soluble in organic solvents such as chloroform.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₀H₃₁NO₄ | [1][2] |
| Molecular Weight | 349.46 g/mol | [3] |
| CAS Number | 14617-85-7 | [2] |
| Appearance | Powder, solid at room temperature | [3] |
| Melting Point | 55°C | [3][4] |
| Boiling Point | 458.5°C at 760 mmHg | [3] |
| Flash Point | 157.9°C | [3] |
| Solubility | Chloroform: 50 mg/mL |
| Storage Temperature | -20°C is commonly recommended |[3] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin irritant.[2][5] It is crucial for all personnel to be aware of its potential hazards before handling.
Table 2: GHS Hazard Identification for this compound
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | [6] | |
| Signal Word | Warning | [2][6] |
| Hazard Class | Skin Irritation (Category 2) | [2] |
| Hazard Statement | H315: Causes skin irritation | [2][7] |
| Precautionary Statements | P264, P280, P302+P352, P321, P332+P313, P362+P364 |[2][5][7] |
Safe Handling and Experimental Protocols
Due to its classification as a skin irritant, strict handling procedures must be followed. The primary risks involve inhalation of dust particles and direct skin or eye contact.
Engineering Controls and Personal Protective Equipment (PPE)
Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8] Appropriate PPE is mandatory to prevent skin and eye contact.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Source(s) |
|---|---|---|
| Respiratory | NIOSH-approved N95 dust mask or higher, especially when handling the powder form. | [6] |
| Eye/Face | Chemical safety goggles or face shield. | [6] |
| Hand | Chemically resistant gloves (e.g., Nitrile rubber). | [6][9] |
| Skin/Body | Laboratory coat, long pants, and closed-toe shoes. |[10] |
General Experimental Handling Protocol
The following workflow outlines the critical steps for safely handling this compound in a typical laboratory experiment, such as preparing a stock solution for an enzyme assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C20H31NO4 | CID 84555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Biochemical Assay Reagents | 14617-85-7 | Invivochem [invivochem.com]
- 4. 4-Nitrophenyl myristate | CAS#:14617-85-7 | Chemsrc [chemsrc.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 4-Nitrophenyl myristate = 95.0 HPLC 14617-85-7 [sigmaaldrich.com]
- 7. 4-Nitrophenyl myristate | 14617-85-7 | EN15364 | Biosynth [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. redox.com [redox.com]
- 10. beta.lakeland.edu [beta.lakeland.edu]
Methodological & Application
Application Notes and Protocols for p-Nitrophenyl Myristate Lipase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of lipase (B570770) activity using p-nitrophenyl myristate (pNPM) as a substrate. This spectrophotometric assay is a reliable and widely used method for measuring the activity of lipases and esterases.
Principle
The this compound (pNPM) lipase activity assay is based on the enzymatic hydrolysis of the colorless substrate pNPM by a lipase. This reaction releases myristic acid and p-nitrophenol (pNP).[1] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405-410 nm.[1][2] The rate of p-nitrophenol formation is directly proportional to the lipase activity in the sample.
Key Experimental Parameters
The successful implementation of this assay requires careful optimization of several parameters. The following table summarizes key quantitative data gathered from various sources.
| Parameter | Recommended Value/Range | Notes |
| Substrate (pNPM) Stock Concentration | 10-20 mM | Dissolved in a suitable organic solvent like isopropanol (B130326) or a mixture of acetonitrile (B52724) and isopropanol.[2][3] Sonication may be required to aid dissolution.[4] |
| Final Substrate Concentration | 1 mM | This may need to be optimized depending on the specific enzyme and reaction conditions. |
| Assay Buffer | Tris-HCl or Sodium Phosphate | The choice of buffer can influence enzyme activity. |
| pH | 7.2 - 9.0 | The optimal pH can vary significantly between different lipases; an alkaline pH is necessary for the color development of p-nitrophenol.[5][6] |
| Temperature | 25 - 50 °C | The optimal temperature is dependent on the specific lipase being assayed. |
| Wavelength for Absorbance Reading | 405 - 410 nm | This is the absorbance maximum for the p-nitrophenolate ion.[1] |
| Emulsifying/Stabilizing Agents | Triton X-100 (0.3-0.4% v/v), Sodium Deoxycholate, or Gum Arabic | These agents are crucial for creating a stable substrate emulsion, especially for long-chain fatty acid esters like myristate, preventing turbidity that can interfere with spectrophotometric readings.[3][4] |
Experimental Protocol
This protocol provides a general guideline for performing the pNPM lipase activity assay. Optimization of specific conditions may be necessary for different enzymes or experimental setups.
Reagent Preparation
-
This compound (pNPM) Stock Solution (10 mM):
-
Dissolve the appropriate amount of pNPM in isopropanol.
-
Gentle warming and sonication may be necessary to fully dissolve the substrate.[4] Store at -20°C.
-
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0):
-
Prepare the buffer and adjust the pH to the desired value.
-
The buffer should contain an emulsifying agent. For example, add Triton X-100 to a final concentration of 0.4% (v/v).[4]
-
-
Enzyme Solution:
-
Prepare a solution of the lipase in the assay buffer at the desired concentration. Keep the enzyme solution on ice.
-
-
Stop Solution (e.g., 0.1 M Na₂CO₃):
-
Prepare the stop solution in deionized water. This will terminate the enzymatic reaction and ensure the pH is sufficiently alkaline for maximal color development of p-nitrophenol.
-
Assay Procedure
-
Prepare the Substrate Emulsion:
-
For each reaction, prepare the substrate emulsion by adding the pNPM stock solution to the assay buffer. A common ratio is 1 part pNPM stock to 9 parts assay buffer.[4]
-
Vortex or sonicate the mixture to form a stable, homogenous emulsion. The solution should be freshly prepared.
-
-
Reaction Setup:
-
Set up the reactions in microcentrifuge tubes or a 96-well plate.
-
For each reaction, add a defined volume of the substrate emulsion (e.g., 900 µL).
-
Pre-incubate the substrate emulsion at the desired assay temperature for 5 minutes.
-
-
Initiate the Reaction:
-
Start the reaction by adding a small volume of the enzyme solution (e.g., 100 µL) to the pre-warmed substrate emulsion.
-
Mix gently and start a timer.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for a fixed period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Terminate the Reaction:
-
Stop the reaction by adding a volume of the stop solution (e.g., 500 µL of 0.1 M Na₂CO₃).
-
-
Measurement:
-
Measure the absorbance of the solution at 410 nm using a spectrophotometer or microplate reader.
-
Prepare a blank reaction containing the substrate emulsion and buffer but no enzyme to subtract any background absorbance.
-
For quantitative analysis, a standard curve of p-nitrophenol should be prepared.
-
Data Analysis
The lipase activity is calculated based on the amount of p-nitrophenol released. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.
Experimental Workflow
The following diagram illustrates the key steps in the this compound (pNPM) Lipase Activity Assay.
References
- 1. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Esterase Assay Using p-Nitrophenyl Myristate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in various biological processes, including lipid metabolism and detoxification. The functional characterization of esterases is fundamental in basic research and is a critical component of drug discovery and development, where these enzymes can influence the metabolism and efficacy of ester-containing drugs. A widely used method for determining esterase activity is a spectrophotometric assay employing chromogenic substrates such as p-nitrophenyl esters.
This document provides detailed application notes and protocols for the assay of esterase activity using p-Nitrophenyl myristate (p-NPM) as a substrate. The hydrolysis of p-NPM by an esterase releases p-nitrophenol (pNP), a chromophore that, under alkaline conditions, exhibits a distinct yellow color with a maximum absorbance at 405-420 nm. The rate of p-nitrophenol formation is directly proportional to the esterase activity. Due to the long myristoyl chain (C14), p-NPM is particularly useful for assaying lipases or esterases with a preference for long-chain fatty acid esters.
Principle of the Assay
The esterase assay with this compound is based on the enzymatic hydrolysis of the ester bond in p-NPM. This reaction yields myristic acid and p-nitrophenol. In an alkaline environment (pH > 8.0), p-nitrophenol is deprotonated to the p-nitrophenolate anion, which has a strong absorbance at 405-420 nm. The enzymatic activity is quantified by measuring the increase in absorbance over time.
Enzymatic Reaction
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14617-85-7 | [1] |
| Molecular Weight | 349.5 g/mol | [1] |
| Appearance | Powder | |
| Solubility | Chloroform: 50 mg/mL | [2] |
| Sparingly soluble in aqueous buffers | [1] |
Table 2: Molar Extinction Coefficient of p-Nitrophenol
The molar extinction coefficient (ε) of p-nitrophenol is highly dependent on pH. Accurate determination of enzyme activity requires the use of the correct extinction coefficient for the specific pH of the assay's stop solution.
| pH | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| > 9.0 | 405 | ~18,000 | [3] |
| 7.0 | 410 | pKa of pNP is ~7.0; ε is intermediate | [4] |
| 4.5 (in citrate (B86180) buffer, then stopped with Na₂CO₃) | 400 | Determined from standard curve | [5] |
Table 3: Example Kinetic Parameters of Esterases with p-Nitrophenyl Esters
While specific kinetic data for this compound is not as abundant as for shorter-chain analogs, this table provides examples to illustrate the type of data that can be generated.
| Enzyme | Substrate | K_m (mM) | V_max (µmol/min/mg) | Reference |
| Bacillus licheniformis S-86 Esterase | p-Nitrophenyl acetate | 80.2 | 256.4 | [6] |
| Streptomyces scabies Sub1 | p-Nitrophenyl butyrate | 0.57 | 2361 | [7] |
Experimental Protocols
Protocol 1: Preparation of a p-Nitrophenol Standard Curve
Objective: To generate a standard curve for converting absorbance values to the concentration of p-nitrophenol.
Materials:
-
p-Nitrophenol (pNP)
-
Organic solvent (e.g., DMSO or Ethanol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stop Solution (e.g., 1 M Na₂CO₃)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare a 10 mM pNP Stock Solution: Dissolve 13.91 mg of p-nitrophenol in 10 mL of an organic solvent like DMSO or ethanol.
-
Prepare a 1 mM pNP Working Solution: Dilute the 10 mM stock solution 1:10 with the assay buffer.
-
Prepare a Series of pNP Standards: In separate microcentrifuge tubes or wells of a microplate, prepare a dilution series of pNP from the 1 mM working solution in the assay buffer to achieve final concentrations ranging from 0 to 100 µM. A typical set of standards would be 0, 10, 20, 40, 60, 80, and 100 µM.
-
Develop Color: To each standard, add the stop solution in the same ratio as will be used in the enzyme assay (e.g., add 100 µL of 1 M Na₂CO₃ to 100 µL of each standard).
-
Measure Absorbance: Measure the absorbance of each standard at 405 nm.
-
Plot the Standard Curve: Plot the absorbance values against the corresponding pNP concentrations (in µM). The resulting graph should be a straight line passing through the origin.
-
Determine the Molar Extinction Coefficient: The slope of the line from the standard curve represents the molar extinction coefficient (ε) under these specific assay conditions, according to the Beer-Lambert law (A = εcl).
Protocol 2: Esterase Activity Assay using this compound
Objective: To measure the activity of an esterase sample.
Materials:
-
This compound (p-NPM)
-
Organic solvent (e.g., 2-propanol or a 1:1 mixture of acetonitrile (B52724) and 2-propanol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.5% Triton X-100)
-
Esterase-containing sample (e.g., purified enzyme, cell lysate, or culture supernatant)
-
Stop Solution (e.g., 1 M Na₂CO₃)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the Substrate Stock Solution: Due to its low aqueous solubility, prepare a stock solution of p-NPM (e.g., 10 mM) in an appropriate organic solvent. Gentle warming and sonication may be required to fully dissolve the substrate.
-
Prepare the Reaction Mixture: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture by adding the assay buffer.
-
Pre-incubate: Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C or 50°C) for 5 minutes.
-
Initiate the Reaction: Add a small volume of the p-NPM stock solution to the pre-warmed reaction mixture to achieve the desired final substrate concentration (e.g., 1 mM). Immediately mix by gentle vortexing or pipetting. It is crucial to have a no-enzyme control where the enzyme is replaced with buffer to account for the spontaneous hydrolysis of p-NPM.
-
Add Enzyme: Add the esterase sample to the reaction mixture to start the enzymatic reaction. The total reaction volume will depend on the cuvette or microplate format.
-
Incubate: Incubate the reaction at the desired temperature for a fixed period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding a defined volume of the stop solution. This will also raise the pH, leading to the development of the yellow color of the p-nitrophenolate ion.
-
Measure Absorbance: Measure the absorbance of the reaction mixture at 405 nm.
-
Calculate Enzyme Activity:
-
Subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing samples.
-
Use the p-nitrophenol standard curve (or the calculated molar extinction coefficient) to determine the concentration of p-nitrophenol produced.
-
Calculate the enzyme activity using the following formula:
Activity (U/mL) = (µmol of pNP produced) / (incubation time (min) * volume of enzyme (mL))
Where one unit (U) is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.
-
Mandatory Visualizations
Experimental Workflow
Troubleshooting Guide
Concluding Remarks
The esterase assay using this compound is a robust and sensitive method for characterizing enzymes that act on long-chain fatty acid esters. Key to the success of this assay is the careful preparation of the substrate solution to ensure its solubility in the aqueous assay buffer, typically through the use of organic co-solvents and detergents. It is also imperative to account for the spontaneous hydrolysis of the substrate by including a no-enzyme control. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can obtain reliable and reproducible data on esterase activity, which is invaluable for a wide range of applications in research and drug development.
References
- 1. This compound | 14617-85-7 | Benchchem [benchchem.com]
- 2. 4-Nitrophenyl myristate = 95.0 HPLC 14617-85-7 [sigmaaldrich.com]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of p-Nitrophenyl Myristate (p-NPM) Stock Solution in DMSO for Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and application of a p-Nitrophenyl myristate (p-NPM) stock solution in Dimethyl Sulfoxide (DMSO) for use in enzymatic assays, particularly for the determination of lipase (B570770) and esterase activity.
Introduction
This compound (p-NPM) is a chromogenic substrate widely employed for the continuous monitoring of lipase and esterase activity.[1] The enzymatic hydrolysis of the ester bond in p-NPM releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically, typically at a wavelength of 405-415 nm.[1] This allows for a simple and direct measurement of enzyme kinetics. Due to its hydrophobic myristate chain, p-NPM is particularly suitable for assaying lipases that act on long-chain fatty acid esters.
The poor aqueous solubility of p-NPM necessitates the use of an organic solvent to prepare a concentrated stock solution, which is then diluted into an aqueous assay buffer. DMSO is a commonly used solvent for this purpose due to its excellent solubilizing properties and compatibility with many enzymatic assays at low final concentrations.
Quantitative Data Summary
The following table summarizes key quantitative information for the preparation and use of p-NPM.
| Parameter | Value | Reference/Note |
| Molecular Formula | C₂₀H₃₁NO₄ | [2][3] |
| Molecular Weight | 349.46 g/mol | [2] |
| Appearance | White to off-white powder | [4] |
| Recommended Solvent | DMSO | [3] |
| Recommended Stock Concentration | 10-20 mM in DMSO | Based on common lab practice and solubility of similar compounds. Empirical validation is recommended. |
| Storage of Powder | -20°C for up to 3 years | [3] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [3] |
| Wavelength for Detection (λmax) | 405-415 nm (for p-nitrophenol) | [1][5] |
Experimental Protocols
Materials and Equipment
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM p-NPM Stock Solution in DMSO
-
Equilibrate Reagents: Allow the p-NPM powder and anhydrous DMSO to come to room temperature before use.
-
Weigh p-NPM: Accurately weigh out 3.49 mg of p-NPM powder and transfer it to a clean, dry microcentrifuge tube or glass vial.
-
Add DMSO: Add 1.0 mL of anhydrous DMSO to the tube containing the p-NPM powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the powder does not fully dissolve, brief sonication in a water bath may be applied. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Application Protocol: General Lipase Activity Assay
This protocol provides a general workflow for using the p-NPM stock solution in a typical lipase activity assay. The final concentrations of substrate and other components should be optimized for the specific enzyme and experimental conditions.
-
Prepare Assay Buffer: A common assay buffer for lipase activity is 50 mM Tris-HCl, pH 8.0, containing a detergent such as Triton X-100 (e.g., 0.4%) to emulsify the substrate.
-
Prepare Substrate Working Solution: On the day of the experiment, thaw an aliquot of the p-NPM stock solution. Prepare the substrate working solution by diluting the 10 mM p-NPM stock solution into the assay buffer to the desired final concentration (e.g., 1 mM). It is crucial to add the DMSO stock solution to the buffer while vortexing to ensure proper mixing and formation of a stable emulsion.
-
Enzyme Reaction:
-
Pipette the substrate working solution into the wells of a 96-well microplate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution to each well.
-
Include appropriate controls, such as a blank with no enzyme and a negative control with a denatured enzyme.
-
-
Detection: Measure the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.
Mandatory Visualizations
Signaling Pathway of p-NPM Hydrolysis
Caption: Enzymatic hydrolysis of p-NPM by lipase or esterase.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing p-NPM stock solution in DMSO.
References
- 1. nrel.colostate.edu [nrel.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Biochemical Assay Reagents | 14617-85-7 | Invivochem [invivochem.com]
- 4. lipase substrate, ≥95.0% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Measurement of p-Nitrophenol Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spectrophotometric measurement of p-nitrophenol (pNP) release is a widely used method to assay the activity of various hydrolytic enzymes. This technique relies on the enzymatic hydrolysis of a colorless p-nitrophenyl-derived substrate to produce the intensely yellow-colored p-nitrophenol. The amount of pNP produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance of light at a specific wavelength. This simple, cost-effective, and sensitive assay is readily adaptable for high-throughput screening, making it an invaluable tool in basic research and drug development for enzyme kinetics studies and inhibitor screening.
The underlying principle involves an enzyme cleaving a specific substrate, such as p-nitrophenyl phosphate (B84403) (pNPP) or o-nitrophenyl-β-D-galactopyranoside (ONPG), releasing p-nitrophenol or o-nitrophenol, respectively.[1][2] Under alkaline conditions, p-nitrophenol is ionized to the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 405-420 nm.[1][3]
Principle of the Assay
The enzymatic reaction can be generalized as follows:
Colorless Substrate (p-Nitrophenyl derivative) + H₂O --(Enzyme)--> p-Nitrophenol (Yellow) + Product
The rate of the yellow color formation is monitored spectrophotometrically and is a direct measure of the enzyme's activity.
Applications
This assay is versatile and can be applied to a variety of enzymes by using the appropriate p-nitrophenyl substrate. Key applications include:
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (Km and Vmax) for various enzymes.[1]
-
Drug Discovery: High-throughput screening of potential enzyme inhibitors.
-
Biochemical Characterization: Studying the effects of pH, temperature, and cofactors on enzyme activity.
-
Clinical Diagnostics: Measurement of enzyme levels in biological samples for diagnostic purposes.[4]
Key Quantitative Data
A summary of important quantitative parameters for the p-nitrophenol release assay is provided in the table below.
| Parameter | Value | Enzyme/Condition |
| λmax (Absorbance Maximum) | 405 - 420 nm | p-Nitrophenol (alkaline conditions)[1][5] |
| Molar Extinction Coefficient (ε) | 18,000 M⁻¹cm⁻¹ | p-Nitrophenol in 1 N NaOH[6][7][8] |
| 16,000 M⁻¹cm⁻¹ | p-Nitrophenol in 0.5 M EDTA[6][8] | |
| 17,800 M⁻¹cm⁻¹ | p-Nitrophenol[9] | |
| 18,800 M⁻¹cm⁻¹ | p-Nitrophenol[10] | |
| Typical Substrate Concentration | 0.5 - 10 mM (pNPP) | Protein Phosphatases[6] |
| Typical Enzyme Concentration | 3 ng or below (detection limit) | Protein Tyrosine Phosphatase 1B[9] |
Experimental Protocols
Protocol 1: General Alkaline Phosphatase (ALP) Activity Assay
This protocol provides a general method for measuring alkaline phosphatase activity using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Alkaline Phosphatase (e.g., from calf intestine)
-
p-Nitrophenyl phosphate (pNPP) solution (e.g., 100 mM stock in water, store protected from light)[6]
-
Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8[4]
-
Stop Solution: 1 N NaOH or 3 M NaOH
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
-
96-well microplate or cuvettes.
Procedure:
-
Prepare Working Reagent: Prepare a fresh working solution of pNPP in the assay buffer at the desired final concentration (e.g., 10 mM).[4]
-
Reaction Setup:
-
Add 50 µL of the enzyme sample (appropriately diluted in assay buffer) to each well of a 96-well plate.
-
Include a blank control containing 50 µL of assay buffer without the enzyme.
-
-
Initiate Reaction: Add 50 µL of the pNPP working solution to each well to start the reaction.[9]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).[9][11] The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 1 N NaOH) to each well to terminate the reaction.[9] The addition of a strong base also ensures the full development of the yellow color of the p-nitrophenolate ion.
-
Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate Enzyme Activity:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Use the Beer-Lambert law (A = εcl) to calculate the concentration of p-nitrophenol produced.
-
A = Absorbance
-
ε = Molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹)
-
c = Concentration (in M)
-
l = Path length of the cuvette or well (in cm)
-
-
Enzyme activity is typically expressed as µmol of p-nitrophenol produced per minute per mg of enzyme (µmol/min/mg). One unit of activity is often defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[11]
-
Protocol 2: β-Galactosidase Activity Assay using ONPG
This protocol describes the measurement of β-galactosidase activity using o-nitrophenyl-β-D-galactopyranoside (ONPG).
Materials:
-
β-Galactosidase enzyme or cell lysate containing the enzyme.
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 4 mg/mL in Z-buffer).
-
Z-Buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0).
-
Stop Solution: 1 M Na₂CO₃.[12]
-
Spectrophotometer or microplate reader (420 nm).
Procedure:
-
Reaction Setup:
-
Add a specific volume of the enzyme solution or cell lysate to a microcentrifuge tube or well.
-
Include a negative control with buffer or a lysate from cells not expressing β-galactosidase.[12]
-
-
Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add the ONPG solution to start the reaction.
-
Incubation: Incubate at the optimal temperature until a faint yellow color develops. The incubation time will vary depending on the enzyme concentration.
-
Stop Reaction: Stop the reaction by adding the Stop Solution (1 M Na₂CO₃).[12]
-
Measure Absorbance: Measure the absorbance of the solution at 420 nm.[5]
-
Calculate Activity: Calculate the enzyme activity using the molar extinction coefficient of o-nitrophenol and the reaction time.
Visualizations
Caption: Enzymatic hydrolysis of a p-nitrophenyl substrate to produce colored p-nitrophenol for spectrophotometric detection.
Caption: A typical experimental workflow for a p-nitrophenol release assay.
Caption: The logical relationship between enzyme activity and the measured absorbance.
References
- 1. benchchem.com [benchchem.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. phavi.umcs.pl [phavi.umcs.pl]
- 4. atlas-medical.com [atlas-medical.com]
- 5. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]
- 6. neb.com [neb.com]
- 7. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Solved The molar extinction coefficient of p-nitrophenol at | Chegg.com [chegg.com]
- 11. Phosphatase, Alkaline - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. bio.libretexts.org [bio.libretexts.org]
Application Notes: Kinetic Analysis of Lipase with p-Nitrophenyl Myristate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. Their broad substrate specificity and stability in organic solvents make them valuable biocatalysts in various industries, including pharmaceuticals, food technology, and biofuel production. The kinetic analysis of lipase (B570770) activity is crucial for understanding enzyme mechanism, substrate specificity, and for the screening of potential inhibitors or activators in drug development.
This document provides a detailed protocol for the kinetic analysis of lipase using the chromogenic substrate p-Nitrophenyl myristate (pNPM). The assay is based on the enzymatic hydrolysis of pNPM by lipase, which releases p-Nitrophenol (pNP). The rate of pNP formation can be monitored spectrophotometrically, as it produces a yellow color with an absorbance maximum around 405-410 nm under alkaline conditions.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the ester bond in this compound by lipase, yielding myristic acid and p-Nitrophenol. The released p-Nitrophenol, in its phenolate (B1203915) form under alkaline pH, is a chromophore that can be quantified by measuring the increase in absorbance at 410 nm. The initial rate of the reaction is directly proportional to the lipase activity under specific conditions.
Data Presentation
The kinetic parameters of lipase activity are essential for characterizing the enzyme's efficiency and its affinity for the substrate. The Michaelis-Menten model is commonly used to describe the kinetics of many enzymes. The key parameters, Michaelis constant (K_m) and maximum velocity (V_max), can be determined by measuring the initial reaction rates at various substrate concentrations.
| Lipase Source | Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Acinetobacter sp. AU07 | This compound | 0.51 | 16.98 | - | - | [1] |
| Pseudomonas cepacia (immobilized) | p-Nitrophenyl palmitate | 7.08 | 10.21 (mM/min/g) | - | - | [2] |
| Thermomyces lanuginosus (Wild Type) | p-Nitrophenyl octanoate | - | 1.1 | - | - | [3] |
| Candida rugosa Lipase A | p-Nitrophenyl laurate | - | - | - | 3.0 x 10⁵ | [4] |
| Candida rugosa Lipase B | p--Nitrophenyl laurate | - | - | - | 5.6 x 10⁵ | [4] |
Note: Data for this compound is limited in the readily available literature. The table includes values for other p-Nitrophenyl esters to provide a comparative context for lipase kinetics. The V_max for immobilized Pseudomonas cepacia lipase is reported in different units.
Experimental Protocols
This section provides a detailed methodology for performing the kinetic analysis of lipase with this compound.
Materials and Reagents
-
Lipase enzyme solution (of known concentration)
-
This compound (pNPM)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Triton X-100
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
-
Incubator or water bath set to the desired reaction temperature (e.g., 37°C)
Preparation of Solutions
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare a 50 mM solution of Tris base and adjust the pH to 8.0 with HCl.
-
Substrate Stock Solution (e.g., 20 mM pNPM): Dissolve an appropriate amount of this compound in isopropanol or acetonitrile to obtain a stock solution of 20 mM. Gentle warming and sonication may be required to fully dissolve the substrate.[1]
-
Assay Buffer: Prepare the assay buffer by adding Triton X-100 to the Tris-HCl buffer to a final concentration of 0.4% (v/v). This detergent is crucial for emulsifying the hydrophobic substrate in the aqueous reaction medium.
-
Substrate Emulsion: To prepare the working substrate solution, mix the pNPM stock solution with the assay buffer. A common method is to add 1 part of the substrate stock solution to 9 parts of the assay buffer, resulting in a fine emulsion. This should be prepared fresh before each experiment. The final concentration of the organic solvent should be kept low to avoid enzyme denaturation.
-
Enzyme Solution: Prepare a series of dilutions of the lipase enzyme in Tris-HCl buffer to determine the optimal enzyme concentration for the assay.
Assay Protocol
-
Enzyme Concentration Optimization:
-
Add a fixed volume of the substrate emulsion to multiple wells of a 96-well microplate.
-
Initiate the reaction by adding different concentrations of the lipase solution to the wells.
-
Monitor the absorbance at 410 nm over time at a constant temperature.
-
Determine the enzyme concentration that results in a linear increase in absorbance for at least 5-10 minutes.
-
-
Kinetic Analysis (Michaelis-Menten):
-
Prepare a series of substrate emulsions with varying concentrations of pNPM (e.g., from 0.1 mM to 5 mM) by diluting the substrate stock solution with the assay buffer.
-
Pipette a fixed volume of each substrate concentration into different wells of a 96-well microplate.
-
Pre-incubate the plate at the desired reaction temperature for 5 minutes.
-
Initiate the reaction by adding the optimized concentration of the lipase solution to each well.
-
Immediately start monitoring the absorbance at 410 nm every 30 or 60 seconds for a period of 10-20 minutes using a microplate reader.
-
Include a blank reaction for each substrate concentration containing the substrate emulsion and buffer but no enzyme to correct for any non-enzymatic hydrolysis of the substrate.
-
Data Analysis
-
Calculate the Initial Velocity (V₀):
-
For each substrate concentration, plot the absorbance at 410 nm against time.
-
The initial velocity (V₀) is the initial linear slope of this curve.
-
Convert the change in absorbance per unit time to the concentration of pNP produced per unit time using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-Nitrophenol at pH 8.0 (approximately 18,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the light in the well.
-
-
Determine Kinetic Parameters:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: V₀ = (V_max * [S]) / (K_m + [S]) using non-linear regression software (e.g., GraphPad Prism, SigmaPlot).
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs 1/[S]) to determine K_m and V_max. The y-intercept of the Lineweaver-Burk plot is 1/V_max, and the x-intercept is -1/K_m.
-
Mandatory Visualizations
Enzymatic Reaction and Detection Principle
Caption: Hydrolysis of this compound by lipase and subsequent detection.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of lipase using this compound.
References
Application Note: High-Throughput Screening of Lipases Using p-Nitrophenyl Myristate (pNPM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol.[1] Their broad substrate specificity and stability in organic solvents have led to their extensive use in various industrial applications, including the production of pharmaceuticals, biofuels, and fine chemicals. High-throughput screening (HTS) methods are essential for the rapid identification of novel lipases with desired properties from natural sources or engineered libraries. This application note describes a robust and sensitive colorimetric HTS assay for lipase (B570770) activity using p-nitrophenyl myristate (pNPM) as a substrate.
The assay is based on the enzymatic hydrolysis of the colorless substrate pNPM by lipase, which releases p-nitrophenol (pNP), a chromogenic product that can be quantified spectrophotometrically by measuring its absorbance at 410 nm.[1][2] The rate of pNP formation is directly proportional to the lipase activity. This method is amenable to a 96-well plate format, making it ideal for HTS applications.
Principle of the Assay
The enzymatic reaction underlying the screening method is the hydrolysis of the ester bond in this compound by a lipase. This reaction yields myristic acid and p-nitrophenol. In an alkaline buffer, p-nitrophenol is converted to the p-nitrophenolate anion, which has a distinct yellow color and exhibits maximum absorbance at 410 nm.[1]
Materials and Methods
Materials
-
This compound (pNPM)
-
Lipase samples (e.g., crude extracts, purified enzymes, or culture supernatants)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Isopropanol
-
Triton X-100
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 410 nm
-
Incubator
Reagent Preparation
-
Substrate Stock Solution (10 mM pNPM): Dissolve an appropriate amount of pNPM in isopropanol. This solution should be prepared fresh.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (v/v) Triton X-100. The Triton X-100 acts as an emulsifying agent to ensure a homogenous substrate solution.
-
Substrate Working Solution: Prepare the substrate working solution by adding the pNPM stock solution to the assay buffer. The final concentration of pNPM in the assay will depend on the specific lipase being tested, but a starting concentration of 1 mM is recommended. It is crucial to create a stable emulsion, which can be achieved by vigorous vortexing or sonication.
-
Enzyme Solutions: Prepare serial dilutions of the lipase samples in the assay buffer.
Experimental Workflow
The following diagram illustrates the high-throughput screening workflow for lipase activity using pNPM.
Caption: High-throughput screening workflow for lipase activity using pNPM.
Detailed Experimental Protocol
-
Prepare the Substrate Working Solution: Add 1 volume of 10 mM pNPM stock solution to 9 volumes of Assay Buffer (50 mM Tris-HCl, pH 8.0, 0.5% Triton X-100) to get a final pNPM concentration of 1 mM. Vortex vigorously to form a stable emulsion.
-
Assay Setup:
-
Add 180 µL of the Substrate Working Solution to each well of a 96-well microplate.
-
Include a blank control for each sample containing 180 µL of the Substrate Working Solution and 20 µL of the corresponding buffer used to dissolve the enzyme.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add 20 µL of the lipase solution to each well.
-
Incubation: Incubate the plate at the assay temperature for a defined period (e.g., 15-60 minutes). The optimal incubation time will depend on the activity of the lipase.
-
Measurement: Measure the absorbance of each well at 410 nm using a microplate reader.
-
Calculation of Lipase Activity:
-
Subtract the absorbance of the blank from the absorbance of the corresponding sample.
-
Calculate the concentration of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol.
-
One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.
-
Enzymatic Reaction Signaling Pathway
The following diagram illustrates the enzymatic hydrolysis of this compound by lipase.
Caption: Enzymatic hydrolysis of pNPM by lipase.
Quantitative Data Summary
The selection of the p-nitrophenyl ester substrate can significantly influence the measured lipase activity due to the substrate specificity of different lipases. The following table summarizes the relative activity of various lipases with different p-nitrophenyl esters.
| Substrate | Acyl Chain Length | Lipase from Pseudomonas cepacia (Vmax U/mg protein) | Lipase from Candida rugosa (Relative Activity %) |
| p-Nitrophenyl Acetate (pNPA) | C2 | 0.42 | 100 |
| p-Nitrophenyl Butyrate (pNPB) | C4 | 0.95 | 120 |
| p-Nitrophenyl Octanoate (pNPO) | C8 | 1.1 | 85 |
| p-Nitrophenyl Decanoate (pNPD) | C10 | 0.78 | 60 |
| p-Nitrophenyl Dodecanoate (pNPDD) | C12 | - | 40 |
| This compound (pNPM) | C14 | - | 25 |
| p-Nitrophenyl Palmitate (pNPP) | C16 | 0.18 | 15 |
Note: Data is compiled from multiple sources and serves as a general guide.[3][4] The optimal substrate will vary depending on the specific lipase being investigated. One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[2][3]
Discussion
The pNPM-based HTS assay is a reliable and convenient method for screening lipase activity. The use of a 96-well plate format allows for the simultaneous analysis of a large number of samples, significantly increasing throughput. However, several factors can influence the accuracy and reproducibility of the assay and should be carefully considered:
-
Substrate Emulsion: The insolubility of pNPM in aqueous solutions necessitates the use of an emulsifying agent like Triton X-100 to create a stable substrate emulsion.[5][6] Inconsistent emulsion quality can lead to variability in the results.
-
pH: The optimal pH for lipase activity can vary significantly between different enzymes. The assay buffer pH should be optimized for the specific lipase being studied. Generally, a pH range of 7.0-8.0 is suitable for many lipases.[7]
-
Temperature: Lipase activity is temperature-dependent. The assay should be performed at the optimal temperature for the target lipase.
-
Substrate Concentration: While higher substrate concentrations can lead to increased reaction rates, excessively high concentrations of some p-nitrophenyl esters have been shown to inhibit lipase activity.[7][8] Therefore, it is important to determine the optimal substrate concentration for each lipase.
Conclusion
The high-throughput screening assay using this compound provides a rapid, sensitive, and quantitative method for the determination of lipase activity. This application note provides a detailed protocol and important considerations for researchers, scientists, and drug development professionals to successfully implement this assay for the discovery and characterization of novel lipases.
References
- 1. mdpi.com [mdpi.com]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. benchchem.com [benchchem.com]
- 4. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. High-throughput screening method for lipases/esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening for Enzyme Inhibitors Using p-Nitrophenyl Myristate
Introduction
p-Nitrophenyl myristate (pNPM) is a chromogenic substrate widely employed in biochemical assays to identify and characterize inhibitors of lipolytic enzymes, primarily lipases and esterases.[1] The principle of the assay is based on the enzymatic hydrolysis of the ester bond in pNPM. This reaction releases myristic acid and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405-415 nm.[1] The rate of p-nitrophenol production is directly proportional to the enzyme's activity. In an inhibitor screening assay, a reduction in the rate of p-nitrophenol formation in the presence of a test compound signals potential inhibition of the target enzyme. This straightforward and robust colorimetric assay is readily adaptable for high-throughput screening (HTS) in multi-well plate formats, making it a valuable tool in drug discovery.
Principle of the Assay
The enzymatic reaction involves a nucleophilic attack by a key residue (often serine) in the enzyme's active site on the carbonyl carbon of the pNPM ester bond. This leads to the formation of a transient acyl-enzyme intermediate and the release of the first product, p-nitrophenol. Subsequently, the acyl-enzyme intermediate is hydrolyzed, releasing myristic acid and regenerating the free enzyme for further catalytic cycles. The p-nitrophenolate produced is the basis for the colorimetric detection.
Quantitative Data Summary
The following tables summarize representative quantitative data for enzyme kinetics and inhibitor potency determined using p-nitrophenyl ester substrates. Note that assay conditions such as pH, temperature, and buffer composition can influence these values.
Table 1: Enzyme Kinetic Parameters with p-Nitrophenyl Ester Substrates
| Enzyme | Substrate | K_m_ (μM) | V_max_ (U/mg) | Source |
| Porcine Pancreatic Lipase (B570770) | p-Nitrophenyl Palmitate (pNPP) | 2.7 ± 0.2 | 0.019 s⁻¹ (k_cat_) | [1][2] |
| Wild Type Lipase | p-Nitrophenyl Acetate | - | 0.42 | [3] |
| Wild Type Lipase | p-Nitrophenyl Butyrate | - | 0.95 | [3] |
| Wild Type Lipase | p-Nitrophenyl Octanoate | - | 1.1 | [3] |
| Wild Type Lipase | p-Nitrophenyl Dodecanoate | - | 0.78 | [3] |
| Wild Type Lipase | p-Nitrophenyl Palmitate (pNPP) | - | 0.18 | [3] |
Table 2: IC₅₀ Values of Lipase Inhibitors Using p-Nitrophenyl Ester Substrates
| Inhibitor | Enzyme | Substrate | IC₅₀ | Source |
| Orlistat | Porcine Pancreatic Lipase | p-Nitrophenyl Palmitate (pNPP) | 5 ng/mL | [1][2] |
| Orlistat | Pancreatic Lipase | p-Nitrophenyl Palmitate (pNPP) | 12.40 ± 2.15 ng/mL | [4] |
| Orlistat | Pancreatic Lipase | p-Nitrophenyl Butyrate (pNPB) | 0.22 µg/mL | [5] |
| Orlistat | Pancreatic Lipase | p-Nitrophenyl Butyrate (pNPB) | 17.05 µg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0):
-
Substrate Stock Solution (10 mM pNPM):
-
Due to its hydrophobicity, pNPM is poorly soluble in aqueous solutions.
-
Prepare a 10 mM stock solution of pNPM in a suitable organic solvent such as isopropanol (B130326) or acetonitrile.[6] Gentle warming and sonication may be required to fully dissolve the substrate.
-
-
Enzyme Stock Solution:
-
Prepare a stock solution of the lipase or esterase of interest in the assay buffer. The final concentration of the enzyme in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Test Compound (Inhibitor) Solutions:
-
Prepare stock solutions of test compounds, a known inhibitor (positive control, e.g., Orlistat), and a vehicle control (e.g., DMSO) in a suitable solvent (typically DMSO).
-
Create a series of dilutions of the test compounds and the positive control to determine the IC₅₀ value.
-
Protocol 2: Inhibitor Screening Assay in a 96-Well Plate Format
-
Compound Addition:
-
Add 2 µL of each test compound dilution, positive control, or vehicle control to the appropriate wells of a clear, flat-bottomed 96-well microplate.
-
-
Enzyme Addition and Pre-incubation:
-
Add 178 µL of the enzyme solution (diluted in assay buffer) to each well.
-
Mix gently and pre-incubate the plate for 10-15 minutes at the desired assay temperature (e.g., 37°C). This allows for the interaction between the enzyme and potential inhibitors.[4]
-
-
Reaction Initiation:
-
Prepare a working substrate solution by diluting the pNPM stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).[4]
-
Initiate the enzymatic reaction by adding 20 µL of the working substrate solution to each well, bringing the total reaction volume to 200 µL.
-
-
Data Acquisition:
-
Immediately place the microplate in a spectrophotometer capable of reading absorbance at 405 nm.
-
Measure the absorbance in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes at the assay temperature. Alternatively, for an endpoint assay, incubate the plate for a fixed time and then stop the reaction (e.g., by adding a quenching agent like SDS or EDTA) before reading the final absorbance.[7][8]
-
Protocol 3: Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot.
-
-
Calculate Percent Inhibition:
-
Determine the percentage of inhibition for each test compound concentration using the following formula:
-
Where V_inhibitor is the reaction rate in the presence of the test compound and V_vehicle is the reaction rate in the presence of the vehicle control (e.g., DMSO).
-
-
Determine the IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: Workflow for pNPM-based inhibitor screening assay.
References
- 1. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Methods for inhibition of residual lipase activity in colorimetric assay: a comparative study. (2005) | Shamsher S. Kanwar | 50 Citations [scispace.com]
- 8. Methods for inhibition of residual lipase activity in colorimetric assay: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Enzyme Specificity Using p-Nitrophenyl Myristate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enzyme specificity is a cornerstone of biochemical and pharmaceutical research, providing critical insights into enzyme function, mechanism, and potential for therapeutic intervention. p-Nitrophenyl myristate (pNP-M) is a chromogenic substrate widely used for the continuous and sensitive assay of lipolytic enzymes, such as lipases and esterases.[1] The hydrolysis of the ester bond in pNP-M by these enzymes releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This application note provides a detailed protocol for utilizing pNP-M and a series of related p-nitrophenyl esters to characterize enzyme substrate specificity.
Principle of the Assay
The enzymatic assay is based on the hydrolysis of this compound, a 14-carbon fatty acid ester of p-nitrophenol. In the presence of a hydrolase enzyme like lipase (B570770) or esterase, the ester bond is cleaved, releasing myristic acid and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at 405-420 nm.[1][2][3] The rate of p-nitrophenol formation is directly proportional to the enzyme's activity, allowing for the determination of kinetic parameters. By comparing the enzymatic activity against a panel of p-nitrophenyl esters with varying acyl chain lengths, the substrate specificity of the enzyme can be elucidated.[4]
Materials and Reagents
-
This compound (pNP-M)
-
Other p-Nitrophenyl esters (e.g., p-Nitrophenyl acetate (B1210297) (C2), p-Nitrophenyl butyrate (B1204436) (C4), p-Nitrophenyl octanoate (B1194180) (C8), p-Nitrophenyl decanoate (B1226879) (C10), p-Nitrophenyl dodecanoate (B1226587) (C12), p-Nitrophenyl palmitate (C16))
-
Purified enzyme preparation
-
Assay Buffer: 50 mM Sodium Phosphate (B84403) buffer (pH 7.0 - 8.0) is a common choice. The optimal pH should be determined for each enzyme.[4]
-
Substrate Solvent: Isopropanol (B130326) or acetonitrile.[5][6]
-
Detergent (optional, to aid substrate solubility): Triton X-100 or gum arabic.[6][7][8]
-
Stop Solution (for endpoint assays): 0.1 M Na₂CO₃ or 0.1 M NaOH.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Incubator or temperature-controlled plate reader
Experimental Protocols
I. Preparation of Reagents
-
Assay Buffer Preparation : Prepare a 50 mM sodium phosphate buffer and adjust the pH to the desired value (e.g., pH 8.0) using NaOH or HCl.
-
Enzyme Solution Preparation : Dilute the purified enzyme in the assay buffer to a concentration that will yield a linear rate of reaction over the desired time course. The optimal concentration should be determined empirically.
-
p-Nitrophenyl Ester Stock Solution Preparation : Prepare a stock solution of each p-nitrophenyl ester (e.g., 10-20 mM) in a suitable organic solvent like isopropanol or acetonitrile.[5] Sonication may be required to fully dissolve substrates with longer acyl chains like this compound.[6]
-
Working Substrate Solution Preparation : Immediately before the assay, prepare the working substrate solution. A common method involves diluting the stock solution into the assay buffer. To improve the solubility of hydrophobic substrates like pNP-M, a detergent can be included. For example, a solution can be made by mixing a stock solution of the substrate in isopropanol with an assay buffer containing a detergent like Triton X-100 or gum arabic.[6][7][8] The final concentration of the organic solvent in the assay should be kept low (typically <5%) to avoid enzyme inhibition.
II. Enzyme Activity Assay (Microplate Format)
This protocol is designed for a 96-well plate and can be adapted for single cuvette-based assays.
-
Plate Setup :
-
Blank Wells : Add assay buffer and the working substrate solution (without enzyme).
-
Negative Control Wells : Add assay buffer, the working substrate solution, and a heat-inactivated enzyme sample.
-
Sample Wells : Add assay buffer and the diluted enzyme solution.
-
-
Pre-incubation : Pre-incubate the microplate containing the assay buffer and enzyme at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.[4]
-
Initiate Reaction : Add the working substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Kinetic Measurement : Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every 30-60 seconds for a period of 10-30 minutes.
-
Endpoint Measurement (Alternative) : If a kinetic reading is not possible, incubate the reaction for a fixed period (e.g., 30 minutes). Stop the reaction by adding a stop solution (e.g., 50 µL of 0.1 M Na₂CO₃). Measure the final absorbance at 410 nm.
Data Analysis
-
Calculate the rate of reaction : For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Convert absorbance to product concentration : Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of p-nitrophenol formation. The molar extinction coefficient (ε) of p-nitrophenol is dependent on pH and should be determined under the specific assay conditions. A commonly cited value under alkaline conditions is around 18,000 M⁻¹cm⁻¹.[9]
-
Determine Enzyme Specificity : Plot the relative enzyme activity (as a percentage of the highest activity) against the different p-nitrophenyl substrates to visualize the substrate specificity profile of the enzyme.
-
Calculate Kinetic Parameters : To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying concentrations of this compound (and other esters). Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software.[3]
Data Presentation
The following table summarizes representative kinetic data for a lipase with various p-nitrophenyl substrates, illustrating how substrate specificity can be presented.
| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Km (mM) | Catalytic Efficiency (Vmax/Km) |
| p-Nitrophenyl acetate | C2 | 0.42 | - | - |
| p-Nitrophenyl butyrate | C4 | 0.95 | - | - |
| p-Nitrophenyl octanoate | C8 | 1.10 | - | - |
| p-Nitrophenyl dodecanoate | C12 | 0.78 | - | - |
| This compound | C14 | - | - | - |
| p-Nitrophenyl palmitate | C16 | 0.18 | - | - |
| Note: The data in this table is adapted from a study on a wild-type lipase and is for illustrative purposes.[5] "-" indicates data not provided in the source. |
Mandatory Visualizations
References
- 1. nrel.colostate.edu [nrel.colostate.edu]
- 2. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 7. zenodo.org [zenodo.org]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for p-Nitrophenyl Myristate (pNPM) Assay in 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-Nitrophenyl myristate (pNPM) assay is a widely used colorimetric method for measuring the activity of various hydrolytic enzymes, particularly esterases and lipases.[1] This assay is valuable in diverse research areas, including enzymology, drug discovery, and diagnostics. The principle of the assay is based on the enzymatic hydrolysis of the substrate, this compound, into myristic acid and p-nitrophenol. The released p-nitrophenol is a chromogenic product that exhibits a distinct yellow color under alkaline conditions, with an absorbance maximum around 410 nm.[1][2] The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.
Adapting this assay to a 96-well plate format offers significant advantages for high-throughput screening of enzyme inhibitors, characterization of enzyme kinetics, and routine analysis of multiple samples simultaneously.[3][4] This format reduces reagent consumption, minimizes sample handling, and allows for rapid data acquisition using a microplate reader.
These application notes provide a detailed protocol for performing the pNPM assay in a 96-well plate format, including reagent preparation, experimental procedure, data analysis, and troubleshooting tips.
Principle of the Assay
The enzymatic reaction at the core of the pNPM assay is the hydrolysis of the ester bond in this compound by an esterase or lipase (B570770). This reaction yields myristate and p-nitrophenol (pNP). In an alkaline buffer, the hydroxyl group of pNP is deprotonated to form the p-nitrophenolate ion, which is a yellow-colored species. The intensity of the yellow color, measured by its absorbance at approximately 410 nm, is directly proportional to the amount of pNP produced and, consequently, to the activity of the enzyme.
Materials and Reagents
For successful and reproducible execution of the pNPM assay, it is crucial to use high-quality reagents and calibrated equipment.
| Reagent/Material | Specifications |
| This compound (pNPM) | ≥98% purity |
| Enzyme | Purified or crude sample |
| Buffer | 50 mM Tris-HCl, pH 7.5 - 9.0 |
| Solvent for pNPM | Isopropanol (B130326) or DMSO |
| Detergent (optional) | Triton X-100 or Gum Arabic |
| 96-well microplate | Clear, flat-bottom |
| Microplate reader | Capable of reading absorbance at 410 nm |
| p-Nitrophenol (pNP) | For standard curve, ≥99% purity |
| Stop Solution (optional) | 0.1 M Na2CO3 or 1 M NaOH |
Experimental Protocols
Preparation of Reagents
4.1.1. Assay Buffer (50 mM Tris-HCl, pH 8.0)
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 8.0 by adding 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
4.1.2. pNPM Substrate Stock Solution (10 mM) Note: pNPM has low water solubility and requires an organic solvent for dissolution.
-
Dissolve 34.95 mg of pNPM in 10 mL of isopropanol or DMSO.
-
This solution should be prepared fresh before each experiment.
4.1.3. Substrate Working Solution Note: To avoid turbidity in the assay, a detergent is often included. A common method to prepare the working substrate solution involves creating an emulsion.[5][6]
-
Solution A: 1 volume of the 10 mM pNPM stock solution.
-
Solution B: 9 volumes of Assay Buffer containing 0.4% (v/v) Triton X-100.[5]
-
Add Solution A to Solution B dropwise while vortexing to form a stable emulsion. Prepare this solution fresh.
4.1.4. Enzyme Solution
-
Prepare a stock solution of the enzyme in the Assay Buffer.
-
Dilute the enzyme stock solution to the desired concentration for the assay using the Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
4.1.5. p-Nitrophenol Standard Stock Solution (1 mM)
-
Dissolve 13.91 mg of p-nitrophenol in 100 mL of Assay Buffer.
-
Store protected from light at 4°C.
Assay Procedure in 96-Well Plate
-
Prepare the 96-well plate layout: Designate wells for blanks, controls, standards, and samples.
-
Blank: Contains Assay Buffer and Substrate Working Solution (no enzyme). This corrects for the spontaneous hydrolysis of pNPM.
-
Enzyme Control: Contains Assay Buffer and Enzyme Solution (no substrate). This corrects for any intrinsic absorbance of the enzyme preparation.
-
Standards: Used to create a p-nitrophenol standard curve.
-
Samples: Contain the enzyme and substrate to be tested.
-
-
p-Nitrophenol Standard Curve:
-
Prepare a series of dilutions of the 1 mM pNP stock solution in Assay Buffer to obtain concentrations ranging from 0 to 100 µM.
-
Add 200 µL of each standard dilution to the designated wells in triplicate.
-
-
Enzyme Reaction:
-
Add 180 µL of the Substrate Working Solution to the appropriate wells.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the diluted enzyme solution to the sample wells. For the blank wells, add 20 µL of Assay Buffer.
-
The final reaction volume in each well is 200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at the reaction temperature.
-
Measure the absorbance at 410 nm at regular intervals (e.g., every 1-2 minutes) for a total of 10-30 minutes using a microplate reader. This is a kinetic assay.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed period (e.g., 30 minutes) and then stop the reaction by adding 50 µL of a stop solution (e.g., 0.1 M Na2CO3). Read the absorbance at 410 nm.
-
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Value |
| Wavelength for Absorbance | 410 nm |
| Reaction Temperature | 25 - 50 °C (e.g., 37°C) |
| Final Reaction Volume | 200 µL |
| pNPM Concentration | 0.1 - 1.0 mM |
| Enzyme Concentration | To be determined empirically |
| Incubation Time (Kinetic) | 10 - 30 minutes |
| Incubation Time (Endpoint) | 15 - 60 minutes |
Data Analysis
-
p-Nitrophenol Standard Curve:
-
Subtract the absorbance of the blank (0 µM pNP) from the absorbance values of all the standards.
-
Plot the corrected absorbance values against the corresponding pNP concentrations (in µmol/mL or µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope, which represents the molar extinction coefficient of pNP under the assay conditions.
-
-
Calculation of Enzyme Activity:
-
For each sample, subtract the rate of the blank (spontaneous hydrolysis) from the rate of the enzyme reaction to get the corrected rate (ΔAbs/min).
-
Use the Beer-Lambert law (A = εcl) and the slope from the standard curve to calculate the amount of pNP produced per minute.
-
Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[1]
Formula for calculating enzyme activity:
Activity (U/mL) = (ΔAbs/min) / (ε * l) * (V_total / V_enzyme) * D
Where:
-
ΔAbs/min = the rate of change in absorbance per minute.
-
ε = molar extinction coefficient of p-nitrophenol (determined from the standard curve, in M⁻¹cm⁻¹).
-
l = path length of the light in the well (in cm, typically provided by the microplate reader manufacturer or can be calculated).
-
V_total = total reaction volume in the well (in mL).
-
V_enzyme = volume of the enzyme solution added to the well (in mL).
-
D = dilution factor of the enzyme.
-
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background absorbance in blank wells | - Spontaneous hydrolysis of pNPM. | - Prepare substrate solution fresh. - Optimize pH and temperature to minimize non-enzymatic hydrolysis. |
| Turbidity in the wells | - Poor solubility of pNPM or the myristic acid product. | - Ensure proper emulsification of the substrate solution. - Increase the concentration of the detergent (e.g., Triton X-100). - Use a different solvent for pNPM (e.g., DMSO). |
| Non-linear reaction rate | - Substrate depletion. - Enzyme instability. - Product inhibition. | - Use a lower enzyme concentration or a shorter reaction time. - Ensure the assay is performed within the linear range of the enzyme. |
| High well-to-well variability | - Pipetting errors. - Inconsistent mixing. - Temperature gradients across the plate. | - Use calibrated pipettes and ensure proper mixing after adding reagents. - Ensure the plate is uniformly heated. |
Conclusion
The this compound assay in a 96-well plate format is a robust and efficient method for determining the activity of esterases and lipases. Its adaptability to high-throughput screening makes it an invaluable tool in drug discovery and enzyme characterization. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can obtain reliable and reproducible results.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a 96-well microplate reader for measuring routine enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Calculating Enzyme Units Using p-Nitrophenyl Myristate
Audience: Researchers, scientists, and drug development professionals.
Principle of the Assay
The p-Nitrophenyl myristate (pNPM) assay is a widely used spectrophotometric method for determining the activity of lipases and esterases.[1] pNPM is a chromogenic substrate composed of a myristate (a 14-carbon fatty acid) linked to a p-nitrophenyl group.[1] In the presence of a hydrolytic enzyme like lipase (B570770), the ester bond in pNPM is cleaved. This reaction releases myristic acid and p-nitrophenol (pNP).[1]
While pNPM is colorless, the product p-nitrophenol is a chromophore. Under alkaline pH conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution and exhibits strong absorbance at a wavelength of 405-420 nm.[1][2] The rate of p-nitrophenol formation, measured as the increase in absorbance over time, is directly proportional to the enzyme's activity.[2] This allows for a simple and sensitive method to quantify enzyme kinetics.[2]
The enzymatic reaction can be summarized as follows:
This compound (colorless) + H₂O ---(Lipase/Esterase)---> Myristic Acid + p-Nitrophenol (yellow at alkaline pH)
Applications
-
Enzyme Activity Measurement: Quantifying the catalytic activity of lipases and esterases from various sources, including microbial and fungal cultures.[1][3]
-
Enzyme Characterization: Determining kinetic parameters such as Kₘ and Vₘₐₓ.[1]
-
High-Throughput Screening: Screening for novel enzymes or enzyme variants with desired properties.
-
Inhibitor Screening: Identifying and characterizing inhibitors of lipase/esterase activity, which is relevant in drug development.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the pNPM assay.
| Parameter | Value | Conditions / Notes | Source |
| Substrate | This compound (pNPM) | CAS: 14617-85-7, MW: 349.46 g/mol | [4] |
| Product | p-Nitrophenol (pNP) | CAS: 100-02-7, MW: 139.11 g/mol | [5] |
| Wavelength (λmax) | 405 - 420 nm | For detection of p-nitrophenolate ion. The exact wavelength may depend on buffer conditions and instrument. | [1][2][5] |
| Molar Extinction Coefficient (ε) of pNP | ~18,000 M⁻¹cm⁻¹ | At 405 nm in alkaline conditions (e.g., pH > 8). | [6] |
| ~16,000 M⁻¹cm⁻¹ | At 405 nm in 0.5 M EDTA. | [6] | |
| ~12,000 M⁻¹cm⁻¹ | At 420 nm in Tris-HCl (20 mM, pH 7.5). | [7] | |
| 18.3 mM⁻¹cm⁻¹ (18,300 M⁻¹cm⁻¹) | At 410 nm at alkaline pH. | [5] | |
| Assay pH | Typically alkaline (pH 7.2 - 9.0) | Optimal pH depends on the specific enzyme. Alkaline conditions are required to develop the yellow color of pNP. | [3][8][9] |
| Assay Temperature | Enzyme-dependent (e.g., 30-50°C) | The optimal temperature should be determined for each enzyme. | [3][10] |
| Solvents for pNPM | Isopropanol (B130326), Ethanol, Chloroform | pNPM has poor water solubility. A stock solution is typically made in an organic solvent. | [8] |
Note: The molar extinction coefficient of p-nitrophenol is pH-dependent.[11][12] It is highly recommended to determine the extinction coefficient under your specific experimental conditions or to generate a p-nitrophenol standard curve for the most accurate results.
Experimental Protocols
Protocol I: Reagent Preparation
1. Assay Buffer: (Example: 50 mM Sodium Phosphate (B84403) Buffer, pH 8.0)
- Prepare solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic.
- Mix the two solutions, monitoring with a pH meter, until the pH reaches 8.0.
- Note: The optimal buffer system and pH should be determined for the specific enzyme being studied. Tris-HCl is also commonly used.[3]
2. Substrate Stock Solution (10-20 mM pNPM):
- This compound has poor solubility in aqueous solutions.[8]
- Dissolve the required amount of pNPM powder in a suitable organic solvent like isopropanol or ethanol.[8] For example, to make a 16.5 mM solution, dissolve 5.77 mg of pNPM (MW 349.46) in 1 mL of isopropanol.
- Store the stock solution at -20°C, protected from light.[4]
3. Substrate Emulsion/Working Solution:
- Due to the hydrophobicity of pNPM, an emulsion is often required for the assay.[8]
- A typical method involves adding the pNPM stock solution to the assay buffer containing a detergent.
- Example: Prepare a solution of Assay Buffer containing 0.4% Triton X-100 and 0.1% gum arabic.[8] Vigorously mix this solution while slowly adding the pNPM stock solution. For instance, add 1 mL of 16.5 mM pNPM in isopropanol to 9 mL of the buffer-detergent mix to get a final pNPM concentration of 1.65 mM.[8]
- Sonicate the resulting mixture for 5-10 minutes to create a stable emulsion.[8] This working solution should be prepared fresh daily.
4. Enzyme Solution:
- Prepare a stock solution of the enzyme in a suitable buffer (e.g., the Assay Buffer).
- Dilute the enzyme solution to a concentration that will produce a linear rate of absorbance change over the desired time period (e.g., 5-10 minutes). The optimal concentration must be determined empirically.
5. Stop Solution (for Fixed-Time Point Assay):
- Prepare a 1 M Sodium Carbonate (Na₂CO₃) solution or a 0.1 N Sodium Hydroxide (NaOH) solution.[5][6] This solution stops the enzymatic reaction and ensures the pH is sufficiently alkaline for maximal color development of p-nitrophenol.
6. p-Nitrophenol Standard Solution (for Standard Curve):
- Prepare a 1 mM stock solution of p-nitrophenol in the Assay Buffer.
- Create a series of dilutions from this stock solution (e.g., 0, 20, 40, 60, 80, 100 µM) in the final reaction volume, including the stop solution if applicable.
Protocol II: Enzyme Assay Workflow
This protocol can be adapted for 96-well plates or spectrophotometer cuvettes.
Assay Procedure (96-well plate format):
-
Setup: In separate wells of a microplate, prepare the following:
-
Test Wells: Add Assay Buffer and Substrate Emulsion.
-
Blank Wells (Substrate Control): Add Assay Buffer and Substrate Emulsion. Add Assay Buffer instead of enzyme solution. This accounts for any spontaneous hydrolysis of pNPM.[3]
-
Negative Control (Enzyme Blank): Add Assay Buffer and enzyme solution. Add buffer instead of the substrate emulsion. This corrects for any absorbance from the enzyme solution itself.
-
-
Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.[2][3]
-
Initiate Reaction: Start the reaction by adding the diluted Enzyme Solution to the "Test" wells. The final volume in all wells should be equal (e.g., 200 µL).
-
Measurement:
-
For a Kinetic (Continuous) Assay: Immediately place the plate in a microplate reader set to the assay temperature. Measure the absorbance at 410 nm every 30-60 seconds for 5-15 minutes.[2]
-
For a Fixed-Time Point Assay: Incubate the plate at the assay temperature for a predetermined time (e.g., 15 minutes). The time should be within the linear range of the reaction. Stop the reaction by adding 50 µL of Stop Solution to all wells. Measure the final absorbance at 410 nm.[2]
-
Data Analysis and Calculation of Enzyme Units
The goal is to determine the rate of p-nitrophenol production in µmol/minute.
Definition of an Enzyme Unit (U): One unit (U) of lipase/esterase activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitrophenol per minute under the specified assay conditions.[3][10][13]
Step 1: Determine the Rate of Absorbance Change (ΔAbs/min)
-
For Kinetic Assay: Plot absorbance vs. time. The slope of the linear portion of this curve is the rate (ΔAbs/min).
-
For Fixed-Time Assay:
-
Correct the test absorbance: ΔAbs = Abs_Test - Abs_Blank
-
Calculate the rate: Rate (ΔAbs/min) = ΔAbs / Incubation Time (min)
-
Step 2: Calculate the Concentration of p-Nitrophenol Produced This can be done using either the Beer-Lambert Law or a standard curve.
-
Method A: Using the Beer-Lambert Law The Beer-Lambert law is: A = εbc
-
A = Absorbance (unitless)
-
ε = Molar extinction coefficient of p-nitrophenol (in M⁻¹cm⁻¹)
-
b = Path length of the cuvette/well (in cm). For most 96-well plates, this must be determined or provided by the manufacturer. If the total volume is 200 µL in a standard plate, the path length is often not 1 cm. It can be calculated by Path Length (cm) = Volume (mL) / Area (cm²). For a standard 1 cm cuvette, b=1.
-
c = Concentration (in M)
Rearranging for concentration: c (mol/L) = A / (ε * b)
-
-
Method B: Using a p-Nitrophenol Standard Curve
-
Perform the assay as described for the standards (Protocol I, Step 6).
-
Plot the absorbance at 410 nm versus the concentration of p-nitrophenol (µM).
-
Determine the linear regression equation (y = mx + c), where y is absorbance and x is concentration.
-
Calculate the concentration of pNP in the enzyme reaction using this equation.
-
Step 3: Calculate the Enzyme Activity (Units/mL)
The final calculation converts the rate of pNP production into enzyme units in the original enzyme sample.
Formula: Activity (U/mL) = (ΔAbs/min * Total Assay Volume (mL) * Dilution Factor) / (ε (M⁻¹cm⁻¹) * Path Length (cm) * Volume of Enzyme Added (mL))
To simplify, using concentration calculated from Step 2:
Activity (U/mL) = (Concentration of pNP (µmol/L) * Total Assay Volume (L) * Dilution Factor) / (Incubation Time (min) * Volume of Enzyme Added (mL))
Example Calculation:
-
ΔAbs/min = 0.07
-
Total Assay Volume = 200 µL = 0.0002 L
-
Volume of Enzyme Added = 10 µL = 0.01 mL
-
Enzyme Dilution Factor = 10
-
Path Length (b) = 0.5 cm
-
ε of pNP = 18,000 M⁻¹cm⁻¹
-
Rate of concentration change (M/min): Δc/min = (ΔAbs/min) / (ε * b) = 0.07 / (18000 * 0.5) = 7.78 x 10⁻⁶ M/min = 7.78 µmol/L/min
-
Amount of pNP produced (µmol/min): µmol/min = (7.78 µmol/L/min) * Total Assay Volume (L) = 7.78 * 0.0002 = 0.001556 µmol/min
-
Activity in original enzyme sample (U/mL): Activity (U/mL) = (µmol/min / Volume of Enzyme Added (mL)) * Dilution Factor Activity (U/mL) = (0.001556 / 0.01) * 10 = 1.556 U/mL
Specific Activity: To calculate the specific activity, the protein concentration of the enzyme sample must be determined using a standard method (e.g., Bradford or BCA assay).
Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2.5. Enzymatic Activity Assay [bio-protocol.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. neb.com [neb.com]
- 7. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 9. mdpi.com [mdpi.com]
- 10. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: p-Nitrophenyl Myristate (p-NPM) Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with p-Nitrophenyl myristate (p-NPM) in aqueous buffers during experimental assays.
Troubleshooting Guides
Issue: Precipitate or turbidity forms when mixing p-NPM stock solution with aqueous buffer.
Question: I prepared a stock solution of this compound in an organic solvent, but upon adding it to my aqueous buffer, the solution becomes cloudy and a precipitate forms. How can I resolve this?
Answer: This is a common issue due to the low aqueous solubility of p-NPM. The long myristate chain makes the molecule highly hydrophobic. When the organic solvent stock is diluted into an aqueous buffer, the p-NPM crashes out of solution. Here are several strategies to overcome this:
Root Cause Analysis and Solutions:
-
Insufficient Solubilizing Agent: The most common reason for precipitation is the absence or inadequate concentration of a solubilizing agent in the aqueous buffer.
-
Solution: Incorporate a detergent or emulsifier into your aqueous buffer before adding the p-NPM stock solution. Common choices include Triton X-100, sodium deoxycholate, sodium taurocholate, or gum arabic. These agents form micelles or emulsions that encapsulate the hydrophobic p-NPM, keeping it dispersed in the aqueous phase.[1]
-
-
Inadequate Mixing/Dispersion: Even with a solubilizing agent, proper dispersion is crucial for forming a stable emulsion.
-
Solution: After adding the p-NPM stock to the buffer containing the detergent, ensure thorough mixing. Sonication is a highly effective method to create a uniform dispersion of mixed micelles.[2] Vortexing can also be used but may be less effective for creating a stable, clear solution.
-
-
High Final Concentration of Organic Solvent: While an organic solvent is necessary for the stock solution, a high final concentration in the assay mixture can sometimes lead to immiscibility issues with certain buffer components.
-
Solution: Minimize the volume of the organic stock solution added to the aqueous buffer. This can be achieved by preparing a more concentrated stock solution, provided the p-NPM is sufficiently soluble in the chosen solvent.
-
-
Temperature Effects: The temperature of the solutions can influence solubility.
-
Solution: Gently warming the buffer/detergent mixture before and after the addition of the p-NPM stock can aid in solubilization.[2] However, be mindful of the temperature stability of your enzyme and the potential for increased spontaneous hydrolysis of p-NPM at higher temperatures.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for p-NPM precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the best organic solvents for preparing a this compound stock solution?
A1: this compound is soluble in several organic solvents. The choice of solvent can depend on the requirements of your specific assay, such as compatibility with your enzyme. Commonly used solvents include:
-
Isopropanol[1]
-
Acetonitrile/Isopropanol (B130326) mixtures (e.g., 1:4 v/v)[2]
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Ethanol[1]
-
Chloroform
It is recommended to prepare stock solutions at a high concentration to minimize the volume added to the aqueous assay buffer.
| Solvent | Reported Solubility of p-NPM |
| Chloroform | 50 mg/mL, clear to very slightly hazy, colorless to dark yellow |
| DMSO | Soluble, often used for preparing stock solutions for in vivo and in vitro use[3][4] |
| Isopropanol | Commonly used for preparing stock solutions for lipase (B570770) assays[1] |
| Acetonitrile/Isopropanol (1:4 v/v) | Used to prepare 20 mM stock solutions[2] |
Q2: What concentration of Triton X-100 should I use to solubilize p-NPM?
A2: The optimal concentration of Triton X-100 can vary depending on the specific assay conditions (e.g., p-NPM concentration, buffer composition, pH). However, a common starting point is a final concentration ranging from 0.1% to 0.5% (v/v).[1][2][5] It is advisable to empirically determine the minimal concentration required for clear and stable solubilization in your system, as high concentrations of detergents can sometimes inhibit enzyme activity.[2]
| Detergent/Emulsifier | Typical Final Concentration | Reference |
| Triton X-100 | 0.3% - 0.5% (v/v) | [2][5] |
| Sodium deoxycholate | 0.2% (w/v) | [6] |
| Gum arabic | 0.1% (w/v) | [6] |
Q3: My blank (no enzyme) control shows a high background signal. What could be the cause?
A3: A high background signal in the absence of an enzyme is typically due to the spontaneous hydrolysis of the p-NPM substrate. This can be influenced by several factors:
-
pH: p-Nitrophenyl esters are susceptible to hydrolysis, especially at alkaline pH.[7] If your assay buffer has a high pH, you may observe a higher rate of spontaneous hydrolysis.
-
Temperature: Higher incubation temperatures can increase the rate of spontaneous hydrolysis.
-
Stock Solution Degradation: If the p-NPM stock solution is old or has been stored improperly, it may already contain contaminating p-nitrophenol, leading to a yellow color and high initial absorbance.[7]
To mitigate this, always prepare fresh substrate solutions, run parallel blank controls for every experiment, and subtract the rate of spontaneous hydrolysis from your enzyme-catalyzed reaction rate.[7]
Q4: How should I store my this compound powder and stock solutions?
A4:
-
Powder: Solid p-NPM should be stored at -20°C in a tightly sealed container, protected from light and moisture.[4][7]
-
Stock Solutions: Organic stock solutions of p-NPM should also be stored at -20°C or -80°C.[4] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Aqueous working solutions are generally not stable and should be prepared fresh before each experiment.[7]
Q5: Are there more soluble alternatives to this compound?
A5: Yes, if solubility issues persist and are problematic for your experimental setup, you might consider using p-nitrophenyl esters with shorter or unsaturated acyl chains. These substrates are generally more soluble in aqueous solutions.
-
Shorter Acyl Chains: p-Nitrophenyl butyrate (B1204436) (p-NPB) or p-Nitrophenyl caproate (p-NPC) are more water-soluble alternatives.[2]
-
Unsaturated Acyl Chains: p-Nitrophenyl oleate, due to the double bond in the oleic acid chain, is more soluble and may not require a detergent.
However, it is important to ensure that the alternative substrate is suitable for the specific enzyme you are studying, as enzyme activity can be highly dependent on the fatty acid chain length of the substrate.[2][8]
Experimental Protocols
Protocol: Preparation of this compound Substrate Solution for Lipase Assay
This protocol is a general guideline and may require optimization for your specific enzyme and assay conditions.
Materials:
-
This compound (p-NPM) powder
-
Isopropanol (or another suitable organic solvent)
-
Triton X-100
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
CaCl₂ (if required for enzyme activity)
-
Sonicator (water bath or probe)
Procedure:
-
Prepare Stock Solution (Solution A):
-
Dissolve p-NPM in isopropanol to a final concentration of 20 mM.
-
Mix well until the powder is completely dissolved. This is your stock solution.
-
-
Prepare Assay Buffer with Detergent (Solution B):
-
Prepare your desired aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add Triton X-100 to a final concentration of 0.3% (v/v).
-
If required for your enzyme, add other components like CaCl₂ (e.g., to a final concentration of 1 mM).
-
Mix thoroughly until the Triton X-100 is fully dissolved.
-
-
Prepare the Final Substrate Emulsion (Working Solution):
-
While vortexing or stirring the Assay Buffer with Detergent (Solution B), slowly add the p-NPM Stock Solution (Solution A) to achieve the desired final concentration of p-NPM (e.g., 1 mM). A common ratio is 1 part Solution A to 19 parts Solution B.
-
The solution may appear cloudy at this stage.
-
Sonicate the mixture until the solution becomes clear and stable. This may take several minutes.
-
This final working solution should be prepared fresh before use.
-
Experimental Workflow Diagram:
Caption: Workflow for preparing p-NPM substrate solution.
References
- 1. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 2. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Biochemical Assay Reagents | 14617-85-7 | Invivochem [invivochem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A general and efficient strategy for generating the stable enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Environmental Factors Modulating the Stability and Enzymatic Activity of the Petrotoga mobilis Esterase (PmEst) | PLOS One [journals.plos.org]
Technical Support Center: Assays with p-Nitrophenyl Myristate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Nitrophenyl myristate (pNPM) in their assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (pNPM) solution is cloudy and precipitates out of solution. What is causing this?
A1: this compound, like other long-chain p-nitrophenyl alkanoates, has very low solubility in aqueous solutions and is prone to aggregation and precipitation. This is a common issue that can interfere with the accuracy of spectrophotometric readings in enzyme assays. The long myristoyl (C14) chain leads to hydrophobic interactions that cause the molecules to clump together in an aqueous environment.
Q2: How can I prevent my pNPM from aggregating in my assay buffer?
A2: There are several effective strategies to prevent pNPM aggregation:
-
Use of Detergents: Non-ionic detergents like Triton X-100 are commonly used to increase the solubility of pNPM.[1] Detergents form micelles that can encapsulate the hydrophobic pNPM molecules, keeping them dispersed in the solution.
-
Co-solvents: Organic solvents such as isopropanol (B130326), ethanol, or dimethyl sulfoxide (B87167) (DMSO) can be used to first dissolve the pNPM before diluting it into the aqueous assay buffer.[2][3]
-
Other Additives: Bile acids, such as deoxycholate, can also aid in the emulsification of the substrate.[2]
Q3: What concentration of Triton X-100 should I use?
A3: The optimal concentration of Triton X-100 can vary depending on the specific assay conditions. However, a common starting point is a final concentration of 0.1% to 0.5% (v/v) in the reaction mixture. It is recommended to empirically determine the lowest effective concentration to avoid potential inhibition of your enzyme of interest.
Q4: I'm still seeing some precipitation even with Triton X-100. What else can I do?
A4: If you are still observing precipitation, consider the following:
-
Combine Methods: A combination of a co-solvent to prepare the initial pNPM stock solution and a detergent in the final assay buffer is often the most robust approach.
-
Sonication: Briefly sonicating the substrate solution after preparation can help to disperse any small aggregates that may have formed.
-
Temperature: Ensure your assay buffer and components are at the optimal temperature. Solubility can be temperature-dependent.
-
Order of Addition: The order in which you add the components to your assay can be critical. It is often best to add the pNPM stock solution to the buffer containing the detergent while vortexing to ensure rapid and uniform dispersion.
Quantitative Data: Critical Aggregation Concentrations of p-Nitrophenyl Esters
The table below summarizes the critical aggregation concentrations for various p-nitrophenyl alkanoates in aqueous solution at 25°C. As the length of the acyl chain increases, the critical aggregation concentration decreases significantly, highlighting the challenge of working with long-chain esters like pNPM.
| p-Nitrophenyl Ester | Acyl Chain Length | Critical Aggregation Concentration (M) |
| p-Nitrophenyl hexanoate | C6 | 1 x 10⁻⁴ |
| p-Nitrophenyl octanoate | C8 | 9.6 x 10⁻⁶ |
| p-Nitrophenyl decanoate | C10 | 1.2 x 10⁻⁶ |
| p-Nitrophenyl dodecanoate | C12 | ~1 x 10⁻⁷ (estimated) |
Data sourced from Guthrie, J. P. (1973). Aggregation of p-nitrophenyl alkanoates in aqueous solution. Limitations on their use as substrates in enzyme model studies. Canadian Journal of Chemistry, 51(21), 3494-3498.[4][5]
Experimental Protocols
Protocol 1: Lipase (B570770) Assay using this compound with Triton X-100
This protocol is adapted for a standard spectrophotometric lipase assay and is designed to minimize pNPM aggregation.
Materials:
-
This compound (pNPM)
-
Isopropanol
-
Triton X-100
-
50 mM Sodium Phosphate (B84403) Buffer (pH 7.2 or 8.0)
-
Lipase enzyme solution
-
Spectrophotometer (capable of reading at 410 nm)
-
Microplate or cuvettes
Procedure:
-
Preparation of Substrate Stock Solution (Solution A):
-
Dissolve pNPM in isopropanol to a concentration of 16.5 mM.
-
Sonicate the solution for 5 minutes at 30°C to ensure it is fully dissolved.
-
-
Preparation of Assay Buffer (Solution B):
-
Prepare a 50 mM sodium phosphate buffer at the desired pH (e.g., 7.2 or 8.0).
-
Add Triton X-100 to the buffer to a final concentration of 0.4% (v/v). Mix thoroughly.
-
-
Preparation of Working Substrate Solution:
-
Combine 1 part of Solution A with 9 parts of Solution B. For example, add 1 mL of Solution A to 9 mL of Solution B.
-
Vortex the solution immediately and thoroughly to form a stable emulsion. This is your working substrate solution.
-
-
Enzyme Assay:
-
Pre-warm the working substrate solution and the enzyme solution to the desired assay temperature (e.g., 37°C).
-
In a microplate well or cuvette, add the appropriate volume of the working substrate solution.
-
Initiate the reaction by adding a small volume of the lipase enzyme solution.
-
Immediately measure the absorbance at 410 nm continuously for a set period (e.g., 5-10 minutes). The rate of increase in absorbance corresponds to the rate of p-nitrophenol production.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Use the molar extinction coefficient of p-nitrophenol at the specific pH of your assay to convert the rate to µmol of product formed per minute.
-
Visualizations
Signaling Pathway: Lipase-Mediated Fatty Acid Signaling
The following diagram illustrates a simplified signaling pathway where a lipase, such as Hormone-Sensitive Lipase (HSL), hydrolyzes triglycerides to release fatty acids. These fatty acids can then act as signaling molecules, for example, by activating Peroxisome Proliferator-Activated Receptors (PPARs), which in turn regulate gene expression.[1][6][7]
References
- 1. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 3. This compound | Biochemical Assay Reagents | 14617-85-7 | Invivochem [invivochem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Metabolic Lipases in the Pathogenesis and Management of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing p-Nitrophenyl Myristate Lipase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for p-Nitrophenyl myristate (pNPM) lipase (B570770) assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound lipase assay, with a focus on pH-related challenges.
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH: The pH of the assay buffer may not be optimal for your specific lipase. | Perform a pH optimization experiment using a range of buffers to determine the ideal pH for your enzyme. Lipases often exhibit maximal activity in the alkaline range (pH 7.0-10.0).[1][2][3] |
| Enzyme Denaturation: Extreme pH values can denature the lipase, leading to a loss of activity.[2] | Ensure the pH of your buffer is within the stable range for your enzyme. Avoid highly acidic or alkaline conditions during enzyme storage and the assay itself. | |
| Poor Substrate Solubility: this compound has low aqueous solubility, which can limit the reaction rate.[4] | Dissolve the substrate in an organic solvent like isopropanol (B130326) or acetonitrile (B52724) before adding it to the assay buffer.[5][6] The inclusion of a detergent like Triton X-100 and an emulsifier like gum arabic can also improve substrate dispersion.[7][8] | |
| High Background Signal (Autohydrolysis) | High pH: The p-nitrophenyl ester bond is susceptible to spontaneous hydrolysis at a high pH, leading to a high background signal.[9] | While a basic pH is needed for color development, avoid excessively alkaline conditions (pH > 9.0) that increase substrate autohydrolysis.[9] Run a blank reaction without the enzyme to quantify the rate of autohydrolysis. |
| Contaminated Substrate: The pNPM substrate may have already been partially hydrolyzed. | Use a fresh batch of high-purity substrate. Store the substrate under dry conditions to prevent hydrolysis. | |
| Inconsistent or Irreproducible Results | Buffer Capacity: The buffer capacity may be insufficient to maintain a stable pH throughout the reaction, especially if the reaction produces acidic or basic byproducts. | Use a buffer with a pKa close to the desired assay pH and ensure its concentration is adequate (e.g., 50 mM).[7][10] |
| Turbidity of Reaction Mixture: Precipitation of the substrate or the fatty acid product can interfere with spectrophotometric readings.[5][8] | Incorporate a surfactant like Triton X-100 in the reaction mixture to maintain a clear solution.[8] Alternatively, adding calcium chloride after the reaction can precipitate the fatty acid, which can then be removed by centrifugation.[8] | |
| Color of p-Nitrophenol Fades or Does Not Develop | Acidic pH: The yellow color of p-nitrophenol is only visible in its deprotonated (phenolate) form, which is favored at a basic pH. The pKa of p-nitrophenol is approximately 7.15.[7][10] | Ensure the final pH of the reaction mixture is at least 8.0 to allow for the development of the yellow color for accurate spectrophotometric measurement at 410-415 nm.[4][7] If the assay is performed at a lower pH, the reaction may need to be stopped and the pH adjusted to a basic value before reading the absorbance. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound lipase assay?
A1: The optimal pH can vary depending on the source of the lipase. However, most lipases exhibit optimal activity in the neutral to alkaline range, typically between pH 7.0 and 10.0.[2][3] It is crucial to experimentally determine the optimal pH for your specific enzyme. For colorimetric detection of the released p-nitrophenol, a pH of at least 8.0 is recommended to ensure the formation of the yellow phenolate (B1203915) ion.[7]
Q2: Which buffer should I use for my lipase assay?
A2: The choice of buffer depends on the desired pH range. Common buffers include:
It is important to use a buffer system that does not interfere with lipase activity.
Q3: How do I prepare the this compound substrate solution?
A3: Due to its poor water solubility, this compound should first be dissolved in an organic solvent such as isopropanol[5][8] or a mixture of acetonitrile and isopropanol.[6] This stock solution is then typically added to the aqueous buffer containing an emulsifier like gum arabic and a detergent like Triton X-100 to create a stable substrate emulsion.[7][10]
Q4: Why is my substrate solution turbid, and how can I fix it?
A4: Turbidity is a common issue due to the low solubility of pNPM in aqueous solutions.[5][8] To resolve this, you can:
-
Incorporate a non-ionic detergent like Triton X-100 into the reaction mixture to help disperse the substrate and the liberated fatty acid.[8]
-
Use emulsifying agents such as gum arabic or sodium deoxycholate.[7][10]
-
Ensure proper mixing and sonication of the substrate solution during preparation.[5]
Q5: Can the pH of the reaction mixture change during the assay?
A5: Yes. The hydrolysis of this compound releases myristic acid, which can lower the pH of the reaction mixture. This is particularly relevant in weakly buffered solutions. A change in pH can affect the enzyme's activity, leading to non-linear reaction rates. Using a buffer with sufficient buffering capacity (e.g., 50 mM) is recommended to maintain a constant pH.[7][10]
Experimental Protocols
Protocol for Determining Optimal pH of Lipase Activity
This protocol outlines the steps to determine the optimal pH for a specific lipase using this compound as the substrate.
Materials:
-
Purified or crude lipase enzyme solution
-
This compound (pNPM)
-
Isopropanol
-
Triton X-100
-
Gum arabic
-
A series of buffers (e.g., 50 mM Citrate buffer for pH 4-6, 50 mM Phosphate buffer for pH 6-8, 50 mM Tris-HCl for pH 7-9, 50 mM Glycine-NaOH for pH 9-11)[3][10][11][12]
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Preparation of Substrate Stock Solution (Solution A): Dissolve pNPM in isopropanol to a final concentration of 10-20 mM.
-
Preparation of Emulsifier Solution (Solution B): For each buffer pH to be tested, prepare a solution containing 0.4% (w/v) Triton X-100 and 0.1% (w/v) gum arabic in the respective 50 mM buffer.
-
Preparation of Substrate Emulsion (Working Solution): Just before use, mix 1 part of Solution A with 9 parts of Solution B. Vortex or sonicate briefly to form a stable emulsion.
-
Enzyme Assay:
-
Pipette 180 µL of the substrate emulsion (for each pH value) into the wells of a 96-well plate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the lipase solution to each well.
-
For the blank, add 20 µL of the buffer used to dissolve the enzyme.
-
-
Measurement:
-
Immediately measure the absorbance at 410 nm at time zero.
-
Incubate the plate at the assay temperature and take absorbance readings at regular intervals (e.g., every minute for 10-15 minutes).
-
-
Calculation of Lipase Activity:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min) for each pH value by subtracting the blank reading.
-
Determine the lipase activity using the molar extinction coefficient of p-nitrophenol under the specific assay conditions.
-
Plot the lipase activity against the pH to determine the optimal pH.
-
Data Presentation
Table 1: Recommended Buffer Systems for pH Optimization
| pH Range | Buffer System | Typical Concentration |
| 4.0 - 6.0 | Citrate Buffer | 50 mM |
| 6.0 - 8.0 | Phosphate Buffer | 50 mM |
| 7.0 - 9.0 | Tris-HCl Buffer | 50 mM |
| 9.0 - 11.0 | Glycine-NaOH Buffer | 50 mM |
Table 2: Optimal pH for Lipases from Different Sources with p-Nitrophenyl Esters
| Lipase Source | Substrate | Optimal pH | Reference |
| Chromobacterium viscosum | p-Nitrophenyl palmitate | 8.0 | [1] |
| Pseudomonas fluorescens | p-Nitrophenyl palmitate | 8.0 | [1] |
| Seabream (Sparus aurata) | This compound | 9.0 | [2] |
| Acinetobacter sp. | 4-Nitrophenyl palmitate | 8.0 | [11] |
| Soluble Lipase | p-Nitrophenyl laurate | 8.6 | [13] |
Visualizations
Caption: Experimental workflow for determining the optimal pH for a lipase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 14617-85-7 | Benchchem [benchchem.com]
- 5. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 6. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. benchchem.com [benchchem.com]
- 10. scielo.sa.cr [scielo.sa.cr]
- 11. elsevier.es [elsevier.es]
- 12. zenodo.org [zenodo.org]
- 13. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: p-Nitrophenyl Myristate Hydrolysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists studying the effect of temperature on the enzymatic hydrolysis of p-Nitrophenyl myristate (p-NPM).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the this compound (p-NPM) hydrolysis assay?
The assay is a colorimetric method used to determine the activity of lipases or esterases. The enzyme catalyzes the hydrolysis of the colorless substrate, this compound, into myristic acid and the yellow-colored product, p-nitrophenol. The rate of formation of p-nitrophenol, which can be measured spectrophotometrically at approximately 405-410 nm, is directly proportional to the enzyme's activity under specific conditions.
Q2: How does temperature generally affect the rate of p-NPM hydrolysis?
Temperature has a significant impact on the rate of enzymatic hydrolysis. As the temperature increases from a low value, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a higher reaction rate. This trend continues up to an optimal temperature. Beyond this optimum, the enzyme's structure begins to denature, causing a rapid decrease in its catalytic activity and thus a slower rate of hydrolysis.
Q3: What are the critical factors to consider when investigating the effect of temperature on this reaction?
Several factors must be carefully controlled to ensure accurate results:
-
pH: The pH of the reaction buffer can influence both the enzyme's activity and the absorbance spectrum of the p-nitrophenol product. It is crucial to maintain a constant pH throughout the experiment. Note that the pKa of p-nitrophenol is around 7.15, and its molar absorptivity is pH-dependent.[1]
-
Substrate Solubility: this compound has low solubility in aqueous solutions. Proper preparation of the substrate solution, often involving an organic solvent like isopropanol (B130326) or DMSO and an emulsifying agent like Triton X-100 or gum arabic, is essential for a stable and consistent assay.[1][2]
-
Spontaneous Hydrolysis: At alkaline pH values, p-nitrophenyl esters can undergo spontaneous hydrolysis, leading to a high background signal.[1][3][4] It is imperative to run a no-enzyme control for each temperature point to correct for this non-enzymatic breakdown.
-
Enzyme Stability: The stability of the enzyme can vary significantly at different temperatures. Pre-incubating the enzyme at the target temperature for a short period before adding the substrate can help assess its thermal stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in no-enzyme control | 1. Spontaneous hydrolysis of p-NPM at alkaline pH.[1][3] 2. Contaminated buffer or reagents. | 1. Ensure the pH of your buffer is appropriate for your enzyme and minimize the assay time if possible. Always subtract the reading of the no-enzyme control from your sample readings. 2. Prepare fresh buffers and solutions. |
| Precipitation or turbidity in the reaction mixture | 1. Poor solubility of p-NPM.[2] 2. The concentration of the organic solvent used to dissolve p-NPM may be too high, causing enzyme precipitation. | 1. Ensure proper emulsification of the substrate. You may need to optimize the concentration of the detergent (e.g., Triton X-100) or use sonication to create a stable emulsion.[2] 2. Keep the final concentration of the organic solvent in the reaction mixture low (typically <5%). |
| Non-linear reaction progress curves | 1. Substrate depletion. 2. Enzyme instability at the assay temperature. 3. Product inhibition. | 1. Ensure that you are measuring the initial reaction velocity where the rate is linear. Use a lower enzyme concentration or a higher substrate concentration if necessary. 2. Check the thermal stability of your enzyme at that temperature by pre-incubating it without the substrate. 3. Dilute the enzyme to reduce the rate of product formation. |
| Low or no enzyme activity detected | 1. The assay temperature is far from the enzyme's optimal temperature. 2. The enzyme is inactive due to improper storage or handling. 3. The pH of the buffer is inhibiting enzyme activity. | 1. Test a wider range of temperatures to find the optimal conditions for your enzyme. 2. Verify the activity of your enzyme stock with a standard assay. 3. Ensure the buffer pH is within the optimal range for your specific enzyme. |
Experimental Protocol
This protocol provides a general framework for determining the effect of temperature on this compound hydrolysis. Optimization may be required for specific enzymes.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer with a pH suitable for your enzyme (e.g., 50 mM sodium phosphate, pH 7.5).
-
Substrate Stock Solution: Dissolve this compound in isopropanol or DMSO to a concentration of 10 mM. This solution should be stored protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of your enzyme in the assay buffer. The concentration should be determined empirically to ensure a linear reaction rate during the assay period.
2. Assay Procedure:
-
Set up a series of water baths or a temperature-controlled microplate reader at the desired temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C, 55°C, 60°C).
-
For each temperature, prepare a reaction mixture in a microplate or cuvette. A typical reaction mixture might contain:
-
85 µL of Assay Buffer
-
10 µL of Substrate Stock Solution (for a final concentration of 1 mM)
-
Add an appropriate emulsifier like Triton X-100 if necessary.
-
-
Include a "no-enzyme" control for each temperature point, containing the buffer and substrate but no enzyme.
-
Pre-incubate the reaction mixtures and the enzyme solution separately at the respective temperatures for 5 minutes to allow them to reach thermal equilibrium.
-
Initiate the reaction by adding 5 µL of the enzyme solution to the reaction mixture.
-
Immediately start monitoring the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.
3. Data Analysis:
-
For each temperature, subtract the rate of the "no-enzyme" control from the rate of the enzyme-catalyzed reaction to correct for spontaneous hydrolysis.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Convert the rate from ΔAbs/min to µmol/min/mg of enzyme using the molar extinction coefficient of p-nitrophenol at the specific pH and temperature of your assay and the concentration of your enzyme.
-
Plot the enzyme activity (V₀) as a function of temperature to determine the optimal temperature for the hydrolysis of this compound by your enzyme.
Quantitative Data Summary
The following table presents illustrative data on how temperature can affect the rate of p-NPM hydrolysis. Note that these are example values and the actual optimal temperature and reaction rates will depend on the specific enzyme being studied.
| Temperature (°C) | Initial Reaction Rate (ΔAbs/min) | Corrected Reaction Rate (ΔAbs/min) | Specific Activity (µmol/min/mg) |
| 25 | 0.015 | 0.014 | 1.2 |
| 30 | 0.028 | 0.026 | 2.2 |
| 35 | 0.052 | 0.049 | 4.2 |
| 40 | 0.095 | 0.091 | 7.8 |
| 45 | 0.150 | 0.145 | 12.4 |
| 50 | 0.165 | 0.158 | 13.5 |
| 55 | 0.120 | 0.110 | 9.4 |
| 60 | 0.060 | 0.048 | 4.1 |
Corrected Reaction Rate = Initial Reaction Rate - Rate of No-Enzyme Control. Specific activity is calculated assuming a molar extinction coefficient for p-nitrophenol of 18,000 M⁻¹cm⁻¹ and an enzyme concentration of 0.05 mg/mL in the final reaction volume.
Experimental Workflow Diagram
Caption: Experimental workflow for temperature effect on p-NPM hydrolysis.
References
Technical Support Center: p-Nitrophenyl Myristate (pNPM) Colorimetric Assay
Welcome to the technical support center for the p-Nitrophenyl myristate (pNPM) colorimetric assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during their experiments.
Assay Principle
The this compound (pNPM) assay is a widely used colorimetric method to determine the activity of lipases and esterases. The enzyme catalyzes the hydrolysis of the ester bond in the colorless substrate, pNPM, releasing myristic acid and p-nitrophenol (pNP). Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 410 nm. The rate of pNP formation is directly proportional to the enzyme's activity.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters that can affect the this compound assay?
A1: The pNPM assay is sensitive to several experimental parameters. Key factors include:
-
pH: The pH of the reaction buffer is crucial as it affects both the enzyme's catalytic activity and the ionization state of the p-nitrophenol product. The optimal pH for the enzyme should be determined, and the final pH for color development should be alkaline (typically pH 10.0 or above) to ensure complete ionization of pNP for maximal absorbance at 410 nm.[1]
-
Temperature: Enzyme activity is highly dependent on temperature. It is essential to maintain a constant and optimal temperature throughout the assay.[1]
-
Substrate Preparation: pNPM is poorly soluble in aqueous solutions. Proper preparation of a stable substrate emulsion using organic solvents and detergents is critical for reproducible results.
-
Detergents and Solvents: The type and concentration of detergents and residual organic solvents used to solubilize pNPM can significantly influence enzyme activity, either by enhancing or inhibiting it.
Q2: My substrate solution is turbid. How can I fix this?
A2: Turbidity in the pNPM substrate solution is a common issue due to the poor water solubility of this compound. Here are some solutions:
-
Proper Emulsification: Use a combination of a suitable organic solvent (like isopropanol (B130326) or ethanol) to dissolve the pNPM first, followed by dilution into a buffer containing an appropriate emulsifier or detergent (e.g., Triton X-100, sodium deoxycholate, or gum arabic).
-
Sonication: Sonicating the substrate solution can help in forming a finer and more stable emulsion.[2][3]
-
Alternative Detergents: If Triton X-100 is causing issues, consider using other detergents like sodium deoxycholate or a combination of detergents.[2][3]
-
Fresh Preparation: Always prepare the substrate solution fresh before each experiment to minimize precipitation and aggregation over time.
Q3: The background absorbance in my negative control wells is too high. What are the possible causes and solutions?
A3: High background absorbance can be caused by several factors:
-
Spontaneous Substrate Hydrolysis: pNPM can undergo slow, non-enzymatic hydrolysis, especially at alkaline pH and elevated temperatures.
-
Solution: Prepare the substrate solution fresh and keep it on ice. Minimize the time between adding the substrate and measuring the absorbance. Run a "substrate blank" (without enzyme) to measure the rate of spontaneous hydrolysis and subtract it from the sample readings.
-
-
Contaminated Reagents: Contamination of the buffer, substrate, or enzyme with other esterases can lead to a high background.
-
Solution: Use high-purity reagents and sterile, nuclease-free water.
-
-
Insufficient Washing (for immobilized enzyme assays): If using an immobilized enzyme, inadequate washing can leave residual enzyme activity.
-
Solution: Ensure thorough washing of the immobilized enzyme support between steps.
-
Q4: My results are not reproducible. What are the likely sources of variability?
A4: Poor reproducibility can stem from several sources:
-
Inconsistent Substrate Emulsion: The size and distribution of the substrate micelles can vary between preparations, affecting the enzyme's access to the substrate.
-
Solution: Standardize the substrate preparation protocol, including sonication time and power, mixing speed, and temperature.
-
-
Pipetting Errors: Inaccurate pipetting, especially of viscous enzyme or substrate solutions, can introduce significant variability.
-
Solution: Use calibrated pipettes with appropriate tips. For viscous solutions, consider reverse pipetting.
-
-
Temperature and pH Fluctuations: Small variations in temperature and pH can lead to significant changes in enzyme activity.
-
Solution: Use a calibrated incubator or water bath and freshly prepared buffers.
-
-
Timing: The timing of reagent additions and absorbance readings should be consistent across all samples.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Inactive enzyme | - Check enzyme storage conditions and activity with a known positive control. - Ensure the assay pH and temperature are optimal for the enzyme. |
| Incorrect wavelength | - Verify that the spectrophotometer is set to measure absorbance at the λmax of p-nitrophenolate under your assay conditions (typically ~410 nm). | |
| Presence of inhibitors in the sample | - See the "Potential Interfering Substances" table below. - Consider sample purification or dilution. | |
| High Background Signal | Spontaneous hydrolysis of pNPM | - Prepare substrate solution fresh. - Run a substrate blank and subtract the value. - Avoid high pH during the enzymatic reaction step. |
| Contaminated reagents | - Use fresh, high-quality reagents. | |
| Non-linear Reaction Rate | Substrate depletion | - Use a lower enzyme concentration or a shorter incubation time. - Ensure the substrate concentration is at or above the Km of the enzyme. |
| Enzyme instability | - Check the stability of the enzyme under the assay conditions (pH, temperature, presence of solvents/detergents). | |
| Precipitate Forms During Assay | Poor substrate solubility | - Optimize the detergent and/or organic solvent concentration in the substrate solution. - Increase sonication time during substrate preparation.[2][3] |
| Protein precipitation | - Ensure the buffer conditions (pH, ionic strength) are compatible with your enzyme. |
Data on Potential Interfering Substances
The presence of certain substances in the assay mixture can interfere with the accurate measurement of enzyme activity. Below is a summary of the effects of common interferents.
Table 1: Effect of Organic Solvents on Lipase (B570770)/Esterase Activity
| Organic Solvent | Concentration (% v/v) | Effect on Activity | Notes |
| Methanol | 20 | Slight Enhancement | Activity may decrease at higher concentrations.[4] |
| Ethanol | 25 | Slight Enhancement | Effect is concentration-dependent.[4] |
| Isopropanol | 20 | Enhancement | Often used to dissolve pNPM; concentration should be optimized.[4] |
| Acetone | >10 | Inhibition | Can denature the enzyme.[4] |
| Acetonitrile | >10 | Inhibition | Can lead to a decrease in enzyme activity.[4] |
| DMSO | 15 | Enhancement | Can enhance activity at low concentrations.[4] |
Table 2: Effect of Detergents on Lipase/Esterase Activity
| Detergent | Concentration | Effect on Activity | Notes |
| SDS | 0.2% (7 mM) | Significant Enhancement | Effect is highly concentration-dependent; can be inhibitory at higher concentrations.[5] |
| Triton X-100 | 0.1% | Enhancement | Helps to emulsify the substrate.[6] |
| Tween 20 | - | Enhancement | Can increase Vmax and decrease Km.[4] |
| Tween 80 | - | Enhancement | Can increase Vmax and decrease Km.[4] |
| Sodium Deoxycholate | 5 mM | Enhancement | A bile salt that can act as an emulsifier.[7] |
Table 3: Effect of Metal Ions on Esterase Activity
| Metal Ion | Concentration | Effect on Activity | Notes |
| Cu²⁺ | 10 µM - 10 mM | Strong Inhibition | [8] |
| Hg²⁺ | 10 µM - 10 mM | Strong Inhibition | [8] |
| Ni²⁺ | 10 µM - 10 mM | Strong Inhibition | [8] |
| Co²⁺ | 10 µM - 10 mM | Strong Inhibition | [8] |
| Fe³⁺ | 10 µM - 10 mM | Strong Inhibition | [8] |
| Mn²⁺ | 10 µM - 10 mM | Strong Inhibition | [8] |
| Ca²⁺ | 10 µM - 10 mM | Weak Inhibition | [8] |
| Mg²⁺ | 10 µM - 10 mM | Weak Inhibition | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Substrate Solution
This protocol provides a general method for preparing a pNPM substrate emulsion. The final concentrations of the components may need to be optimized for your specific enzyme and assay conditions.
-
Prepare Stock Solution: Dissolve this compound in isopropanol to a concentration of 20 mM. Gently warm the solution if necessary to aid dissolution.
-
Prepare Buffer Emulsifier Solution: Prepare a buffer solution at the optimal pH for your enzyme (e.g., 50 mM Tris-HCl, pH 8.0). Add an emulsifier such as Triton X-100 to a final concentration of 0.4% (v/v) and gum arabic to 0.1% (w/v).
-
Create the Emulsion: While vortexing the buffer-emulsifier solution, slowly add the pNPM stock solution to achieve the desired final substrate concentration (typically in the range of 1-5 mM). For example, add 1 part of the pNPM stock to 9 parts of the buffer-emulsifier solution.
-
Sonicate: Sonicate the resulting emulsion on ice for 5-10 minutes to create a fine, stable emulsion.
-
Storage: Use the substrate solution immediately for best results. If necessary, it can be stored on ice for a short period on the day of the experiment.
Protocol 2: Microplate-Based Assay for Lipase/Esterase Activity
This protocol is designed for a 96-well microplate format.
-
Reagent Preparation:
-
Prepare the pNPM substrate solution as described in Protocol 1.
-
Prepare your enzyme samples diluted in the assay buffer to a concentration that will yield a linear reaction rate over the desired time course.
-
Prepare a stop solution (e.g., 0.1 M NaOH or 2% (w/v) Na₂CO₃).
-
-
Assay Setup:
-
Add your enzyme samples and controls (e.g., buffer for blank, known active enzyme for positive control) to the wells of a 96-well plate. It is recommended to perform all measurements in triplicate.
-
Pre-incubate the plate at the optimal temperature for your enzyme for 5 minutes.
-
-
Initiate the Reaction:
-
Add the pNPM substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Add the stop solution to each well to stop the enzymatic reaction and develop the yellow color of the p-nitrophenolate.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 410 nm using a microplate reader.
-
-
Calculate Activity:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the concentration of pNP released using a standard curve of p-nitrophenol.
-
Enzyme activity is typically expressed in units (U), where 1 U is the amount of enzyme that releases 1 µmol of pNP per minute under the specified assay conditions.
-
Visualizations
Caption: Workflow for the this compound (pNPM) colorimetric assay.
Caption: Troubleshooting decision tree for the pNPM assay.
References
- 1. scielo.sa.cr [scielo.sa.cr]
- 2. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 3. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 4. Effect of Tween Type Non-Ionic Detergent on the Activity of Lipase of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of metal ions on esterase activities of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p-Nitrophenyl Myristate (p-NPM)
This guide provides troubleshooting advice and frequently asked questions for researchers using p-Nitrophenyl myristate (p-NPM) as a substrate in enzyme assays, particularly for lipases and esterases.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is a hydrophobic molecule with very low water solubility due to its long C14 fatty acid chain. It is not expected to dissolve directly in aqueous buffers. A suitable organic solvent must be used to first create a concentrated stock solution.
Q2: What are the recommended organic solvents for dissolving p-NPM?
A2: Several organic solvents can be used to prepare a p-NPM stock solution. Chloroform is a highly effective solvent.[1][2] Other commonly used solvents for p-nitrophenyl esters include isopropanol (B130326), ethanol, methanol, Dimethyl Sulfoxide (DMSO), and mixtures of acetonitrile (B52724) and isopropanol.[3][4][5][6][7][8] The choice of solvent may depend on its compatibility with your specific enzyme, as high concentrations of organic solvents can lead to enzyme denaturation.[4]
Q3: I dissolved p-NPM in an organic solvent, but it precipitated when I added it to my assay buffer. How can I prevent this?
A3: This is a common issue caused by the low aqueous solubility of p-NPM. When the organic stock solution is diluted into the aqueous assay buffer, the substrate crashes out of solution. To prevent this, the final assay buffer should contain a detergent or emulsifying agent to create a stable emulsion or mixed micelles.[5][7][9][10] Commonly used agents include Triton X-100, sodium deoxycholate (a bile salt), or gum arabic.[5][10] Gentle warming or sonication after mixing can also help create a uniform, albeit often turbid, substrate solution.[5][7][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder Won't Dissolve | Incorrect solvent choice. | Use a recommended organic solvent like chloroform, isopropanol, or DMSO to create a stock solution.[1][2][3][5] |
| Solution is Turbid or Forms Aggregates | Precipitation of p-NPM upon addition to aqueous buffer.[5][10] | 1. Add a detergent such as Triton X-100 (e.g., 0.3-0.4%) or a bile salt like sodium deoxycholate to your assay buffer.[5][7][10] 2. Gently warm and agitate the final solution.[8][9] 3. Use sonication to help form a stable emulsion.[5] |
| Inconsistent Assay Results | Instability of the p-NPM substrate solution. | Prepare the final substrate working solution fresh for each experiment, as p-nitrophenyl esters can be unstable in solution.[9] |
| Low or No Enzyme Activity | Organic solvent concentration is too high, inhibiting or denaturing the enzyme. | Minimize the final concentration of the organic co-solvent in the assay. Try different solvents to find one that is less harsh on your enzyme; DMSO is often considered a gentler co-solvent.[7] |
Quantitative Data Summary
The solubility of this compound in various organic solvents is summarized below. This data is crucial for preparing a concentrated stock solution.
| Solvent | Reported Solubility / Concentration | Source(s) |
| Chloroform | 50 mg/mL to 100 mg/mL | [1][2] |
| Isopropanol | Used to make a 16.5 mM solution | [5] |
| Ethanol | Soluble (100 mg/mL for similar p-NP acetate) | [6] |
| Methanol | Used as a solvent for p-NP esters | [4] |
| DMSO | Suggested as a potential solvent | [3] |
| Acetonitrile:Isopropanol (1:4 v/v) | Used for 50 mM p-NP palmitate stock | [7][8] |
Experimental Protocols
Protocol: Preparation of p-NPM Substrate Solution for Lipase (B570770) Assay
This protocol is a general guideline adapted from methods used for long-chain p-nitrophenyl esters like p-NPM and p-nitrophenyl palmitate.[5][7][8][10] Optimization may be required for your specific experimental conditions.
Materials:
-
This compound (p-NPM) powder
-
Isopropanol (or another suitable organic solvent)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.2)
-
Triton X-100
-
Sonicator or heating water bath
Procedure:
-
Prepare the p-NPM Stock Solution:
-
Weigh out the required amount of p-NPM powder.
-
Dissolve it in isopropanol to create a concentrated stock solution (e.g., 10-20 mM).
-
Ensure the powder is completely dissolved. Gentle warming or vortexing can assist. This stock solution should be prepared fresh.[9]
-
-
Prepare the Assay Buffer with Detergent:
-
Prepare your desired aqueous buffer (e.g., 50 mM Sodium Phosphate, pH 7.2).
-
Add a detergent to the buffer. For example, add Triton X-100 to a final concentration of 0.4% (v/v).
-
-
Prepare the Final Substrate Working Solution:
-
This step is critical and prone to causing precipitation. Perform it carefully with vigorous mixing.
-
Slowly add the p-NPM stock solution (from Step 1) to the assay buffer with detergent (from Step 2) while vortexing or stirring continuously. A common ratio is 1 part stock solution to 9 parts buffer.[5]
-
For example, to prepare 10 mL of working solution, slowly add 1 mL of the isopropanol stock to 9 mL of the buffer-detergent mix.
-
If the solution becomes turbid or forms aggregates, use a sonicating water bath or warm the solution gently (e.g., to 30-37°C) with agitation until the solution is a uniform emulsion.[5][8]
-
-
Running the Assay:
-
Equilibrate the substrate working solution to the desired assay temperature.
-
Initiate the enzymatic reaction by adding the enzyme solution to the substrate working solution.
-
Monitor the release of p-nitrophenol spectrophotometrically at 405-410 nm.
-
Visualized Workflow
Caption: Workflow for preparing this compound substrate solution.
References
- 1. lipase substrate, ≥95.0% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-NITROPHENYL MYRISTATE CAS#: 14617-85-7 [m.chemicalbook.com]
- 3. This compound | Biochemical Assay Reagents | 14617-85-7 | Invivochem [invivochem.com]
- 4. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 5. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
Technical Support Center: Troubleshooting Turbidity in p-Nitrophenyl Ester Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting turbidity issues encountered during p-nitrophenyl (pNP) ester assays. The following question-and-answer format directly addresses specific problems to help you identify the source of turbidity and implement effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Substrate-Related Turbidity
Question 1: My assay solution becomes cloudy immediately after adding the p-nitrophenyl ester substrate, even before adding the enzyme. What is causing this?
This issue is most likely due to the poor aqueous solubility of the p-nitrophenyl ester substrate, leading to its precipitation or aggregation.[1][2] p-Nitrophenyl esters, particularly those with longer acyl chains, have limited solubility in water.[1]
Troubleshooting Protocol:
-
Visual Inspection: Observe the solution immediately after adding the substrate. If turbidity appears before the enzyme is introduced, substrate precipitation is the likely cause.
-
Substrate Concentration Review: Confirm that the final substrate concentration in your assay is below its critical aggregation concentration (see Table 1). For many longer-chain p-nitrophenyl alkanoates, this concentration can be very low.[1]
-
Co-Solvent Optimization: Introduce a water-miscible organic co-solvent to increase substrate solubility.[3][4]
-
Prepare stock solutions of your pNP ester in various co-solvents such as methanol, ethanol, acetone, or DMSO.[3][4][5]
-
Test different final concentrations of the co-solvent in the assay buffer (e.g., 1-10% v/v). Be mindful that higher concentrations of organic solvents can inhibit or denature your enzyme.[4] Methanol has been shown to have minimal impact on some esterase activities at low concentrations.[3]
-
Run a control experiment to assess the effect of the chosen co-solvent on your enzyme's activity.
-
-
Sonication: If using a substrate known to form micelles, such as p-nitrophenyl palmitate (pNPP), sonicating the substrate with detergents can help form mixed micelles and improve solubility.[4]
Question 2: I am using a long-chain p-nitrophenyl ester, and even with a co-solvent, I'm seeing turbidity. What else can I do?
Long-chain esters are notoriously difficult to dissolve in aqueous solutions.[1] If a co-solvent alone is insufficient, you may need to consider alternative assay components or substrates.
Troubleshooting Protocol:
-
Use of Surfactants: Incorporate a non-ionic surfactant like Triton X-100 into your substrate solution. Surfactants can help disperse the substrate and prevent precipitation.[6] A concentration as low as 0.05% (v/v) can be effective.[6]
-
Substrate Analogs: If possible, switch to a p-nitrophenyl ester with a shorter acyl chain (e.g., p-nitrophenyl acetate (B1210297) or butyrate), which will have higher aqueous solubility.[4][7]
-
Temperature Adjustment: Gently warming the solution might increase the solubility of some substrates. However, ensure the temperature is compatible with the stability and optimal activity of your enzyme.[2]
Category 2: Product-Related Turbidity
Question 3: The assay solution is initially clear but becomes turbid as the reaction progresses. What is happening?
This pattern suggests that the product of the enzymatic reaction is precipitating. The hydrolysis of p-nitrophenyl esters releases p-nitrophenol and a fatty acid. The fatty acid, especially if it has a long chain, can be insoluble in the assay buffer and cause turbidity.[6]
Troubleshooting Protocol:
-
Identify the Precipitate: The turbidity is likely due to the fatty acid product.
-
Incorporate a Surfactant: Add a surfactant like Triton X-100 to the reaction mixture. This can be added to the substrate solution at the beginning of the assay to help keep the fatty acid product dispersed as it is formed.[6]
-
Addition of Calcium Chloride: For some assays, adding calcium chloride (CaCl₂) after the reaction can precipitate the fatty acids as calcium salts. These can then be removed by centrifugation before measuring the absorbance of the soluble p-nitrophenol.[6]
Category 3: Enzyme-Related Turbidity
Question 4: My solution becomes turbid after adding the enzyme, even with a soluble substrate. What could be the cause?
If the substrate is fully dissolved, the turbidity is likely due to enzyme aggregation or precipitation. This can be caused by several factors related to the assay buffer and enzyme stability.[8][9]
Troubleshooting Protocol:
-
Buffer pH vs. Enzyme pI: Check the isoelectric point (pI) of your enzyme. If the pH of your assay buffer is close to the enzyme's pI, the enzyme will have a net neutral charge and be more prone to aggregation and precipitation.[9] Adjust the buffer pH to be at least one unit away from the pI.
-
Salt Concentration: The salt concentration of the buffer can impact enzyme stability. Some enzymes precipitate at low salt concentrations, while others "salt out" at high concentrations.[9][10]
-
Perform a buffer screen with varying salt concentrations (e.g., 20 mM to 500 mM NaCl) to find the optimal condition for your enzyme's solubility.[9]
-
-
Protein Concentration: High concentrations of the enzyme itself can lead to aggregation.[8] Try diluting your enzyme stock.
-
Addition of Stabilizers: Include additives in your buffer to help stabilize the enzyme.
-
Glycerol (B35011): Adding 5-10% glycerol can help stabilize the protein and prevent precipitation.[8]
-
Reducing Agents: If your enzyme has exposed cysteine residues, they may be oxidizing and forming disulfide bonds, leading to aggregation. Include a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (β-ME) in your buffer.[11]
-
EDTA: If metal ion contamination could be causing precipitation, adding a chelating agent like EDTA might help.[8]
-
-
Temperature Control: Work at 4°C and keep all protein fractions on ice during purification and handling to minimize denaturation and degradation.[8]
Category 4: Assay Condition-Related Issues
Question 5: My baseline absorbance is high, or my results are not reproducible, and I suspect turbidity. How can I confirm and correct for this?
Turbidity will cause light scattering, leading to artificially high absorbance readings. It's crucial to have proper controls to account for this.
Troubleshooting Protocol:
-
Proper Blanking: Your blank should contain everything in your reaction mixture except the enzyme. This will account for any absorbance or turbidity from the buffer components and the substrate.
-
Wavelength Scan: Perform a wavelength scan of your turbid sample. Turbidity typically causes a broad increase in absorbance across the spectrum, unlike the specific absorbance peak of p-nitrophenol around 405-420 nm.
-
Centrifugation: Before reading the absorbance, centrifuge your samples (e.g., in a microplate) to pellet any precipitate.[12] This can help to obtain a clear supernatant for a more accurate reading of the soluble p-nitrophenol.
-
pH Sensitivity of p-Nitrophenol: The absorbance spectrum of the p-nitrophenol product is pH-dependent, with its pKa around 7.0.[13] Small changes in pH during the assay can lead to inaccurate results. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the reaction.[13]
Data Summary Tables
Table 1: Critical Aggregation Concentrations of p-Nitrophenyl Alkanoates
| p-Nitrophenyl Ester | Acyl Chain Length | Critical Concentration (at 25°C) |
| p-Nitrophenyl Hexanoate | C6 | 1 x 10⁻⁴ M |
| p-Nitrophenyl Octanoate | C8 | 9.6 x 10⁻⁶ M |
| p-Nitrophenyl Decanoate | C10 | 1.2 x 10⁻⁶ M |
| p-Nitrophenyl Dodecanoate | C12 | ~1 x 10⁻⁷ M |
Data sourced from Menger, F. M., & Donohue, J. A. (1973).[1]
Table 2: Effect of Common Co-Solvents on Esterase Activity
| Co-Solvent | Typical Concentration Range | Potential Effect on Enzyme Activity |
| Methanol | 1-10% | Often has a minimal impact at lower concentrations.[3] |
| Ethanol | 1-10% | Can cause some enzyme inhibition. |
| Acetone | 1-10% | Can have a major impact and cause significant inhibition.[3] |
| DMSO | 1-10% | Generally considered a gentler co-solvent but can still affect activity.[4] |
Visual Troubleshooting Guides
Caption: General troubleshooting workflow for turbidity in p-nitrophenyl ester assays.
Caption: Diagram of the p-nitrophenyl ester assay showing potential sources of turbidity.
Caption: Decision tree for selecting an appropriate co-solvent to improve substrate solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 10. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p-Nitrophenyl Myristate (pNPM) Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of p-Nitrophenyl myristate (pNPM) solutions for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving this compound (pNPM)?
A1: this compound is sparingly soluble in aqueous solutions but readily soluble in various organic solvents. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer.
Q2: Which organic solvents are suitable for preparing a pNPM stock solution?
A2: Chloroform, dimethyl sulfoxide (B87167) (DMSO), ethanol, and isopropanol (B130326) are commonly used solvents for preparing pNPM stock solutions.[1] The choice of solvent may depend on the specific requirements of your assay, including potential solvent effects on enzyme activity.
Q3: What are the optimal storage conditions for pNPM powder and stock solutions?
A3: To ensure long-term stability, pNPM in its solid powder form should be stored at -20°C. Once dissolved in an organic solvent, the stock solution is best stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to prepare fresh solutions for optimal results and to minimize the impact of spontaneous hydrolysis.[2]
Q4: My pNPM solution turns cloudy or forms a precipitate when added to the assay buffer. What causes this and how can I prevent it?
A4: Cloudiness or precipitation occurs because pNPM is poorly soluble in aqueous buffers. When the organic stock solution is added to the aqueous buffer, the pNPM can come out of solution. To prevent this, you can include a detergent or emulsifier, such as Triton X-100, gum arabic, or sodium deoxycholate, in your assay buffer.[3] Gentle warming or sonication can also aid in creating a stable emulsion.
Q5: I am observing a high background signal in my assay, even in the absence of the enzyme. What could be the cause?
A5: A high background signal is often due to the spontaneous hydrolysis of pNPM to p-nitrophenol, particularly in neutral to alkaline conditions (pH > 7).[2][4][5] The rate of this non-enzymatic hydrolysis increases with higher pH and temperature. To mitigate this, it is crucial to prepare fresh pNPM working solutions before each experiment and to subtract the absorbance of a blank (containing the substrate but no enzyme) from your sample readings.
Q6: How does pH affect the stability of pNPM and the accuracy of the assay?
A6: The stability of pNPM is highly pH-dependent. The ester bond is more susceptible to hydrolysis at higher pH values.[4][5] Furthermore, the product of the reaction, p-nitrophenol, is a pH indicator with a pKa of approximately 7.15.[4] The yellow color of the p-nitrophenolate ion is only fully developed at a basic pH. Therefore, to ensure accurate and consistent measurements, it is common practice to stop the enzymatic reaction by adding a solution with a high pH (e.g., sodium carbonate) to raise the final pH above 9. This ensures that all the liberated p-nitrophenol is in its colored form.
Q7: Can light exposure affect the stability of my pNPM solution?
A7: Yes, p-nitrophenyl esters can be susceptible to photodegradation.[6][7] It is recommended to protect pNPM solutions from direct light, especially during storage and incubation, by using amber vials or covering the containers with aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Turbid or Precipitated Substrate Solution | pNPM has low aqueous solubility. | - Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, isopropanol).- Add a detergent (e.g., Triton X-100) or an emulsifier (e.g., gum arabic, sodium deoxycholate) to the assay buffer.[3]- Gently warm or sonicate the solution to aid dissolution. |
| Incompatibility between the organic solvent and the buffer components. | - Test the miscibility of the organic solvent with the assay buffer before adding the pNPM.- Consider using a different organic solvent for the stock solution. | |
| High Background Absorbance | Spontaneous hydrolysis of pNPM. | - Prepare fresh pNPM working solutions immediately before use.[2]- Run the assay at a neutral or slightly acidic pH if compatible with your enzyme.- Always include a blank control (no enzyme) and subtract its absorbance from the sample readings.[5] |
| Contaminated pNPM stock. | - If the stock solution appears yellow, it may have degraded. Discard and prepare a fresh stock from solid pNPM. | |
| Inconsistent or Non-reproducible Results | Instability of the pNPM working solution over the course of the experiment. | - Prepare a single batch of the working solution sufficient for all assays to be performed at one time.- Keep the working solution on ice to minimize spontaneous hydrolysis.[2] |
| pH fluctuations in the assay. | - Ensure the buffer has sufficient capacity to maintain the desired pH throughout the reaction.- Stop the reaction with a strong base (e.g., Na2CO3) to ensure a consistent final pH for color development. | |
| Photodegradation of pNPM. | - Protect the pNPM stock and working solutions from light by using amber tubes or foil.[6][7] |
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Observations |
| Chloroform | 50 mg/mL | Clear to very slightly hazy, colorless to dark yellow solution. |
| DMSO | Soluble | A common solvent for preparing stock solutions.[8] |
| Ethanol | Soluble | Used for preparing stock solutions. |
| Isopropanol | Soluble | Frequently used in protocols for lipase (B570770) assays. |
Table 2: Stability of p-Nitrophenyl Palmitate (a related long-chain ester) at Various pH Values
This table shows the spontaneous hydrolysis of p-nitrophenyl palmitate, which is expected to have similar stability to this compound.
| pH | Stability | Observation |
| < 7.0 | High | Minimal spontaneous hydrolysis observed.[4] |
| 8.0 | Moderate | Spontaneous release of p-nitrophenol is detectable.[4] |
| > 8.0 | Low | Increased rate of spontaneous hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Working Solution
-
Prepare a 10 mM pNPM Stock Solution:
-
Weigh out the appropriate amount of solid pNPM.
-
Dissolve it in a high-quality organic solvent (e.g., DMSO or isopropanol) to a final concentration of 10 mM.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Assay Buffer with Emulsifier:
-
Prepare your desired assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add an emulsifying agent. A common choice is 0.4% (v/v) Triton X-100.
-
Mix thoroughly until the detergent is completely dissolved.
-
-
Prepare the pNPM Working Solution:
-
Immediately before use, dilute the 10 mM pNPM stock solution into the assay buffer containing the emulsifier to the desired final concentration (e.g., 1 mM).
-
Vortex or sonicate briefly to ensure a uniform emulsion. The solution should appear clear or as a stable, homogenous emulsion.
-
Protocol 2: Standard Lipase Assay using pNPM
-
Reaction Setup:
-
In a microplate well, add the assay buffer containing the emulsifier.
-
Add the enzyme solution to the sample wells and an equivalent volume of buffer to the blank wells.
-
Pre-incubate the plate at the desired assay temperature for 5 minutes.
-
-
Initiate the Reaction:
-
Add the freshly prepared pNPM working solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at the desired temperature for a specific duration (e.g., 10-30 minutes).
-
-
Stop the Reaction and Develop Color:
-
Stop the reaction by adding a stop solution, such as 0.1 M sodium carbonate (Na2CO3), to each well. This will raise the pH and ensure the full development of the yellow color from the liberated p-nitrophenol.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405-410 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of the sample wells.
-
Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol at the final pH of the assay.
-
Visualizations
References
- 1. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.sa.cr [scielo.sa.cr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Background Hydrolysis of p-Nitrophenyl Myristate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Nitrophenyl myristate (pNPM). It addresses common issues encountered during the measurement of its background (non-enzymatic) hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is background hydrolysis and why is it important to measure it for this compound?
A1: Background hydrolysis, also known as spontaneous or non-enzymatic hydrolysis, is the chemical breakdown of this compound in an aqueous solution in the absence of an enzyme. It is crucial to measure this rate because pNPM can be unstable in aqueous buffers, leading to the release of the chromogenic product, p-nitrophenol, independent of any enzymatic activity.[1][2] To accurately determine enzyme-catalyzed hydrolysis, the rate of background hydrolysis must be subtracted from the total observed rate.
Q2: What are the main factors that influence the rate of background hydrolysis of this compound?
A2: The primary factors influencing the spontaneous hydrolysis of p-nitrophenyl esters are:
-
pH: The rate of hydrolysis is significantly pH-dependent. It is generally faster at more acidic or basic pH values.[2]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3]
-
Buffer Composition: The type and concentration of buffer components can influence the rate of hydrolysis.
-
Presence of Organic Solvents: Due to the low aqueous solubility of pNPM, organic cosolvents are often used. These can affect the hydrolysis rate.[1]
Q3: Why is my this compound solution cloudy or forming a precipitate?
A3: this compound has very low solubility in aqueous buffers due to its long C14 alkyl chain.[4] Cloudiness or precipitation indicates that the substrate is aggregating and not fully dissolved. This can lead to inaccurate and irreproducible results. It is recommended to dissolve pNPM in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before diluting it into the aqueous buffer.[5]
Q4: I am observing a high background signal in my assay. What are the possible causes?
A4: A high background signal can be due to several factors:
-
High pH of the buffer: Alkaline conditions significantly accelerate the spontaneous hydrolysis of the ester bond.
-
Elevated Temperature: Higher incubation temperatures will increase the rate of non-enzymatic hydrolysis.
-
Substrate Instability: p-Nitrophenyl esters are inherently unstable in aqueous solutions.[1] Ensure that the substrate stock solution is freshly prepared and diluted into the working buffer just before starting the experiment.[2]
-
Contamination: Contamination of your buffer or substrate with esterases can also lead to a high background signal.
Q5: The absorbance readings in my experiment are not consistent. What could be the reason?
A5: Inconsistent absorbance readings can be a result of:
-
Substrate Aggregation: The formation of micelles or larger aggregates can cause light scattering and affect absorbance measurements.
-
Adhesion to Surfaces: this compound has been shown to adhere to surfaces like quartz cuvettes, with up to 40% of the substrate remaining unreacted on the surface after the apparent completion of the reaction.[6] This can lead to variability in the concentration of the substrate available for hydrolysis.
-
Incomplete Mixing: Due to its hydrophobicity, ensuring a homogenous solution is critical.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High and Variable Background Hydrolysis | pH of the buffer is too high (alkaline). | Optimize the pH of your assay. If possible, perform the experiment at a more neutral pH. Always run a no-enzyme control to accurately measure and subtract the background hydrolysis at each pH value.[2] |
| The temperature of the incubation is too high. | Lower the incubation temperature if your experimental design allows. Remember to keep the temperature consistent across all experiments. | |
| pNPM stock solution has degraded. | Prepare fresh pNPM stock solution in an appropriate organic solvent (e.g., DMSO) before each experiment. Store the stock solution at -20°C.[5] | |
| Precipitation or Cloudiness of the Reaction Mixture | Low aqueous solubility of pNPM. | Prepare a concentrated stock solution of pNPM in an organic solvent like DMSO or ethanol.[5] Add a small volume of the stock solution to the pre-warmed buffer with vigorous vortexing to ensure rapid and complete mixing. |
| The final concentration of the organic solvent is too low to maintain solubility. | While minimizing the organic solvent concentration is often desirable, ensure it is sufficient to keep pNPM in solution. You may need to empirically determine the optimal percentage of the cosolvent. | |
| Low or No Hydrolysis Signal | Adhesion of pNPM to plasticware or cuvettes. | Consider using glass or quartz cuvettes and pre-rinsing them with the reaction buffer. Be aware that a significant portion of the substrate may adhere to the surfaces, affecting the actual concentration in the solution.[6] |
| The pH of the buffer is acidic. | Spontaneous hydrolysis is generally slower at acidic pH. While this is good for minimizing background in enzymatic assays, ensure the conditions are appropriate for your intended measurement. | |
| Non-linear Reaction Progress Curves | Substrate aggregation or depletion. | Ensure the pNPM concentration is below its critical micelle concentration in the final assay volume. The formation of aggregates can alter the hydrolysis rate. |
| Adhesion of pNPM to the cuvette over time. | If monitoring the reaction over a long period, consider the possibility of gradual substrate loss due to surface adhesion.[6] |
Experimental Protocols
Protocol for Measuring the Background Hydrolysis of this compound
This protocol provides a general framework for determining the rate of spontaneous hydrolysis of pNPM. The optimal conditions, particularly the buffer pH, temperature, and pNPM concentration, should be determined empirically for your specific experimental setup.
Materials:
-
This compound (pNPM)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Aqueous buffer of desired pH (e.g., phosphate (B84403) buffer, Tris-HCl)
-
Spectrophotometer capable of reading absorbance at 405-410 nm
-
Temperature-controlled cuvette holder or water bath
-
Calibrated pH meter
Procedure:
-
Preparation of pNPM Stock Solution:
-
Due to its low aqueous solubility, prepare a concentrated stock solution of pNPM (e.g., 10-50 mM) in dry DMSO or ethanol.[5]
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
-
-
Preparation of Reaction Buffer:
-
Prepare the desired aqueous buffer and adjust the pH accurately using a calibrated pH meter.
-
Pre-warm the buffer to the desired experimental temperature.
-
-
Hydrolysis Measurement:
-
To a cuvette containing the pre-warmed reaction buffer, add a small volume of the pNPM stock solution to achieve the desired final concentration. Crucially, add the stock solution while vortexing or vigorously mixing the buffer to prevent precipitation.
-
The final concentration of the organic solvent should be kept low (typically 1-5%) and consistent across all experiments.
-
Immediately place the cuvette in the temperature-controlled spectrophotometer.
-
Monitor the increase in absorbance at 405-410 nm over time. This wavelength corresponds to the formation of the p-nitrophenolate ion.[1]
-
Record absorbance readings at regular intervals for a sufficient duration to establish a linear rate of hydrolysis.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
The slope of the linear portion of the curve represents the initial rate of spontaneous hydrolysis.
-
To convert the rate from absorbance units per minute to moles per minute, use the Beer-Lambert law (A = εcl), where:
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.sa.cr [scielo.sa.cr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: Triton X-100 in p-Nitrophenyl Myristate (pNPM) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triton X-100 in p-Nitrophenyl myristate (pNPM) assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Triton X-100 in a pNPM assay?
A1: The primary role of Triton X-100, a non-ionic detergent, in a this compound (pNPM) assay is to act as an emulsifying agent. pNPM, the substrate for enzymes like lipase (B570770), is hydrophobic and has very low solubility in aqueous buffers. Triton X-100 helps to create a stable emulsion of the pNPM substrate in the aqueous assay buffer, making it accessible to the enzyme for hydrolysis. This is crucial for obtaining reliable and reproducible enzyme activity measurements.
Q2: How does Triton X-100 concentration affect lipase activity in the pNPM assay?
A2: The concentration of Triton X-100 is a critical parameter that can significantly impact the measured enzyme activity. Generally:
-
Below the Critical Micelle Concentration (CMC): At concentrations below its CMC (approximately 0.24 mM), Triton X-100 can help to prevent the enzyme from adsorbing to surfaces of the assay plate or cuvette and can begin to solubilize the substrate.
-
At and slightly above the CMC: This is often the optimal concentration range. Triton X-100 forms micelles that effectively emulsify the pNPM substrate, leading to an increased surface area for the enzyme to act upon, which can result in a significant increase in measured activity. For some lipases, Triton X-100 can also induce a conformational change, opening the active site and further enhancing activity.
-
High concentrations: At very high concentrations, Triton X-100 can become inhibitory. This can be due to several factors, including the sequestration of the substrate within the micelles, making it less available to the enzyme, or potential denaturation of the enzyme itself. The optimal concentration needs to be determined empirically for each specific enzyme and assay conditions.
Q3: Can Triton X-100 interfere with the spectrophotometric reading of p-nitrophenol?
A3: Triton X-100 can potentially interfere with spectrophotometric readings. The aromatic ring in the Triton X-100 structure leads to absorbance in the UV range, which could be a concern if monitoring the reaction at wavelengths close to 280 nm. However, the product of the pNPM assay, p-nitrophenol, is typically measured at a wavelength of 405-410 nm under alkaline conditions. At these wavelengths, interference from Triton X-100 is generally low. It is always recommended to run a proper blank control containing all assay components, including Triton X-100, but without the enzyme, to correct for any background absorbance.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High background signal or spontaneous hydrolysis of pNPM | 1. Contaminated Reagents: The pNPM substrate may have partially hydrolyzed during storage. 2. Sub-optimal pH: The assay buffer pH may be too high, leading to non-enzymatic hydrolysis. 3. Poor Quality Triton X-100: Old or improperly stored Triton X-100 can contain peroxides that may interfere with the assay. | 1. Use fresh or newly prepared pNPM stock solution. Store the stock solution at -20°C. 2. Verify the pH of your assay buffer. While the p-nitrophenolate ion has maximum absorbance at alkaline pH, the enzymatic reaction is often performed at a neutral or slightly alkaline pH to minimize spontaneous hydrolysis. 3. Use a high-purity grade of Triton X-100. Consider using a fresh bottle or a stabilized solution. |
| Low or no enzyme activity | 1. Inhibitory Triton X-100 Concentration: The concentration of Triton X-100 may be too high, inhibiting the enzyme. 2. Substrate Unavailability: The pNPM may not be properly emulsified or is sequestered in micelles. 3. Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling. | 1. Perform a Triton X-100 concentration optimization experiment. Test a range of concentrations around the CMC (e.g., 0.01% to 1.0% v/v). 2. Ensure proper mixing and sonication (if necessary) when preparing the substrate emulsion. Consider using a co-solvent like isopropanol (B130326) to first dissolve the pNPM before adding it to the Triton X-100 containing buffer. 3. Run a positive control with a known active enzyme to confirm the integrity of the assay components. |
| Precipitation or turbidity in the assay well/cuvette | 1. Poor Substrate Emulsification: The pNPM is not being effectively emulsified by the Triton X-100. 2. Incorrect Reagent Mixing Order: The order of reagent addition can be critical for forming a stable emulsion. | 1. Increase the Triton X-100 concentration (within the optimal range). Ensure vigorous mixing or sonication when preparing the substrate solution. The addition of other stabilizers like gum arabic has been shown to improve emulsion stability[1]. 2. A common and effective method is to first dissolve the pNPM in an organic solvent like isopropanol, then add this solution to the assay buffer already containing Triton X-100 with vigorous stirring[2]. |
| Inconsistent or poorly reproducible results | 1. Inhomogeneous Substrate Emulsion: The pNPM emulsion is not uniform across all wells. 2. Pipetting Errors: Inaccurate pipetting of viscous solutions like Triton X-100 or the enzyme. 3. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity. | 1. Prepare a single, large batch of the substrate emulsion and mix it thoroughly before dispensing into individual wells. 2. Use positive displacement pipettes or reverse pipetting techniques for viscous liquids. 3. Ensure all assay components are equilibrated to the correct temperature before starting the reaction and use a temperature-controlled plate reader or water bath. |
Experimental Protocols & Data
General Protocol for pNPM Lipase Assay
This protocol is a starting point and should be optimized for your specific enzyme and experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl or sodium phosphate (B84403) buffer, pH 7.0-8.0.
-
Substrate Stock Solution: 10 mM this compound (pNPM) in isopropanol.
-
Triton X-100 Stock Solution: 10% (v/v) Triton X-100 in deionized water.
-
Enzyme Solution: Prepare a dilution series of your enzyme in the assay buffer.
-
-
Assay Procedure (96-well plate format): a. To each well, add:
- 170 µL of Assay Buffer
- 10 µL of 10% Triton X-100 solution (final concentration 0.5%) b. Add 10 µL of the pNPM stock solution to each well and mix thoroughly to form the substrate emulsion. c. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes. d. Initiate the reaction by adding 10 µL of the enzyme solution to each well. e. Measure the absorbance at 405 nm every minute for 10-30 minutes using a microplate reader. f. Calculate the rate of p-nitrophenol production from the linear portion of the absorbance versus time curve.
Quantitative Data: Effect of Triton X-100 on Lipase Activity
The optimal concentration of Triton X-100 can vary significantly between different lipases. Below is a summary of findings from the literature on the effect of Triton X-100 concentration.
| Lipase Source | Substrate | Effect of Triton X-100 Concentration | Reference |
| Bacillus thermoalkalophilus (BTL2) | p-Nitrophenyl butyrate | Activity increased by a factor of 2 at 0.15 mM Triton X-100. Higher concentrations did not further increase activity. | [3] |
| Metagenomic lipase (LipC12) | p-Nitrophenyl palmitate | At 0.1% (v/v), Triton X-100 enhanced activity by up to 175%. At 1% (v/v), the activity significantly decreased. | [4] |
| Rhizomucor miehei | Triolein | Activity increased four-fold when Triton X-100 concentration was increased from 10% to 45% (w/v) in the reaction emulsion. | [5] |
Visualizations
Caption: Workflow for a typical this compound (pNPM) lipase assay.
Caption: A logical troubleshooting guide for the pNPM assay.
References
- 1. zenodo.org [zenodo.org]
- 2. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: p-Nitrophenyl Myristate vs. p-Nitrophenyl Palmitate for Lipase Assays
For researchers, scientists, and drug development professionals, the accurate quantification of lipase (B570770) activity is a critical aspect of various research and development endeavors. The choice of substrate in a lipase assay can significantly impact the accuracy, sensitivity, and reproducibility of the results. Among the chromogenic substrates, p-nitrophenyl (pNP) esters of fatty acids are widely employed due to their convenience and the straightforward spectrophotometric detection of the reaction product, p-nitrophenol. This guide provides an in-depth, objective comparison of two commonly used long-chain pNP esters: p-Nitrophenyl myristate (pNP-M) and p-Nitrophenyl palmitate (pNP-P), supported by experimental data and detailed protocols to aid in substrate selection and assay optimization.
The fundamental principle of the lipase assay using pNP esters involves the enzymatic hydrolysis of the ester bond by lipase, which liberates p-nitrophenol. In an alkaline environment, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring its absorbance at approximately 410 nm. The rate of p-nitrophenolate formation is directly proportional to the lipase activity. The key difference between pNP-M and pNP-P lies in the length of their fatty acid chains: myristate is a 14-carbon saturated fatty acid (C14), while palmitate is a 16-carbon saturated fatty acid (C16). This seemingly small difference in chain length can have a substantial effect on the substrate's physical properties and its interaction with different lipases.
Performance Comparison: A Data-Driven Analysis
The selection of an appropriate substrate is contingent upon the specific lipase being investigated, as different lipases exhibit varying affinities and catalytic efficiencies towards substrates with different acyl chain lengths. The following tables summarize the kinetic parameters of various lipases with this compound and p-Nitrophenyl palmitate, providing a quantitative basis for comparison.
Table 1: Kinetic Parameters of Lipases with this compound (pNP-M)
| Lipase Source | K_m_ (mM) | V_max_ (U/mg) | Catalytic Efficiency (V_max_/K_m_) | Reference |
| Acinetobacter sp. | 0.17 | 14.61 | 85.94 | [1] |
| Lipase YCJ01 | - | High Activity | - | [2] |
Table 2: Kinetic Parameters of Lipases with p-Nitrophenyl Palmitate (pNP-P)
| Lipase Source | K_m_ (mM) | V_max_ (U/mg or µmol/mL/min) | Catalytic Efficiency (V_max_/K_m_) | Reference |
| Acinetobacter sp. | 0.19 | 13.59 U/mg | 71.53 | [1] |
| Wild-type Lipase | - | 0.18 U/mg protein | 0.063 | [3][4] |
| Rhizomucor pusillus | 0.2 mM | 12.6 µmol/min | 63 | [5] |
| Extremophilic Bacterial Lipase | 4.76 µM | 400 µmol/mL/min | 84.03 | [6] |
Data Interpretation:
The kinetic data reveals that lipase activity is highly dependent on the enzyme source. For the lipase from Acinetobacter sp., this compound appears to be a slightly better substrate than p-nitrophenyl palmitate, exhibiting a lower K_m_ and a higher catalytic efficiency.[1] In contrast, some studies show that certain lipases have a marked preference for p-nitrophenyl palmitate. For instance, a lipase from an extremophilic bacterium displayed very high activity with p-nitrophenyl palmitate.[6] However, a wild-type lipase showed very low activity towards p-nitrophenyl palmitate, suggesting that longer-chain fatty acid esters may not be optimal for all lipases.[3][4] This highlights the importance of empirical testing to determine the optimal substrate for a specific lipase.
Key Considerations for Substrate Selection
| Feature | This compound (C14) | p-Nitrophenyl Palmitate (C16) |
| Acyl Chain Length | 14 carbons | 16 carbons |
| Solubility | Poor in aqueous solutions, requires solubilizing agents. | Very poor in aqueous solutions, requires solubilizing agents. |
| Lipase Specificity | Generally preferred by lipases that act on medium to long-chain fatty acids. | Often considered a substrate for "true" lipases, which are active on long-chain triglycerides.[7] |
| Potential for Turbidity | High, can interfere with spectrophotometric readings. | Higher, due to increased hydrophobicity, posing a greater challenge for assay accuracy. |
Experimental Protocols
A generalized and adaptable protocol for a microplate-based lipase assay using either this compound or p-nitrophenyl palmitate is provided below. The primary difference in the protocol for these two substrates lies in the preparation of the substrate solution, with p-nitrophenyl palmitate often requiring more stringent conditions to achieve a stable emulsion.
Materials:
-
This compound or p-Nitrophenyl palmitate
-
Lipase enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Solubilizing agent (e.g., Triton X-100, gum arabic, sodium deoxycholate)
-
Organic solvent (e.g., isopropanol (B130326), acetonitrile)
-
96-well microplate
-
Microplate reader with absorbance measurement capabilities at 410 nm
Procedure:
-
Substrate Solution Preparation:
-
This compound/Palmitate Stock Solution: Prepare a stock solution (e.g., 10-20 mM) of the p-nitrophenyl ester in an organic solvent such as isopropanol or a mixture of isopropanol and acetonitrile. Gentle warming may be required to facilitate dissolution.
-
Substrate Emulsion: To prepare the working substrate solution, an emulsifying agent is necessary due to the poor water solubility of these long-chain esters. A common method is to mix the stock solution of the p-nitrophenyl ester with the assay buffer containing a detergent like Triton X-100 (e.g., 0.2-1% v/v) and/or other stabilizers like gum arabic.[8] Sonication of the mixture is often required to create a homogenous and stable emulsion. The final substrate concentration in the assay typically ranges from 0.5 to 2 mM.
-
-
Assay Setup:
-
Add a defined volume (e.g., 180 µL) of the substrate emulsion to each well of a 96-well microplate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
-
Enzyme Reaction Initiation:
-
To start the reaction, add a small volume (e.g., 20 µL) of the lipase solution (appropriately diluted in assay buffer) to each well.
-
For blank controls, add the same volume of assay buffer without the enzyme.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader.
-
Measure the increase in absorbance at 410 nm at regular intervals (e.g., every 30-60 seconds) for a total duration of 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
Convert the rate of absorbance change to the rate of p-nitrophenol formation using the molar extinction coefficient of p-nitrophenol under the specific assay conditions (pH and temperature).
-
One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.
-
Visualizing the Process
To better understand the workflow and the underlying enzymatic reaction, the following diagrams have been generated using the DOT language.
Conclusion and Recommendations
The choice between this compound and p-Nitrophenyl palmitate for a lipase assay is not straightforward and should be guided by the specific characteristics of the lipase under investigation.
-
For lipases with unknown substrate specificity, it is advisable to screen a panel of p-nitrophenyl esters with varying acyl chain lengths to determine the optimal substrate.
-
This compound may be a more suitable substrate for lipases that preferentially hydrolyze medium to long-chain fatty acids.
-
p-Nitrophenyl palmitate is often used to characterize "true" lipases that are active on long-chain triglycerides, but its poor solubility can present significant technical challenges. The use of appropriate solubilizing agents and rigorous optimization of the substrate emulsion preparation are crucial for obtaining reliable data.
Ultimately, the ideal substrate will provide a linear reaction rate over a reasonable time course and will be sensitive enough to detect the lipase activity of interest. Researchers should carefully validate their chosen substrate and assay conditions to ensure the accuracy and reproducibility of their results.
References
A Researcher's Guide: Comparing p-Nitrophenyl Myristate and Fluorogenic Substrates for Esterase and Lipase Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. Esterases and lipases, a critical class of hydrolase enzymes, are frequently assayed using synthetic substrates that release a detectable signal upon cleavage. This guide provides an objective comparison between the traditional chromogenic substrate, p-Nitrophenyl myristate (pNPM), and the increasingly popular fluorogenic substrates.
Mechanism of Action: A Tale of Two Signals
The fundamental difference between these substrate classes lies in the nature of the signal they produce upon enzymatic hydrolysis.
This compound (Chromogenic)
This compound is a colorless compound that, when hydrolyzed by an esterase or lipase, releases myristic acid and p-nitrophenol.[1][2] Under alkaline conditions, p-nitrophenol converts to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution.[1] The intensity of this color, which can be quantified by measuring its absorbance at approximately 410 nm, is directly proportional to the amount of enzymatic activity.[1][2]
References
A Researcher's Guide to the Validation of Lipase Assays Using p-Nitrophenyl Myristate
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of lipase (B570770) activity is paramount. This guide provides a comprehensive comparison of the lipase assay using p-Nitrophenyl myristate (pNPM) against other alternatives, supported by experimental data and detailed protocols to ensure robust assay validation.
The enzymatic activity of lipases, which catalyze the hydrolysis of triglycerides, is a critical parameter in numerous research and development areas, from biofuel production to the discovery of new therapeutics for metabolic diseases. The choice of substrate is a crucial determinant of assay performance. This guide focuses on the validation of a widely used chromogenic substrate, this compound (pNPM), and compares its performance with other common lipase substrates.
Performance Comparison of Lipase Substrates
The selection of an appropriate substrate is contingent on the specific lipase being investigated, as different lipases exhibit varying specificities towards substrates with different acyl chain lengths. Assays using p-nitrophenyl (pNP) esters are popular due to their simplicity and amenability to high-throughput screening. The principle lies in the enzymatic cleavage of the pNP ester by lipase, which liberates the chromophore p-nitrophenol, resulting in a yellow color that can be quantified spectrophotometrically at 405-410 nm.
Comparison of p-Nitrophenyl Esters
The acyl chain length of the p-nitrophenyl ester significantly influences the substrate's affinity and the maximal reaction velocity for a given lipase. Below is a summary of kinetic parameters for a generic lipase with various p-nitrophenyl esters.
| Substrate | Acyl Chain Length | Km (mM) | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) |
| p-Nitrophenyl Acetate | C2 | - | 0.42[1] | - |
| p-Nitrophenyl Butyrate | C4 | 0.54[2] | 0.95[1] | 1.76 |
| p-Nitrophenyl Octanoate (B1194180) | C8 | - | 1.1[1] | - |
| p-Nitrophenyl Laurate | C12 | 0.13[2] | - | - |
| This compound | C14 | 0.18 [2] | - | - |
| p-Nitrophenyl Palmitate | C16 | 0.19[2] | 0.18[1] | 0.95 |
Note: One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions. Km and Vmax values can vary between different lipases and under different assay conditions.
The data indicates that many lipases exhibit a preference for medium-chain fatty acid esters. While p-Nitrophenyl octanoate (C8) often shows the highest maximal velocity, substrates with longer chains like pNPM (C14) can be crucial for characterizing "true" lipases, which are defined by their ability to hydrolyze long-chain triglycerides. Esterases, in contrast, preferentially hydrolyze water-soluble esters with short-chain fatty acids. Therefore, using a long-chain substrate like pNPM helps to distinguish true lipase activity from general esterase activity.
Comparison with Other Assay Methods
Beyond p-nitrophenyl esters, other methods are commonly employed for lipase activity measurement.
| Method | Principle | Substrate Examples | Advantages | Disadvantages |
| Chromogenic (p-Nitrophenyl Esters) | Spectrophotometric detection of released p-nitrophenol.[3] | This compound, p-Nitrophenyl palmitate | High-throughput compatible, rapid, sensitive.[4] | Substrate specificity may not perfectly mimic natural substrates; potential for interference from colored or turbid samples.[4] |
| Titrimetric | Titration of liberated free fatty acids with a standardized base.[5] | Olive oil, Tributyrin, Triolein | Uses natural substrates, considered a reference method.[4][5] | Lower throughput, can be time-consuming, requires specialized equipment (pH-stat).[4] |
Experimental Protocols
A detailed and validated protocol is essential for obtaining reproducible and accurate results.
Protocol for Validation of Lipase Assay using this compound
This protocol outlines the key steps and validation parameters for a lipase assay using pNPM.
1. Materials and Reagents:
-
This compound (pNPM)
-
Lipase enzyme
-
2-Propanol
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100 or other suitable detergent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
2. Substrate Solution Preparation: Due to the low aqueous solubility of pNPM, a detergent and/or organic solvent is required for its dispersal.
-
Prepare a stock solution of pNPM in 2-propanol (e.g., 10 mM).
-
Prepare the assay buffer containing a detergent (e.g., 0.4% Triton X-100).
-
The working substrate solution is prepared by diluting the pNPM stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). The solution should be vortexed or sonicated to ensure a uniform emulsion.
3. Enzyme Assay Procedure:
-
Add a defined volume of the working substrate solution to each well of a 96-well plate.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the lipase solution to each well.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitrophenol release is proportional to the lipase activity.
4. Assay Validation Parameters:
-
Linearity and Range: Determine the range of enzyme concentrations over which the assay response is linear. This is typically assessed by preparing a series of enzyme dilutions and measuring their activity. The linear range for p-nitrophenyl ester-based assays is often found to be between 0 and 300 mU/mL of lipase.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest enzyme concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For similar p-nitrophenyl ester assays, LOD and LOQ have been reported to be around 9.31 and 31.03 mU/mL of lipase, respectively.[6]
-
Precision: Assessed by the relative standard deviation (RSD) of replicate measurements. Intra-assay precision is determined by running the same sample multiple times in a single assay run, while inter-assay precision is determined by running the same sample on different days. Precision for such assays typically shows an RSD between 1.52% and 4.94%.[6]
-
Accuracy: Determined by spike and recovery experiments, where a known amount of enzyme is added to a sample matrix and the recovery is calculated. Mean recoveries for similar assays have been reported to be in the range of 81% to 90%.[6]
Visualizing the Experimental Workflow and a Key Signaling Pathway
To aid in the conceptual understanding of the experimental process and the biological context of lipase activity, the following diagrams are provided.
Caption: Experimental workflow for the validation of a lipase assay using this compound.
A key biological process involving lipases is intracellular lipolysis, the breakdown of stored fats within cells.
Caption: The sequential action of lipases in the intracellular lipolysis pathway.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Validation and comparison of analytical methods based on the release of p-nitrophenol to determine lipase activity in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Comparative Guide to Esterase Substrates: Alternatives to p-Nitrophenyl Myristate
For researchers, scientists, and drug development professionals engaged in the study of esterases, the selection of an appropriate substrate is paramount for accurate and efficient activity assessment. While p-Nitrophenyl myristate (pNPM) is a commonly utilized substrate for measuring esterase activity, particularly for enzymes with a preference for longer acyl chains, a variety of alternative substrates offer distinct advantages in terms of sensitivity, solubility, and detection methods. This guide provides an objective comparison of key alternative substrates to pNPM, supported by experimental data and detailed protocols to aid in the selection of the optimal substrate for your research needs.
Performance Comparison of Esterase Substrates
The choice of substrate significantly impacts the kinetic parameters and sensitivity of an esterase assay. The following table summarizes quantitative data for p-Nitrophenyl (pNP) esters with varying acyl chain lengths, providing a direct comparison of how substrate structure influences enzyme activity. It is important to note that kinetic parameters are highly dependent on the specific enzyme and reaction conditions.
| Substrate | Acyl Chain Length | Enzyme Source | Km (mM) | Vmax (U/mg) | Optimal pH | Detection Method |
| p-Nitrophenyl Acetate (B1210297) | C2 | Geobacillus sp. TF17 | - | - | 7.5 | Colorimetric (405 nm) |
| p-Nitrophenyl Butyrate (B1204436) | C4 | Geobacillus sp. TF17 | 0.056 | 19.38 | 7.5 | Colorimetric (405 nm)[1] |
| p-Nitrophenyl Butyrate | Sorghum bicolor | 0.67 | 125 | 8.0 | Colorimetric (405 nm)[2] | |
| p-Nitrophenyl Octanoate | C8 | Wild Lipase | - | 1.1 | 7.0 | Colorimetric |
| p-Nitrophenyl Dodecanoate | C12 | Wild Lipase | - | 0.78 | 7.0 | Colorimetric |
| p-Nitrophenyl Palmitate | C16 | Wild Lipase | - | 0.18 | 7.0 | Colorimetric |
Note: One unit (U) of esterase activity is typically defined as the amount of enzyme that produces 1 µmol of p-nitrophenol per minute under standard assay conditions. The data presented is compiled from different studies and direct comparison should be made with caution.
Key Alternative Substrates
p-Nitrophenyl Esters with Shorter Acyl Chains (e.g., Acetate, Butyrate)
Principle: These chromogenic substrates are hydrolyzed by esterases to release p-nitrophenol, which can be quantified spectrophotometrically at 405-410 nm under alkaline conditions. The rate of p-nitrophenol formation is directly proportional to the esterase activity.
Advantages:
-
Higher water solubility compared to pNPM, simplifying assay setup.
-
Often exhibit higher reaction rates with esterases that prefer short- to medium-chain fatty acids.[3]
-
Useful for differentiating between true lipases and esterases , as lipases generally show higher activity towards longer-chain esters.
Disadvantages:
-
May not be suitable for esterases with a strict specificity for long-chain substrates.
-
The release of p-nitrophenol is pH-dependent, requiring careful pH control for accurate measurements.
Fluorogenic Substrates: 4-Methylumbelliferyl (MUF) Esters
Principle: MUF esters are non-fluorescent molecules that, upon enzymatic cleavage by esterases, release the highly fluorescent product 4-methylumbelliferone (B1674119). The increase in fluorescence, measured at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm, is proportional to the enzyme activity.
Advantages:
-
Higher sensitivity compared to colorimetric assays, allowing for the detection of lower enzyme concentrations.
-
Wider dynamic range.
-
Suitable for high-throughput screening in microplate formats.
Disadvantages:
-
Requires a fluorescence spectrophotometer or plate reader.
-
The fluorescence of 4-methylumbelliferone can be pH-sensitive.
Fluorogenic Substrates: Fluorescein (B123965) Diacetate (FDA)
Principle: Fluorescein diacetate is a non-fluorescent molecule that can readily cross cell membranes. Intracellular esterases hydrolyze FDA to produce fluorescein, a green fluorescent compound. The rate of fluorescein production is a measure of overall esterase activity and is often used as an indicator of microbial activity or cell viability.
Advantages:
-
Allows for the measurement of intracellular esterase activity in living cells.
-
High sensitivity.
Disadvantages:
-
Less specific, as it can be hydrolyzed by a variety of esterases and lipases.
-
Requires a fluorescence measurement instrument.
Chromogenic Substrates: α-Naphthyl Esters (e.g., α-Naphthyl Acetate)
Principle: Esterases hydrolyze α-naphthyl acetate to α-naphthol. The released α-naphthol is then coupled with a diazonium salt (e.g., Fast Blue BB) to form a colored azo dye, which can be quantified. This method is frequently used in histochemical staining to localize esterase activity in tissues and cells.
Advantages:
-
Allows for the visualization and localization of esterase activity within cells or tissues.
Disadvantages:
-
The coupling reaction with the diazonium salt can be complex and pH-sensitive.
-
Less amenable to high-throughput quantitative assays compared to pNP or fluorogenic substrates.
Experimental Methodologies
General Esterase Reaction Pathway
The fundamental reaction catalyzed by esterases on the discussed substrates involves the hydrolytic cleavage of an ester bond.
Experimental Workflow for a 96-Well Plate Assay
The following diagram illustrates a typical workflow for quantifying esterase activity using a 96-well plate format, which is applicable to both chromogenic and fluorogenic substrates.
Protocol 1: Esterase Assay using p-Nitrophenyl Butyrate (Chromogenic)
This protocol is adapted for a standard spectrophotometric assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Phosphate (B84403) Buffer, pH 7.2.
-
Substrate Stock Solution: Prepare a 10 mM solution of p-nitrophenyl butyrate (pNPB) in ethanol.
-
Enzyme Solution: Prepare a dilution of the esterase sample in the assay buffer to a concentration that yields a linear reaction rate over time.
-
-
Assay Procedure:
-
Pipette 180 µL of assay buffer into each well of a 96-well microplate.
-
Add 10 µL of the enzyme solution to the appropriate wells. Include a blank with 10 µL of assay buffer instead of the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the pNPB stock solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min).
-
Determine the concentration of p-nitrophenol released using its molar extinction coefficient (ε ≈ 18,000 M⁻¹cm⁻¹ at pH 8.0).
-
Calculate the enzyme activity in Units/mL or Units/mg of protein.
-
Protocol 2: Esterase Assay using 4-Methylumbelliferyl Heptanoate (B1214049) (Fluorogenic)
This protocol is designed for a fluorometric microplate reader.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Stock Solution: Prepare a 1 mM solution of 4-methylumbelliferyl heptanoate (MUF-heptanoate) in dimethyl sulfoxide (B87167) (DMSO).
-
Enzyme Solution: Dilute the esterase sample in the assay buffer.
-
-
Assay Procedure:
-
Add 180 µL of assay buffer to each well of a black, clear-bottom 96-well microplate.
-
Add 10 µL of the enzyme solution to the wells. Include a blank with buffer only.
-
Pre-incubate the plate at the optimal temperature for 5 minutes.
-
Start the reaction by adding 10 µL of the MUF-heptanoate stock solution.
-
Measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~450 nm) every minute for 15-30 minutes.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of 4-methylumbelliferone to convert relative fluorescence units (RFU) to molar concentrations.
-
Calculate the rate of increase in fluorescence (ΔRFU/min).
-
Use the standard curve to determine the rate of product formation in µmol/min.
-
Calculate the specific activity of the enzyme.
-
Protocol 3: Esterase Assay using Fluorescein Diacetate (Fluorogenic)
This protocol is a general method for measuring total microbial esterase activity.
-
Reagent Preparation:
-
Assay Buffer: 60 mM sodium phosphate buffer, pH 7.6.
-
FDA Stock Solution: Dissolve 2 mg of fluorescein diacetate in 1 mL of acetone.[4] This solution should be prepared fresh and kept in the dark.
-
Stopping Reagent: Chloroform:Methanol (2:1 v/v).
-
-
Assay Procedure:
-
To a test tube, add 2 mL of the sample suspension (e.g., soil extract, microbial culture).
-
Add 2 mL of the assay buffer.
-
Initiate the reaction by adding 0.2 mL of the FDA stock solution.
-
Incubate the mixture at 30°C for 20-60 minutes with shaking.
-
Stop the reaction by adding 4 mL of the chloroform:methanol stopping reagent.
-
Centrifuge the tubes to pellet any solids.
-
Transfer the supernatant to a clean tube and measure the fluorescence (Excitation: ~490 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Create a standard curve with known concentrations of fluorescein to quantify the amount of product formed.
-
Express the esterase activity as µg of fluorescein released per unit of sample per unit of time.
-
Conclusion
The selection of an appropriate substrate is a critical step in the design of a robust and sensitive esterase assay. While this compound is a valuable tool for studying esterases with a preference for long acyl chains, a range of alternative substrates offers significant advantages. Shorter-chain p-nitrophenyl esters provide improved solubility and are ideal for differentiating between esterases and lipases. For enhanced sensitivity and high-throughput applications, fluorogenic substrates such as 4-methylumbelliferyl esters and fluorescein diacetate are superior choices. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and optimize their esterase activity assays for reliable and reproducible results.
References
A Comparative Guide to the Reproducibility and Accuracy of the p-Nitrophenyl Myristate (pNPM) Assay for Lipase Activity
For researchers, scientists, and drug development professionals, the precise and reliable measurement of lipase (B570770) activity is paramount. The p-Nitrophenyl Myristate (pNPM) assay is a widely utilized colorimetric method for this purpose. This guide provides an objective comparison of the pNPM assay's performance against alternative methods, supported by available experimental data, to assist in selecting the most suitable assay for your research needs.
The pNPM assay relies on the enzymatic hydrolysis of the substrate, this compound, by lipase. This reaction releases p-nitrophenol, a yellow chromogen that can be quantified spectrophotometrically. The rate of p-nitrophenol formation is directly proportional to the lipase activity in the sample.
Performance Comparison of Lipase Activity Assays
The selection of an appropriate lipase assay depends on various factors, including the required sensitivity, sample throughput, cost, and the specific properties of the enzyme and sample matrix. While the pNPM assay is valued for its simplicity and cost-effectiveness, alternative methods offer advantages in terms of sensitivity or the use of natural substrates. The following table summarizes key performance characteristics of the pNPM assay and its common alternatives.
| Assay Method | Principle | Typical Substrate(s) | Advantages | Disadvantages | Reproducibility (Precision) |
| This compound (pNPM) Assay | Colorimetric | This compound, p-Nitrophenyl palmitate | Simple, cost-effective, suitable for high-throughput screening. | Less sensitive than fluorescent methods; potential for interference from sample turbidity or color; uses artificial substrate. | High reproducibility, with a relative standard deviation reported to be between 1.52% and 4.94% for the similar p-nitrophenyl caprylate assay[1][2]. |
| Titrimetric Assay | Titration | Olive oil, tributyrin | Uses natural substrates, considered a reference method. | Lower throughput, can be more laborious and time-consuming. | Generally good, but can be influenced by the endpoint determination. |
| Fluorescent Assay | Fluorometric | 4-Methylumbelliferyl oleate (B1233923), 4-Methylumbelliferyl palmitate | High sensitivity, suitable for low enzyme concentrations. | More expensive due to the need for a fluorometer and specialized substrates. | High reproducibility. |
| Gold Nanoparticle (GNP)-Based Assay | Colorimetric | Tween 20-functionalized gold nanoparticles | High sensitivity, rapid results. | Newer method, may require more specialized reagents and optimization. | High reproducibility. |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility and accuracy of any enzymatic assay. Below are representative protocols for the pNPM assay and its alternatives.
This compound (pNPM) Assay Protocol
This protocol is a generalized representation. Optimal conditions, such as pH, temperature, and substrate concentration, may vary depending on the specific lipase being studied and should be determined empirically.
Materials:
-
This compound (pNPM)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100
-
Lipase-containing sample
-
Spectrophotometer
Procedure:
-
Substrate Solution Preparation: Dissolve pNPM in isopropanol to create a stock solution. A common concentration is 10 mM.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl and Triton X-100 (e.g., 0.5% v/v).
-
Assay: a. In a microplate well or cuvette, add the reaction buffer. b. Add the lipase-containing sample. c. Initiate the reaction by adding the pNPM stock solution. The final concentration of pNPM typically ranges from 0.5 to 2 mM. d. Incubate the reaction at a constant temperature (e.g., 37°C).
-
Measurement: Monitor the increase in absorbance at 405-410 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the lipase activity.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol under the specific assay conditions.
Titrimetric Lipase Assay Protocol
Materials:
-
Olive oil emulsion (or other triglyceride substrate)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Acetone-ethanol mixture (1:1)
-
Phenolphthalein (B1677637) indicator
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.05 M)
-
Lipase-containing sample
Procedure:
-
Substrate Emulsion Preparation: Prepare a stable emulsion of olive oil in the phosphate buffer, often with the aid of an emulsifying agent like gum arabic.
-
Assay: a. In a flask, combine the olive oil emulsion and the lipase-containing sample. b. Incubate the mixture at a constant temperature (e.g., 37°C) with shaking for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the enzymatic reaction by adding the acetone-ethanol mixture.
-
Titration: Add a few drops of phenolphthalein indicator and titrate the liberated free fatty acids with the standardized NaOH solution until a persistent pink color is observed.
-
Calculation: The volume of NaOH consumed is used to calculate the amount of free fatty acids released, which corresponds to the lipase activity.
Fluorescent Lipase Assay Protocol
Materials:
-
4-Methylumbelliferyl oleate (or other fluorescent substrate)
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Lipase-containing sample
-
Fluorometer
Procedure:
-
Substrate Solution Preparation: Dissolve the fluorescent substrate in a suitable organic solvent (e.g., DMSO) to create a stock solution.
-
Assay: a. In a microplate well suitable for fluorescence measurements, add the buffer. b. Add the lipase-containing sample. c. Initiate the reaction by adding the fluorescent substrate stock solution. d. Incubate at a constant temperature.
-
Measurement: Measure the increase in fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths for the liberated fluorophore (e.g., 4-methylumbelliferone).
-
Calculation: The rate of fluorescence increase is proportional to the lipase activity. A standard curve of the fluorophore can be used for quantification.
Visualizing the Workflow and Principles
To better understand the experimental processes and underlying principles, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the this compound (pNPM) assay.
Caption: Principle of the this compound (pNPM) assay.
Conclusion
The this compound (pNPM) assay is a robust and reproducible method for the determination of lipase activity. Its simplicity and cost-effectiveness make it an attractive choice for routine analysis and high-throughput screening. However, for applications requiring higher sensitivity, fluorescent assays may be more appropriate. When the use of a natural substrate is critical, the titrimetric method remains a valuable, albeit more laborious, option. The choice of assay should be guided by the specific experimental needs, available instrumentation, and the characteristics of the lipase and sample under investigation. Proper validation and optimization of any chosen method are essential for obtaining accurate and reliable results.
References
A Researcher's Guide to Comparing p-Nitrophenyl Esters for Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various p-nitrophenyl (PNP) esters used to determine the substrate specificity of enzymes, particularly hydrolases like lipases and esterases. The selection of an appropriate PNP ester is critical for accurate kinetic analysis and understanding enzyme function. This document offers supporting experimental data, detailed protocols, and visual representations of key processes to aid in your research and development endeavors.
Performance Comparison of p-Nitrophenyl Ester Substrates
The substrate specificity of an enzyme is a crucial characteristic that defines its biological role and potential applications. By comparing the kinetic parameters of an enzyme with a series of homologous substrates, such as p-nitrophenyl esters with varying acyl chain lengths, researchers can elucidate the enzyme's preference for certain substrate structures. The efficiency of an enzyme's catalysis is best described by the specificity constant (kcat/Km), which incorporates both the turnover rate (kcat) and the enzyme's affinity for the substrate (Km).
Below are tables summarizing the kinetic parameters of different enzymes with various p-nitrophenyl esters. This data allows for a direct comparison of substrate preference.
Data Presentation
Table 1: Kinetic Parameters of a Wild-Type Lipase with p-Nitrophenyl Esters of Varying Acyl Chain Lengths
| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| p-Nitrophenyl Acetate | C2 | 0.42[1][2] | - | - | - |
| p-Nitrophenyl Butyrate (B1204436) | C4 | 0.95[1][2] | - | - | 0.83 |
| p-Nitrophenyl Octanoate | C8 | 1.1[1][2] | - | - | - |
| p-Nitrophenyl Dodecanoate | C12 | 0.78[1][2] | - | - | - |
| p-Nitrophenyl Palmitate | C16 | 0.18[1][2] | - | - | 0.063 |
Note: Full kinetic parameters (Km, kcat) were not available in the cited source for all substrates. The catalytic efficiency (Vmax/Km) was reported for p-NP butyrate and pNP palmitate. A unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitrophenol per minute.
Table 2: Kinetic Parameters of Suberinase (Sub1) from Streptomyces scabies with p-Nitrophenyl Esters
| Substrate | Acyl Chain Length | Vmax (µmol g⁻¹ min⁻¹) | Km (M) |
| p-Nitrophenyl Butyrate | C4 | 2.36[3] | 5.7 x 10⁻⁴[3] |
| p-Nitrophenyl Octanoate | C8 | Higher activity than C10 and C12[3] | - |
| p-Nitrophenyl Decanoate | C10 | Lower activity than C4 and C8[3] | - |
| p-Nitrophenyl Dodecanoate | C12 | Lower activity than C4 and C8[3] | - |
Note: Sub1 demonstrated the highest activity with short-chain p-nitrophenyl esters, particularly p-nitrophenyl butyrate (C4).[3]
Table 3: Substrate Specificity of an Artificial Self-Assembling Peptide with Carboxylesterase Activity
| Substrate | Acyl Chain Length | Relative Hydrolytic Activity |
| p-Nitrophenyl Acetate | C2 | High |
| p-Nitrophenyl Butyrate | C4 | High |
| Longer-chain p-Nitrophenyl Esters | >C4 | Low to negligible[4] |
Note: This artificial enzyme demonstrates a clear preference for short-chain p-nitrophenyl esters, characteristic of esterase activity.[4]
Mandatory Visualization
Caption: Enzymatic hydrolysis of p-nitrophenyl esters and the experimental workflow for determining kinetic parameters.
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reproducible and comparable results when assessing enzyme substrate specificity using p-nitrophenyl esters.
General Protocol for Enzyme Activity Assay
This protocol provides a general framework for measuring enzyme activity. Specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for the particular enzyme under investigation.[5]
-
Reagent Preparation:
-
Buffer: Prepare a suitable buffer at the optimal pH for the enzyme of interest (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2).
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be chosen to ensure a linear reaction rate over the desired time course.
-
p-Nitrophenyl Ester Substrate Stock Solution: Dissolve the p-nitrophenyl ester in a water-miscible organic solvent such as acetonitrile (B52724) or isopropanol (B130326) to create a concentrated stock solution (e.g., 50 mM).
-
(Optional) Triton X-100: For longer-chain p-nitrophenyl esters that may have low water solubility or produce insoluble fatty acid products, adding a surfactant like Triton X-100 to the reaction buffer (e.g., 0.5% v/v) can prevent turbidity.[6][7]
-
-
Assay Procedure (96-well plate format):
-
Add the appropriate volume of assay buffer to each well of a 96-well microplate.
-
Add a specific volume of the enzyme solution to each well.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the p-nitrophenyl substrate to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405-420 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).[5]
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol production using a standard curve of known p-nitrophenol concentrations under the same assay conditions.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitrophenol per minute.[6]
-
Determination of Michaelis-Menten Constants (Km and Vmax)
This protocol is designed to determine the Michaelis-Menten constants, Km and Vmax, for an enzyme with a range of p-nitrophenyl substrates to assess substrate specificity.
-
Reaction Setup:
-
Prepare a series of reactions in a 96-well plate. Each reaction should contain the same concentration of the enzyme in the appropriate assay buffer.
-
Add varying concentrations of the p-nitrophenyl substrate to the wells. It is crucial to use a range of substrate concentrations that bracket the expected Km value (e.g., from 0.1 x Km to 10 x Km).[5]
-
-
Kinetic Measurement:
-
Initiate the reactions and monitor the rate of p-nitrophenol formation as described in the general protocol (continuous monitoring is preferred).
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine Km and Vmax. The Michaelis-Menten equation is: V₀ = (Vmax * [S]) / (Km + [S]).
-
Calculation of Specificity Constant (kcat/Km)
The specificity constant is the most informative parameter for comparing the catalytic efficiency of an enzyme with different substrates.
-
Calculate kcat: The turnover number, kcat, is calculated from the Vmax and the total enzyme concentration ([E]t) used in the assay: kcat = Vmax / [E]t.
-
Calculate the Specificity Constant: The specificity constant is then calculated as the ratio of kcat to Km: Specificity Constant = kcat / Km.
By systematically applying these protocols to a range of p-nitrophenyl esters, researchers can generate robust and comparable data to define the substrate specificity of their enzyme of interest. This information is invaluable for fundamental enzymology, as well as for applications in drug development and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. scribd.com [scribd.com]
A Head-to-Head Comparison: p-Nitrophenyl Myristate (pNPM) Assay versus HPLC for Lipase Activity Analysis
For researchers, scientists, and drug development professionals engaged in the study of lipolytic enzymes, the accurate and reliable measurement of lipase (B570770) activity is of paramount importance. The choice of analytical method can significantly impact experimental outcomes, influencing everything from basic research to the development of novel therapeutics. This guide provides a detailed, objective comparison of two commonly employed methods for lipase activity determination: the p-Nitrophenyl Myristate (pNPM) colorimetric assay and High-Performance Liquid Chromatography (HPLC).
The pNPM assay is a widely adopted spectrophotometric method valued for its simplicity and high-throughput capabilities. Conversely, HPLC-based methods are recognized for their high accuracy and specificity in quantifying the products of lipase-catalyzed reactions. This comparison delves into the principles of each technique, presents available experimental data to contrast their performance, and provides detailed protocols to aid in the selection and implementation of the most suitable method for specific research needs.
Principle of the Methods
This compound (pNPM) Assay: This colorimetric assay relies on the enzymatic hydrolysis of the substrate this compound by lipase. This reaction releases p-nitrophenol (pNP), a chromogenic product that, under alkaline conditions, forms the p-nitrophenolate ion, which imparts a yellow color to the solution. The rate of formation of this colored product is directly proportional to the lipase activity and can be quantified by measuring the increase in absorbance at a specific wavelength (typically 405-410 nm) over time.
High-Performance Liquid Chromatography (HPLC): HPLC-based methods for lipase activity directly measure the decrease in the substrate concentration or, more commonly, the increase in the concentration of the reaction products, such as free fatty acids or mono- and diglycerides. The reaction mixture is injected into an HPLC system where the individual components are separated based on their affinity for a stationary phase as a mobile phase is pumped through the column. A detector then quantifies the amount of each separated component. This allows for a direct and often more precise measurement of the enzymatic reaction.
Performance Comparison: A Data-Driven Analysis
The selection of an appropriate assay is often a trade-off between throughput, sensitivity, and accuracy. The following table summarizes the performance characteristics of the pNPM assay and HPLC-based methods based on available literature. It is important to note that direct comparative studies are limited, and performance can vary depending on the specific lipase, substrate, and experimental conditions.
| Parameter | This compound (pNPM) Assay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Indirect, colorimetric measurement of p-nitrophenol release. | Direct quantification of substrate depletion or product formation. |
| Linearity Range | Generally linear in the range of 0 to 300 mU/ml of lipase[1]. | Typically offers a wide linear range, dependent on the detector and analyte. |
| Sensitivity | Detection limits can be as low as 9.31 mU/ml of lipase[1]. Sensitivity can be influenced by the fat content of the samples[1]. | Highly sensitive, capable of detecting picomole levels of fatty acids[2]. More sensitive than titrimetric and some spectrophotometric methods[3]. |
| Precision (RSD) | Between 1.52% and 4.94%[1]. | Generally high, with low relative standard deviations. |
| Accuracy (Recovery) | Mean recoveries range between 81% and 90%[1]. | Considered highly accurate and reliable for quantitation. |
| Specificity | Can be prone to interference from other esterases and non-specific hydrolysis. The substrate specificity of the lipase can influence results. | High specificity, as it separates and quantifies individual reaction components. |
| Throughput | High-throughput, suitable for microplate formats. | Lower throughput, as each sample requires a chromatographic run. |
| Cost & Complexity | Relatively inexpensive and technically simple. | Higher initial instrument cost and requires more technical expertise. |
| Advantages | Simple, rapid, cost-effective, and suitable for high-throughput screening. | High accuracy, specificity, and sensitivity. Can be used with a variety of substrates. |
| Disadvantages | Indirect measurement, potential for interference, and the properties of the pNP product can be affected by pH and temperature. | Lower throughput, higher cost, and more complex sample preparation and data analysis. |
Experimental Protocols
This compound (pNPM) Lipase Activity Assay
This protocol is a generalized procedure and may require optimization for specific lipases and experimental conditions.
Materials:
-
This compound (pNPM)
-
Triton X-100
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Lipase solution (enzyme extract or purified enzyme)
-
Sodium carbonate solution (e.g., 0.5 M) or other stopping reagent
-
Microplate reader or spectrophotometer
Procedure:
-
Substrate Solution Preparation:
-
Prepare a stock solution of pNPM in isopropanol (e.g., 10 mM).
-
Prepare the assay solution by mixing the pNPM stock solution with Tris-HCl buffer containing a surfactant like Triton X-100. The final concentration of pNPM and Triton X-100 will need to be optimized (e.g., 1 mM pNPM and 0.5% v/v Triton X-100).
-
-
Enzyme Reaction:
-
Pre-incubate the substrate solution at the desired reaction temperature (e.g., 37°C).
-
Add a specific volume of the lipase solution to the pre-warmed substrate solution to initiate the reaction.
-
Incubate the reaction mixture for a defined period (e.g., 10-30 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by adding a stopping reagent, such as sodium carbonate solution, which also raises the pH to facilitate the formation of the colored p-nitrophenolate.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at 405-410 nm using a microplate reader or spectrophotometer.
-
A blank reaction containing all components except the enzyme should be included to correct for any non-enzymatic hydrolysis of the substrate.
-
A standard curve of p-nitrophenol should be prepared to calculate the amount of product released.
-
Calculation of Lipase Activity: One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.
HPLC-Based Lipase Activity Assay
This protocol provides a general framework for an HPLC-based assay and will require significant optimization based on the specific lipase, substrate, and available HPLC system.
Materials:
-
Lipase substrate (e.g., triolein, olive oil)
-
Buffer solution (e.g., Tris-HCl, phosphate (B84403) buffer)
-
Emulsifying agent (e.g., gum arabic, bile salts)
-
Stopping solution (e.g., ethanol/acetone mixture)
-
Internal standard (for improved quantification)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))
-
Mobile phase solvents (e.g., acetonitrile, methanol, water)
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare an emulsion of the lipase substrate in the buffer solution using an emulsifying agent. Sonication or vigorous vortexing is often required to create a stable emulsion.
-
-
Enzyme Reaction:
-
Pre-incubate the substrate emulsion at the desired reaction temperature.
-
Initiate the reaction by adding the lipase solution.
-
Incubate the reaction mixture for a specific time, taking aliquots at different time points if a time-course experiment is desired.
-
-
Sample Preparation for HPLC:
-
Stop the enzymatic reaction in the aliquots by adding a stopping solution.
-
Centrifuge the samples to remove any precipitates.
-
The supernatant, which contains the substrate and reaction products, is then transferred to an HPLC vial. An internal standard can be added at this stage.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Separate the substrate and products using an appropriate gradient of the mobile phase.
-
Detect and quantify the peaks corresponding to the substrate and/or products.
-
Calculation of Lipase Activity: Lipase activity is calculated based on the rate of decrease of the substrate peak area or the rate of increase of the product peak area, relative to a standard curve of the analyte.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the pNPM assay and the HPLC method.
Caption: Workflow for the this compound (pNPM) lipase assay.
Caption: Workflow for the HPLC-based lipase activity assay.
Conclusion
Both the this compound assay and High-Performance Liquid Chromatography offer robust methods for the determination of lipase activity, each with a distinct set of advantages and limitations. The pNPM assay is an excellent choice for high-throughput screening and routine activity checks due to its simplicity, speed, and cost-effectiveness. However, for applications demanding high accuracy, specificity, and the ability to analyze complex reaction mixtures, HPLC-based methods are superior. The choice between these two powerful techniques will ultimately depend on the specific research question, the nature of the lipase and substrate, and the available resources. By carefully considering the information presented in this guide, researchers can make an informed decision to select the most appropriate method to advance their scientific endeavors.
References
A Comparative Guide to Enzyme Kinetics: Km Values for p-Nitrophenyl Myristate
For researchers, scientists, and professionals in drug development, understanding the kinetic parameters of enzymes is fundamental. The Michaelis constant (Km), a measure of an enzyme's affinity for its substrate, is a critical value in these studies. This guide provides a comparative analysis of reported Km values for the substrate p-Nitrophenyl myristate (p-NPM), a chromogenic substrate commonly used to assay lipase (B570770) and esterase activity.
Quantitative Data Summary
The following table summarizes the reported Km values for various enzymes with this compound and other structurally related p-nitrophenyl esters. This data allows for a comparative assessment of enzyme affinity for these substrates.
| Enzyme | Substrate | Km (mM) | Source Organism | Key Experimental Conditions |
| Lipase | This compound | 0.17 | Acinetobacter sp. AU07 | Varied substrate concentrations (0.2–2 mM) were used. The kinetic constants were determined from Lineweaver–Burk and Woolf–Hanes plots.[1] |
| Lipase | p-Nitrophenyl palmitate | 0.77 | Pseudomonas sp. | Enzyme activity was measured spectrophotometrically using p-nitrophenyl palmitate (pNPP) as the substrate. Kinetic parameters were determined by the Lineweaver-Burk plot.[2] |
| Metagenomic Lipase (LipG) | This compound | High activity reported, specific Km not provided. | Tidal flat sediment metagenome | The enzyme showed high activity with long-chain fatty acid esters (C14, C16, C18).[3] |
Comparative Analysis of Substrate Specificity
Studies on various lipases and esterases reveal a preference for p-nitrophenyl esters with specific acyl chain lengths. For instance, a lipase from Acinetobacter sp. RAG-1 preferentially hydrolyzes medium-chain p-nitrophenyl esters (C6, C8).[4] Similarly, a cold-adapted lipase from a psychrotrophic Pseudomonas sp. showed a preference for p-nitrophenyl esters with short to medium chain lengths (C4 and C6).[5] In contrast, the metagenomically isolated lipase LipG demonstrated higher activity towards longer-chain p-nitrophenyl esters, including this compound (C14).[3] This highlights the diversity in substrate specificity among these enzymes.
Experimental Protocols
The determination of Km values for enzymes with this compound involves a standardized set of procedures, although specific parameters may be optimized for individual enzymes.
General Principle
The enzymatic hydrolysis of this compound releases p-nitrophenol, a chromogenic compound that can be quantified spectrophotometrically at 400-410 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. By measuring the initial reaction rates at various substrate concentrations, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined.
Substrate Preparation
Due to the poor water solubility of long-chain p-nitrophenyl esters like p-NPM, proper preparation of the substrate solution is critical. A common method involves dissolving the substrate in an organic solvent, such as 2-propanol or a mixture of acetonitrile (B52724) and isopropanol, and then emulsifying it in a buffer solution containing a detergent like Triton X-100.[1][6][7]
Assay Procedure
-
Reaction Mixture Preparation : A series of reaction mixtures are prepared with a constant concentration of the enzyme in an appropriate buffer (e.g., sodium phosphate (B84403) or Tris-HCl) at a specific pH and temperature.
-
Substrate Addition : Varying concentrations of the this compound substrate solution are added to the reaction mixtures to initiate the enzymatic reaction.
-
Spectrophotometric Measurement : The absorbance at 400-410 nm is measured at regular time intervals to monitor the formation of p-nitrophenol.
-
Data Analysis : The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. These velocities are then plotted against the substrate concentrations, and the data is fitted to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using graphical methods like the Lineweaver-Burk plot or non-linear regression analysis.[1][2][8]
Experimental Workflow Diagram
Caption: Generalized workflow for determining the Km value of an enzyme for this compound.
References
- 1. Process optimization for production and purification of a thermostable, organic solvent tolerant lipase from Acinetobacter sp. AU07 | Brazilian Journal of Microbiology [elsevier.es]
- 2. Characterization of a lipase from a newly isolated Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of a Novel Lipase from a Metagenomic Library of Tidal Flat Sediments: Evidence for a New Family of Bacterial Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and properties of the extracellular lipase, LipA, of Acinetobacter sp. RAG-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cold-Adapted Lipase of an Alaskan Psychrotroph, Pseudomonas sp. Strain B11-1: Gene Cloning and Enzyme Purification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 7. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to p-Nitrophenyl Myristate in Enzyme Assays: Limitations and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of enzyme activity is critical. Chromogenic substrates, such as p-Nitrophenyl myristate (pNPM), are frequently employed for assaying lipases and esterases due to their convenience. However, the physicochemical properties of pNPM present significant limitations that can impact data reliability. This guide provides an objective comparison of pNPM with alternative substrates, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay methodology.
The Core Challenge: Physicochemical Limitations of p-NPM
The primary function of pNPM in an assay is to be hydrolyzed by an enzyme, releasing p-nitrophenol, a yellow chromophore that can be measured spectrophotometrically around 405-410 nm.[1][2] The myristate (C14) acyl chain, however, imparts significant hydrophobicity to the molecule, leading to two major experimental challenges:
-
Poor Aqueous Solubility: pNPM is practically insoluble in aqueous buffers.[3] This necessitates the use of organic co-solvents (like isopropanol, acetonitrile (B52724), or DMSO) and detergents or emulsifiers (such as Triton X-100, gum arabic, or sodium deoxycholate) to create a stable substrate emulsion.[3][4][5] These additives can, in turn, inhibit or denature the enzyme, thereby compromising the accuracy of the activity measurement.[6]
-
Micelle Formation: At very low concentrations, long-chain p-nitrophenyl esters like pNPM aggregate to form micelles.[7] This aggregation, which occurs above the critical micelle concentration (CMC), reduces the availability of the substrate to the enzyme, as the enzyme can only act at the micelle's surface. This can lead to non-linear reaction kinetics, making it difficult to obtain reliable kinetic parameters such as Kₘ and Vₘₐₓ.[3][7]
Performance Comparison: pNPM vs. Alternative Substrates
The limitations of pNPM can be overcome by selecting alternative substrates with different physicochemical properties. The ideal choice depends on the specific lipase's preference for acyl chain length.
1. p-Nitrophenyl Esters with Varying Acyl Chains: A common strategy is to use p-nitrophenyl esters with shorter or different acyl chains that exhibit better solubility.
-
p-Nitrophenyl butyrate (B1204436) (pNPB, C4): With a much shorter acyl chain, pNPB is significantly more water-soluble, often precluding the need for harsh organic solvents.[8] Many lipases and esterases show high activity towards pNPB, and it often follows classic Michaelis-Menten kinetics.[9][10]
-
p-Nitrophenyl octanoate (B1194180) (pNPO, C8): This medium-chain ester can be a preferred substrate for certain lipases, showing higher activity than both shorter and longer-chain alternatives.[11][12]
-
p-Nitrophenyl palmitate (pNPP, C16): Being even more hydrophobic than pNPM, pNPP presents more severe solubility and micelle formation issues.[3][11] It is typically reserved for lipases that specifically target very long-chain fatty acids.[13]
2. Fluorogenic Substrates: These substrates offer a significant increase in sensitivity. Upon enzymatic cleavage, they release a highly fluorescent product.
-
4-Methylumbelliferyl (4-MU) Esters: Substrates like 4-MU-myristate or 4-MU-palmitate release the highly fluorescent 4-methylumbelliferone, allowing for detection at much lower concentrations.[14] This high sensitivity is advantageous when working with low-abundance enzymes or expensive inhibitors.[15][16]
-
Fluorescein (B123965) and Resorufin-based Probes: Other fluorophores like fluorescein and resorufin (B1680543) are also used to create highly sensitive lipase (B570770) and esterase substrates.[16]
Quantitative Data Comparison
The choice of substrate directly impacts the kinetic parameters of an enzyme. Lipases exhibit varying specificity for different acyl chain lengths.
| Substrate | Acyl Chain Length | Key Characteristics | Advantages | Disadvantages |
| This compound (pNPM) | C14 | Very low water solubility, prone to micelle formation.[7] | Targets lipases with preference for long acyl chains. | Requires co-solvents/detergents; can lead to non-linear kinetics.[3][4] |
| p-Nitrophenyl Butyrate (pNPB) | C4 | Good water solubility.[8] | Simple assay setup, often follows Michaelis-Menten kinetics.[9][10] | May not be a substrate for lipases specific to long chains.[13] |
| p-Nitrophenyl Octanoate (pNPO) | C8 | Moderate solubility. | Often the preferred substrate for lipases active on medium-chain esters.[11][12] | May still require solubilizing agents. |
| p-Nitrophenyl Palmitate (pNPP) | C16 | Extremely low water solubility.[11] | Specific for lipases acting on very long-chain fatty acids.[13] | Severe solubility and aggregation issues.[3][11] |
| 4-Methylumbelliferyl Myristate | C14 | Very low water solubility. | High sensitivity, allowing use of lower enzyme concentrations.[14][16] | Requires a fluorometer; can be more costly. |
Table 1: Comparative data for a wild-type lipase with various p-nitrophenyl esters.[11][12]
| Substrate | Vₘₐₓ (U/mg protein) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
|---|---|---|
| p-Nitrophenyl Acetate (C2) | 0.42 | - |
| p-Nitrophenyl Butyrate (C4) | 0.95 | 0.83 |
| p-Nitrophenyl Octanoate (C8) | 1.1 | - |
| p-Nitrophenyl Dodecanoate (C12) | 0.78 | - |
| p-Nitrophenyl Palmitate (C16) | 0.18 | 0.063 |
As the data indicates, this particular lipase exhibits a preference for medium-chain fatty acid esters, with the highest activity observed with p-nitrophenyl octanoate (C8).[11][12] Activity decreases significantly with the long-chain p-nitrophenyl palmitate (C16), highlighting the importance of substrate selection.[11]
Experimental Protocols
Protocol 1: Lipase Assay using this compound (Emulsion-based)
This protocol is adapted from standard methods requiring substrate emulsification.[4][5][6]
Materials:
-
This compound (pNPM)
-
Isopropanol
-
Triton X-100
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM CaCl₂
-
Enzyme solution
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of pNPM in isopropanol. This must be prepared fresh.
-
Substrate Emulsion: Prepare the final reaction mixture by mixing the pNPM stock solution with the assay buffer containing Triton X-100. A common method involves adding the stock solution dropwise to the vigorously stirred buffer. For example, mix a stock solution of pNPP in acetonitrile/isopropanol with the assay buffer containing Triton X-100, and agitate at 60°C until the solution is transparent.[6]
-
Assay Reaction: a. Add 230 µL of the substrate emulsion to each well of a 96-well microplate. b. Pre-incubate the plate at the desired assay temperature (e.g., 37°C). c. Initiate the reaction by adding 20 µL of the enzyme solution to each well.
-
Measurement: Immediately measure the increase in absorbance at 405-410 nm in kinetic mode for at least 5-10 minutes.
-
Calculation: Calculate the rate of p-nitrophenol release using its molar extinction coefficient (ε ≈ 12,000 M⁻¹cm⁻¹ at pH 7.5).[10] One unit of lipase activity is the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.
Protocol 2: Lipase Assay using p-Nitrophenyl Butyrate (Soluble Substrate)
This protocol is simplified due to the higher solubility of pNPB.[8]
Materials:
-
p-Nitrophenyl butyrate (pNPB)
-
Acetonitrile or DMSO (optional, for stock)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.2
-
Enzyme solution
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Substrate Stock Solution (50 mM): Dissolve pNPB in acetonitrile or DMSO.
-
Assay Reaction: a. In each well of a 96-well microplate, add 180 µL of Assay Buffer and 10 µL of the enzyme solution. b. Pre-incubate the plate at the desired assay temperature (e.g., 37°C). c. Initiate the reaction by adding 10 µL of the 50 mM pNPB stock solution (final concentration 2.5 mM).
-
Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode.
-
Calculation: Calculate activity as described in Protocol 1.
Diagrams and Workflows
Caption: The limitations of pNPM and how alternative substrates address these issues.
Caption: A generalized workflow for a lipase assay using a p-nitrophenyl substrate.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.sa.cr [scielo.sa.cr]
- 3. researchgate.net [researchgate.net]
- 4. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 5. zenodo.org [zenodo.org]
- 6. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. uu.diva-portal.org [uu.diva-portal.org]
- 10. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 15. Fluorogenic substrates for lipases, esterases, and acylases using a TIM-mechanism for signal release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of p-Nitrophenyl Myristate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and operational integrity. This document provides a detailed, procedural guide for the safe and effective disposal of p-Nitrophenyl myristate, a common substrate in enzyme assays. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a skin irritant and may cause an allergic skin reaction.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this substance. In the event of a spill, avoid generating dust. Use dry clean-up methods and collect the material in a clearly labeled, sealed container for disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₃₁NO₄ |
| Molecular Weight | 349.46 g/mol [1][2][3][4] |
| Melting Point | 55°C[3][4] |
| Solubility | Soluble in chloroform (B151607) (50 mg/mL)[2] |
| GHS Hazard Statement | H315 (Causes skin irritation)[1][2][3] |
| Storage Temperature | -20°C[2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. However, for laboratory settings, a chemical neutralization step via hydrolysis can be performed to reduce its reactivity before collection. This process breaks down the ester into p-nitrophenol and myristic acid.
Experimental Protocol: Hydrolysis of this compound
Objective: To hydrolyze this compound into its less reactive constituents, p-nitrophenol and myristic acid, for safer disposal.
Materials:
-
Waste this compound
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
pH paper or pH meter
-
Stir plate and stir bar
-
Beaker of appropriate size
-
Fume hood
-
Appropriate PPE (gloves, safety goggles, lab coat)
Procedure:
-
Preparation: In a well-ventilated fume hood, place the beaker containing the this compound waste on a stir plate. If the waste is in a solid form, it can be dissolved in a minimal amount of a suitable organic solvent like isopropanol (B130326) before proceeding.
-
Hydrolysis: Slowly add a 1 M solution of sodium hydroxide to the beaker while continuously stirring. The hydrolysis of p-nitrophenyl esters is a well-documented reaction.[5][6] The appearance and intensification of a yellow color indicate the formation of the p-nitrophenolate ion.
-
Completion of Reaction: Continue stirring the solution at room temperature. The time required for complete hydrolysis will depend on the quantity of the waste. To ensure the reaction is complete, it is advisable to allow it to proceed for several hours.
-
Neutralization: After hydrolysis is complete, carefully neutralize the solution. While stirring, add a 1 M hydrochloric acid solution dropwise. Monitor the pH of the solution using pH paper or a pH meter. Continue adding acid until a neutral pH (approximately 7) is achieved.
-
Collection: Transfer the neutralized solution, which now contains p-nitrophenol and myristic acid, into a clearly labeled hazardous waste container. The label should accurately reflect the contents, for example: "Neutralized p-nitrophenol and myristic acid solution".
-
Final Disposal: Arrange for the collection of the hazardous waste container by a certified waste disposal company. All waste, including empty containers that held this compound, must be handled in accordance with local, state, and federal regulations.[7][8][9]
Disposal of Hydrolysis Products
-
p-Nitrophenol: This compound is toxic and harmful if swallowed, in contact with skin, or if inhaled.[10] It is also toxic to aquatic life.[9] Therefore, the neutralized solution containing p-nitrophenol must be disposed of as hazardous waste and should not be discharged into the sewer system.[8][9]
-
Myristic Acid: While not classified as hazardous, myristic acid should be disposed of in accordance with local regulations.[7][11] It is generally recommended to send it to a licensed disposal company.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C20H31NO4 | CID 84555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. biosynth.com [biosynth.com]
- 4. This compound | Biochemical Assay Reagents | 14617-85-7 | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. lobachemie.com [lobachemie.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
Safeguarding Your Research: A Comprehensive Guide to Handling p-Nitrophenyl Myristate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling p-Nitrophenyl myristate, a commonly used substrate in enzyme assays. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experimental results.
Immediate Safety and Handling Precautions
This compound is classified as a skin irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling. In the event of a spill, it is crucial to avoid generating dust. Dry clean-up procedures should be employed, and the collected residue must be placed in a clearly labeled, sealed container for disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile gloves are recommended for their chemical resistance.[2][3][4] |
| Eye Protection | Safety Glasses | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Protection | Dust Mask | A NIOSH-approved N95 dust mask should be worn when handling the powder form to prevent inhalation.[5] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect street clothes. |
Operational Plan: A Step-by-Step Guide
Proper planning and execution are critical for the safe and effective use of this compound in the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. The container should be tightly closed and stored in a cool, dry place, away from light.[6]
Preparation of a this compound Solution for Lipase (B570770) Activity Assay
This protocol is a common application of this compound. Solubility can be a challenge, and the following procedure is designed to mitigate this issue.
Materials:
-
This compound
-
2-propanol (Isopropanol)
-
50 mM Sodium Phosphate buffer (pH 7.2 or 8.0)
-
Triton X-100
-
Sonicator
Procedure:
-
Prepare Solution A (16.5 mM this compound in 2-propanol):
-
Weigh the appropriate amount of this compound powder in a chemical fume hood.
-
Dissolve the powder in 2-propanol to a final concentration of 16.5 mM.
-
Sonicate the solution for 5 minutes at 30°C to aid dissolution.[2]
-
-
Prepare Solution B (50 mM Sodium Phosphate buffer with 0.4% Triton X-100):
-
Prepare a 50 mM solution of Sodium Phosphate buffer at the desired pH (7.2 or 8.0).
-
Add Triton X-100 to a final concentration of 0.4% (v/v) and mix until fully dissolved.
-
-
Prepare the Final Substrate Solution:
-
In a fume hood, combine 1 mL of Solution A with 9 mL of Solution B.
-
Mix thoroughly. If aggregates form, sonication may be required to achieve a clear solution. It has been noted that this mixture can sometimes form an emulsion.[2]
-
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound, including unused solutions, contaminated labware, and used PPE, must be disposed of as hazardous waste.
Procedure:
-
Segregate Waste: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Consult Local Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Professional Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company.
Experimental Workflow for Lipase Activity Assay
The following diagram illustrates the workflow for a typical lipase activity assay using this compound.
Caption: Workflow for a lipase activity assay using this compound.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
- 1. benchchem.com [benchchem.com]
- 2. lipase activity assay - this compound - Biochemistry [protocol-online.org]
- 3. mdpi.com [mdpi.com]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. rsc.org [rsc.org]
- 6. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
